3-Methyl-2-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDAVTPQCQXLGU-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID6025640 | |
| Record name | 3-Methyl-2-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms or white crystalline solid. (NTP, 1992), Solid; [CAMEO] White powder; [Alfa Aesar MSDS] | |
| Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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| Record name | 3-Methyl-2-nitrobenzoic acid | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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CAS No. |
5437-38-7 | |
| Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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| Record name | 3-Methyl-2-nitrobenzoic acid | |
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| Record name | 3-Methyl-2-nitrobenzoic acid | |
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| Record name | Benzoic acid, 3-methyl-2-nitro- | |
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| Record name | 3-Methyl-2-nitrobenzoic acid | |
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| Record name | 2-nitro-m-toluic acid | |
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| Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Melting Point |
428 to 432 °F (NTP, 1992) | |
| Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-nitrobenzoic Acid
Abstract
This compound (CAS No: 5437-38-7) is a valuable nitroaromatic building block in organic and medicinal chemistry.[1] Its unique molecular structure, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene (B151609) ring, makes it a versatile precursor for synthesizing complex heterocyclic systems and functionalized derivatives.[1][2] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in drug development and agrochemicals.[3][4]
Core Physicochemical Properties
This compound is typically a white to pale yellow crystalline solid at room temperature.[2][5][6] The presence of the electron-withdrawing nitro group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1]
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| Synonyms | 2-Nitro-m-toluic acid, Benzoic acid, 3-methyl-2-nitro- | [7][8] |
| CAS Number | 5437-38-7 | [5][7] |
| Molecular Formula | C₈H₇NO₄ | [7][9] |
| Molecular Weight | 181.15 g/mol | [7][9] |
| Physical Form | White to pale yellow crystalline powder/solid | [2][5][6] |
Quantitative Physicochemical Data
The following table summarizes key quantitative properties. Values may vary slightly depending on the experimental method and purity.
| Property | Value | Source(s) |
| Melting Point | 220-223 °C | [3][5][10] |
| 218-227 °C | [6] | |
| Boiling Point | 340.0 ± 30.0 °C (at 760 mmHg) | [3] |
| 314.24 °C (rough estimate) | [5] | |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| 1.4239 g/cm³ | [2] | |
| Water Solubility | < 1 mg/mL at 22 °C (72 °F) | [1][7][8] |
| Octanol/Water Partition Coefficient (logP) | 1.601 (Calculated) | [11] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis and formulation.[2]
Aqueous and Organic Solubility
The compound exhibits limited solubility in water but is generally soluble in organic solvents.[2][8] Its solubility in alkaline aqueous solutions is enhanced due to the ionization of the carboxylic acid group.[2][5] A systematic study determined the mole fraction solubility in various organic solvents, finding the following decreasing order at temperatures from 283.15 to 318.15 K[12]:
1,4-dioxane > acetone (B3395972) > N-methyl-2-pyrrolidone (NMP) > methanol (B129727) > ethanol (B145695) > ethyl acetate (B1210297) ≈ isopropanol (B130326) > n-propanol > acetonitrile
The solubility in these solvents increases with a rise in temperature.[2][12]
Factors Influencing Solubility
Several factors can modify the solubility of this compound, which is crucial for its handling in laboratory and industrial settings.
Caption: Key factors affecting the solubility of this compound.
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and quality control of this compound.[2]
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the different protons in the molecule.
| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Source(s) |
| Carboxylic Acid (COOH) | ~13.9 | Broad Singlet | [1][13] |
| Aromatic (CH) | 7.87 | Multiplet | [1][13] |
| Aromatic (CH) | 7.71 | Multiplet | [1][13] |
| Aromatic (CH) | 7.62 | Multiplet | [1][13] |
| Methyl (CH₃) | 2.29 | Singlet | [1][13] |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound. The molecular ion peak is observed at an m/z ratio corresponding to its molecular weight.[14]
-
Molecular Ion [M]⁺: 181 m/z[14]
Experimental Protocols
Synthesis of this compound
Achieving high regioselectivity is the primary challenge in synthesizing this compound.[1] Direct nitration of 3-methylbenzoic acid often leads to a mixture of isomers.[1] A more selective, multi-step process starting from 3-methylbenzoic acid is commonly employed.[1]
Caption: Multi-step synthesis workflow for this compound.
Methodology:
-
Esterification (Protection): The carboxylic acid group of 3-methylbenzoic acid is protected via Fischer esterification. The acid is refluxed with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to yield the corresponding ester, such as methyl 3-methylbenzoate.[1] This step is crucial for directing the subsequent nitration.[1]
-
Regioselective Nitration: The resulting ester is nitrated using a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures (e.g., -30 to -15 °C).[1][15] The ester group helps direct the incoming nitro group to the C2 position, though the 3-methyl-4-nitro isomer is a common by-product.[1]
-
Hydrolysis: The mixture of nitrated esters is hydrolyzed back to the carboxylic acids. This is typically achieved by treatment with a base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid to a pH of 2-3.[5]
-
Purification: The desired this compound is separated from the isomeric by-products. The primary method for purification is recrystallization from a suitable solvent, such as ethanol, which selectively crystallizes the desired 2-nitro isomer.[1][5]
Solubility Determination (Isothermal Saturation Method)
This protocol is used to determine the solubility of the compound in various solvents across a range of temperatures.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vessel.
-
Equilibration: The mixture is agitated (e.g., stirred or shaken) in a thermostatically controlled bath at a constant temperature for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).
-
Sample Analysis: Once equilibrium is established, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn.
-
Concentration Measurement: The concentration of this compound in the sample is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Data Collection: The procedure is repeated at various temperatures to generate a solubility curve.[12][16]
Applications in Research and Drug Development
This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][17]
-
Pharmaceutical Intermediates: It is widely used in the preparation of Active Pharmaceutical Ingredients (APIs).[3][4] Its functional groups allow for versatile chemical modifications. For example, it is a precursor in the synthesis of sulfonamide antibiotics and kinase inhibitors used in oncology.[4] The nitro group can be reduced to an amine, opening pathways to various nitrogen-containing heterocyclic compounds, which are common motifs in drug molecules.[1][18]
-
Agrochemicals: The compound serves as a building block for herbicides and pesticides.[3][4]
-
Dyes and Materials Science: The molecule's structure is utilized in the synthesis of azo dyes and can be used to develop organic ligands and materials with special functions.[1][17]
References
- 1. This compound | High Purity [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. dakenchem.com [dakenchem.com]
- 4. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 5. This compound | 5437-38-7 [chemicalbook.com]
- 6. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. biosynth.com [biosynth.com]
- 10. This compound | CAS#:5437-38-7 | Chemsrc [chemsrc.com]
- 11. Benzoic acid, 3-methyl-2-nitro- (CAS 5437-38-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound(5437-38-7) 1H NMR spectrum [chemicalbook.com]
- 14. This compound(5437-38-7) MS [m.chemicalbook.com]
- 15. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Page loading... [wap.guidechem.com]
- 18. nbinno.com [nbinno.com]
In-Depth Technical Guide: Solubility and Biological Insights of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde (CAS 90-59-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility data for 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde (CAS 90-59-5), also known as 3,5-Dibromosalicylaldehyde (B1199182). It includes a detailed experimental protocol for solubility determination and explores the known biological activities and potential signaling pathway interactions of this compound and its derivatives, offering valuable insights for its application in research and drug development.
Core Solubility Data
The solubility of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde is a critical parameter for its handling, formulation, and application in various experimental settings. The available data, both qualitative and quantitative, are summarized below.
Table 1: Quantitative Solubility of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde
| Solvent | Solubility | Temperature | Method |
| Methanol | 25 mg/mL[1][2][3][4] | Not Specified | Not Specified |
Table 2: Qualitative Solubility of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde
| Solvent | Solubility | Notes |
| Ether | Readily Soluble[1][5] | - |
| Benzene | Readily Soluble[1][5] | - |
| Chloroform | Readily Soluble[1][5] | - |
| Hot Alcohol | Readily Soluble[1][5] | Specific alcohol not detailed. |
| Cold Water | Insoluble[1][5] | - |
| Boiling Water | Slightly Soluble[1][5] | Imparts a yellow color to the water.[1][5] |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] The following is a generalized protocol adaptable for determining the solubility of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde in various solvents.
Objective: To determine the equilibrium solubility of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde in a selected solvent at a specified temperature.
Materials:
-
3,5-Dibromo-2-hydroxybenzenecarboxaldehyde (solid)
-
Solvent of interest (e.g., ethanol, DMSO, water)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution and precipitation rates are equal.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the shake-flask method for solubility determination.
Biological Activities and Signaling Pathways
While direct studies on the signaling pathways modulated by 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde are limited, significant research has been conducted on its derivatives, particularly Schiff bases, which are readily synthesized from this aldehyde.[4] These studies provide valuable insights into the potential biological effects of the parent compound.
Urease Inhibition: Schiff base complexes derived from 3,5-Dibromosalicylaldehyde have demonstrated potent inhibitory activity against urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections.[7] The mechanism of inhibition likely involves the coordination of the Schiff base ligand to the nickel ions in the active site of the urease enzyme, thereby blocking its catalytic activity.
Antiproliferative and Anticancer Activities: Metal complexes of Schiff bases derived from salicylaldehydes, including brominated derivatives, have shown promising anticancer activity.[8] While the precise signaling pathways are often not fully elucidated, potential mechanisms include:
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Interaction with DNA: Some metal complexes can bind to DNA, interfering with replication and transcription.
The antiproliferative effects of these Schiff bases suggest that 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde could serve as a valuable scaffold for the development of novel anticancer agents.
Logical Relationship of 3,5-Dibromosalicylaldehyde to its Biological Activity
Caption: Synthesis of bioactive Schiff bases from the parent compound.
Future Directions: Further research is warranted to elucidate the specific molecular targets and signaling pathways directly affected by 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde. Investigating its influence on key cellular processes such as inflammation, oxidative stress, and apoptosis could uncover novel therapeutic applications for this versatile compound. The development of more extensive quantitative solubility data in a wider range of pharmaceutically relevant solvents would also be highly beneficial for formulation and drug delivery studies.
References
- 1. 3,5-Dibromosalicylaldehyde | 90-59-5 [chemicalbook.com]
- 2. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 90-59-5 CAS MSDS (3,5-Dibromosalicylaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,5-Dibromosalicylaldehyde CAS#: 90-59-5 [m.chemicalbook.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, spectroscopic characterization, in-vitro antibacterial and antiproliferative activities of some metal(II) complexes of 3,4-dihydronaphthalen-1(2H)-one Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 3-Methyl-2-nitrobenzoic acid (CAS No. 5437-38-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate determination of these fundamental physical properties is critical for process development, quality control, and ensuring the purity of synthesized compounds.
Core Physicochemical Data
The melting and boiling points of this compound have been determined by various analytical methods. A summary of the reported values is presented below.
| Physical Property | Value | Notes |
| Melting Point | 220-223 °C | This is a commonly cited range.[1] |
| 218-227 °C | A slightly broader range has also been reported. | |
| 221 °C | A specific value within the common range.[2] | |
| 220.0 to 225.0 °C | A range provided by a chemical supplier.[3] | |
| 428 to 432 °F (220-222 °C) | Reported by the National Toxicology Program.[4][5] | |
| Boiling Point | 314.24 °C | This is a rough estimate.[1] |
| 716.97 K (443.82 °C) | This is a calculated value using the Joback method.[6] | |
| Data unavailable | Some sources do not provide a boiling point.[4][7] |
Experimental Protocols for Property Determination
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.
Melting Point Determination: Capillary Method
The capillary method is the most common technique for determining the melting point of a solid organic compound.[2] This can be performed using a Thiele tube or a digital melting point apparatus.
1. Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form.[8]
-
Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end.
-
Pack the sample into the sealed end of the tube to a height of 2-3 mm by tapping the tube gently.[9]
2. Thiele Tube Method:
-
Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[4]
-
Immerse the thermometer and the attached capillary tube in a Thiele tube containing a high-boiling point oil, such as mineral oil.
-
Heat the side arm of the Thiele tube gently with a Bunsen burner. The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.
-
Observe the sample closely. The melting point range is the temperature at which the first drop of liquid appears to the temperature at which the entire sample has turned into a clear liquid.[1]
3. Digital Melting Point Apparatus Method:
-
Insert the prepared capillary tube into the heating block of the apparatus.[2]
-
Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[6]
-
Then, adjust the heating rate to a slower increase, typically 1-2°C per minute, to ensure thermal equilibrium.[6]
-
Observe the sample through the magnifying lens.
-
Record the temperature at the onset of melting and when the sample is completely molten.[9]
Boiling Point Determination: Micro Method
For determining the boiling point of a small quantity of liquid, the micro boiling point method is suitable. Since this compound is a solid at room temperature, it would need to be melted first for this method to be applicable in principle, though it's more commonly used for substances that are liquid at room temperature. A more practical approach for a high-melting solid would be distillation under reduced pressure to avoid decomposition, though a standard distillation can also be used if the compound is stable at its boiling point.
1. Apparatus Setup:
-
Place a small amount of the substance into a small test tube or fusion tube.[10]
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11]
-
Attach the test tube to a thermometer.[10]
-
Immerse the assembly in a heating bath, such as a Thiele tube filled with a suitable oil.[11]
2. Measurement:
-
Heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[12]
-
Continue heating until a steady stream of bubbles is observed.[12]
-
Turn off the heat and allow the apparatus to cool slowly.[11]
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10]
Visualized Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the melting and boiling points.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Micro Boiling Point Determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westlab.com [westlab.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Thiele tube - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scribd.com [scribd.com]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chymist.com [chymist.com]
A Comprehensive Spectroscopic Guide to 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and use in research and development.
Spectroscopic Data Summary
The spectroscopic data for this compound has been compiled and summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| COOH | ~13.9 | Broad Singlet |
| Aromatic CH | 7.87 | Multiplet |
| Aromatic CH | 7.71 | Multiplet |
| Aromatic CH | 7.62 | Multiplet |
| CH₃ | 2.29 | Singlet |
| Solvent: DMSO-d₆[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | ~167 |
| C-NO₂ | ~150 |
| Aromatic C-CH₃ | ~137 |
| Aromatic CH | ~133 |
| Aromatic CH | ~131 |
| Aromatic C-COOH | ~129 |
| Aromatic CH | ~126 |
| CH₃ | ~16 |
| Note: The chemical shifts are predicted values based on spectral data of similar compounds and are pending experimental verification. |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 | O-H stretch (Carboxylic Acid) |
| 3100-3000 | C-H stretch (Aromatic) |
| 2950-2850 | C-H stretch (Methyl) |
| 1710-1680 | C=O stretch (Carboxylic Acid) |
| 1550-1500 | N-O asymmetric stretch (Nitro) |
| 1370-1330 | N-O symmetric stretch (Nitro) |
| 1600-1450 | C=C stretch (Aromatic Ring) |
| Note: The listed wavenumbers represent typical ranges for the assigned functional groups and are based on spectra of analogous compounds. |
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 181 | [M]⁺ Molecular ion |
| 164 | [M-OH]⁺ |
| 136 | [M-NO₂]⁺ |
| 119 | [M-COOH-OH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are to be acquired on a 400 MHz spectrometer. A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, a standard pulse program is utilized with a sufficient number of scans to achieve a high signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal sensitivity.
Infrared (IR) Spectroscopy
The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small amount of finely ground this compound is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
Mass Spectrometry (MS)
Mass spectral data can be obtained using a gas chromatography-mass spectrometry (GC-MS) system or through high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source. For GC-MS, the sample is introduced into the GC, which separates it from any volatile impurities before it enters the mass spectrometer. Electron ionization (EI) is typically used to generate fragments, providing a characteristic fragmentation pattern. For HRMS, the sample is dissolved in a suitable solvent and infused into the ESI source, which allows for precise mass determination of the molecular ion, confirming the elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
Unraveling the Crystalline Nature of 3-Methyl-2-nitrobenzoic Acid: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
While a definitive single-crystal X-ray structure of 3-Methyl-2-nitrobenzoic acid is not publicly available in crystallographic databases, this technical guide consolidates the current understanding of its synthesis, crystalline properties, and predicted structural characteristics based on analogous compounds. This document serves as a valuable resource for researchers working with this compound, providing detailed experimental protocols and a theoretical framework for its solid-state behavior.
Synthesis and Crystallization
The preparation of this compound typically involves the nitration of 3-methylbenzoic acid or its ester derivatives, followed by purification through recrystallization.[1] Several methods have been reported, with variations in starting materials and reaction conditions to optimize the yield and purity of the desired isomer.
Experimental Protocol: Synthesis via Nitration of Methyl 3-methylbenzoate (B1238549) and Subsequent Hydrolysis
This two-step process is often preferred to control the regioselectivity of the nitration.
Step 1: Nitration of Methyl 3-methylbenzoate
-
Esterification: 3-methylbenzoic acid is first esterified to methyl 3-methylbenzoate. This is typically achieved through a Fischer esterification by refluxing the acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[1]
-
Nitration: The resulting methyl 3-methylbenzoate is then nitrated. A common procedure involves the slow addition of a nitrating mixture (e.g., nitric acid and sulfuric acid) to the ester at a controlled temperature, often below 10°C.
-
Work-up and Purification: After the reaction is complete, the mixture is poured onto ice, and the crude product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The primary byproduct is often the 4-nitro isomer.[1]
Step 2: Hydrolysis of Methyl 3-methyl-2-nitrobenzoate
-
Saponification: The crude methyl 3-methyl-2-nitrobenzoate is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.[2]
-
Acidification and Isolation: After the saponification is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to a pH of 2-3.[2] This precipitates the this compound.
-
Purification by Recrystallization: The crude solid is collected by filtration, washed with water, and dried.[2] Further purification is achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of acetic acid and water, to yield a white to slightly yellow crystalline powder.[3][4] The purity of the final product can be assessed by techniques like HPLC.
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram:
Physicochemical and Crystallographic Properties
While a complete single-crystal dataset is unavailable, various experimental and computational data provide insights into the properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | White to slightly yellow crystalline powder or prisms |
| Melting Point | 220-223 °C |
| Water Solubility | Insoluble |
X-ray Powder Diffraction (XRD)
XRD patterns of this compound have been reported, confirming its crystalline nature. Studies have shown that the XRD pattern can vary depending on the solvent used for crystallization, suggesting the possibility of polymorphism.[5] This indicates that different packing arrangements of the molecules in the crystal lattice can occur.
Predicted Molecular Geometry and Intermolecular Interactions
Based on the known crystal structures of analogous compounds, such as m-nitrobenzoic acid, a prediction of the molecular geometry and intermolecular interactions of this compound can be made.
The molecule is expected to be largely planar, with potential steric hindrance between the ortho-substituted nitro and carboxylic acid groups, and the adjacent methyl group, causing them to twist slightly out of the benzene (B151609) ring plane.
Intermolecular Interactions
The most significant intermolecular interaction in the crystal structure of this compound is predicted to be the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif in the crystal structures of carboxylic acids.
The anticipated hydrogen bonding is illustrated below:
In this dimer, the acidic proton of one carboxylic acid group forms a hydrogen bond with the carbonyl oxygen of the other, and vice-versa, creating a stable eight-membered ring. Other weaker intermolecular interactions, such as C-H···O contacts and π-π stacking between the aromatic rings, are also likely to play a role in the overall crystal packing.
Conclusion
While the complete crystal structure of this compound remains to be determined, this guide provides a thorough overview of its synthesis, purification, and known physicochemical properties. The crystalline nature of the compound is well-established through X-ray powder diffraction, which also suggests the potential for polymorphism. Based on the crystal chemistry of related compounds, the solid-state structure is predicted to be dominated by the formation of strong hydrogen-bonded carboxylic acid dimers. A definitive single-crystal X-ray diffraction study would be a valuable contribution to fully elucidate the three-dimensional arrangement of this molecule and its intermolecular interactions, providing deeper insights for its application in drug development and materials science.
References
Synthesis of 3-Methyl-2-nitrobenzoic Acid from m-Toluic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Methyl-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis, from m-toluic acid.[1][2] The primary synthetic route involves the regioselective nitration of m-toluic acid. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Overview of the Synthesis
The synthesis of this compound from m-toluic acid is achieved through electrophilic aromatic substitution, specifically nitration. The core of this process involves the reaction of m-toluic acid with a nitrating agent, typically fuming nitric acid or a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group (-NO₂) onto the aromatic ring.[1][3]
The directing effects of the existing substituents on the aromatic ring of m-toluic acid—the methyl group (-CH₃) and the carboxylic acid group (-COOH)—play a crucial role in the regioselectivity of the reaction. The methyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The nitration of m-toluic acid primarily yields the desired 2-nitro isomer, along with other isomers such as 3-methyl-4-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid, due to the competing directing effects.[1][4]
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported experimental protocols.
| Parameter | Value | Conditions | Source |
| Conversion Rate of m-Toluic Acid | 99.1% | -15°C, 10 min, fuming nitric acid | [5] |
| 99.4% | -17.8°C, 35 min, fuming nitric acid | [3] | |
| 99.7% | -22.5°C, 42 min, 98% nitric acid | [3] | |
| 99.8% | -25.0°C, 50 min, 98% nitric acid | [3] | |
| Selectivity for this compound | 75.2% | -15°C, 10 min, fuming nitric acid | [5] |
| 79.8% | -17.8°C, 35 min, fuming nitric acid | [3] | |
| 82.4% | -22.5°C, 42 min, 98% nitric acid | [3] | |
| 84.8% | -25.0°C, 50 min, 98% nitric acid | [3] | |
| 85.6% | -25.0°C, 80 min, 98% nitric acid | [3] | |
| 87.2% | -28.0°C, 70 min, 98% nitric acid | [3] | |
| Yield of this compound | 50% | -10°C, 1 hour, fuming nitric acid | [3] |
| Purity of this compound | 99.2% | After washing with water and filtration | [3][5] |
| 99.3% | After washing with water and filtration | [3][5] | |
| 99.4% | After washing with water and filtration | [3] | |
| 99.6% | After washing with water and filtration | [3] |
Experimental Protocols
Two primary methods for the synthesis of this compound are direct nitration of m-toluic acid and a multi-step synthesis involving esterification followed by nitration and hydrolysis. The direct nitration method is more commonly cited for its straightforward approach.
Direct Nitration of m-Toluic Acid
This protocol is adapted from a patented method and offers high conversion and selectivity.[3]
Materials:
-
m-Toluic acid powder (average particle size: 58-180 microns)
-
Concentrated nitric acid (94-98%) or fuming nitric acid
-
Ice
-
Water
Equipment:
-
Four-necked glass flask (1000 mL)
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Sintered glass filter
Procedure:
-
Cooling: Place 500g of concentrated nitric acid into the four-necked glass flask. Begin mechanical stirring and cool the flask to a temperature between -30°C and -15°C using an ice-salt bath.[3]
-
Addition of m-Toluic Acid: Slowly add powdered m-toluic acid to the cold, stirred nitric acid. The rate of addition should be controlled to maintain the reaction temperature within the specified range, as the nitration reaction is highly exothermic.[3]
-
Reaction: Continue stirring the mixture at the controlled temperature for a period ranging from 10 to 120 minutes. The optimal reaction time will depend on the specific temperature and concentration of nitric acid used.[3][5]
-
Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice or add cold water to the mixture. This will quench the reaction and precipitate the crude this compound.[3]
-
Filtration and Washing: Collect the solid precipitate by suction filtration using a sintered glass filter. Wash the collected solid thoroughly with cold water to remove any remaining acid.[2][3]
-
Drying: Dry the crude product. An infrared dryer can be used for this purpose.[2]
-
Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol.[2][6]
Multi-step Synthesis via Esterification
This method involves protecting the carboxylic acid group as an ester before nitration to potentially influence the regioselectivity.[1]
Step 1: Esterification of m-Toluic Acid
-
Reflux m-toluic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to form the corresponding ester (e.g., methyl 3-methylbenzoate).[1]
Step 2: Nitration of the Ester
-
Nitrate the resulting ester using a nitrating agent such as a mixture of nitric acid and acetic anhydride.[7] This approach can offer milder reaction conditions.[7]
Step 3: Purification
-
Separate the desired 2-nitro isomer from by-products like the 4-nitro isomer through recrystallization, often using ethanol.[1]
Step 4: Hydrolysis
-
Hydrolyze the purified nitro ester back to the carboxylic acid to obtain this compound.
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the direct nitration of m-toluic acid and the underlying electrophilic aromatic substitution mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of electrophilic aromatic substitution in the nitration of m-toluic acid.
References
- 1. This compound | High Purity [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 4. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]
- 5. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
electrophilic aromatic substitution mechanism in 3-Methyl-2-nitrobenzoic acid synthesis
An In-depth Technical Guide on the Electrophilic Aromatic Substitution Mechanism in the Synthesis of 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and pesticides. Its synthesis is a classic example of electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry. This guide provides a detailed examination of the synthesis of this compound, focusing on the underlying electrophilic aromatic substitution mechanism, directing group effects, and experimental protocols.
The primary route for synthesizing this compound is the nitration of m-toluic acid (3-methylbenzoic acid). This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring, a reaction that is highly influenced by the existing substituents on the ring—the methyl (-CH₃) and carboxylic acid (-COOH) groups. Understanding the interplay of these groups is critical for controlling the regioselectivity of the reaction and maximizing the yield of the desired isomer.
The Electrophilic Aromatic Substitution Mechanism
The nitration of m-toluic acid proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into two main stages: the generation of the electrophile and the substitution reaction on the aromatic ring.
Stage 1: Generation of the Nitronium Ion
The electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.
-
Protonation of Nitric Acid : Sulfuric acid protonates nitric acid, which is the weaker acid in this context.
-
Formation of the Nitronium Ion : The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.
Caption: Figure 1: Generation of the Nitronium Ion Electrophile.
Stage 2: Electrophilic Attack and Restoration of Aromaticity
-
Nucleophilic Attack : The π-electron system of the m-toluic acid ring acts as a nucleophile, attacking the electrophilic nitronium ion. This is the slow, rate-determining step of the reaction as it temporarily disrupts the stable aromatic system.
-
Formation of the Sigma Complex (Arenium Ion) : The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ortho and para positions relative to the point of attack.
-
Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻) generated in the first stage, removes a proton from the carbon atom bonded to the new nitro group. This final step is fast and restores the aromaticity of the ring, yielding the nitrated product.
Caption: Figure 2: Electrophilic Aromatic Substitution (EAS) Mechanism.
Directing Effects and Regioselectivity
The position of nitration on the m-toluic acid ring is determined by the directing effects of the two existing substituents: the methyl group (-CH₃) and the carboxylic acid group (-COOH).
-
Methyl Group (-CH₃) : An electron-donating group that activates the ring towards electrophilic attack. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.
-
Carboxylic Acid Group (-COOH) : An electron-withdrawing group that deactivates the ring. It is a meta-director, directing incoming electrophiles to the positions meta (C5) to itself.
The nitration of m-toluic acid (3-methylbenzoic acid) can theoretically yield three isomers:
-
This compound : Nitration at C2 (ortho to -CH₃ and meta to -COOH).
-
3-Methyl-4-nitrobenzoic acid : Nitration at C4 (para to -CH₃ and ortho to -COOH).
-
5-Methyl-2-nitrobenzoic acid : Nitration at C6 (ortho to -CH₃ and ortho to -COOH). This is sterically hindered.
The formation of This compound as a major product is favored because the attack occurs at a position that is activated by the ortho-directing methyl group and not strongly deactivated by the meta-directing carboxylic acid group. Attack at the C4 position is also possible, leading to the 3-methyl-4-nitrobenzoic acid byproduct.
An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methyl-2-nitrobenzoic acid is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. The reactivity of this molecule is predominantly dictated by the interplay of its three functional groups: the nitro group, the carboxylic acid, and the methyl group. This guide provides a comprehensive analysis of the reactivity of the nitro group, focusing on its reduction to an amine, which is a critical step in the synthesis of various heterocyclic scaffolds with significant pharmacological activity. This document outlines the electronic and steric effects governing these transformations, provides detailed experimental protocols for key reactions, presents quantitative data for comparative analysis, and visualizes reaction pathways and logical relationships to offer a thorough resource for researchers and drug development professionals.
Core Concepts: Electronic and Steric Effects
The chemical behavior of this compound is a direct consequence of the electronic and steric properties of its substituents on the benzene (B151609) ring.
-
Electronic Effects: The nitro group (-NO₂) is a potent electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-R). This deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common for this specific molecule. The strong electron-withdrawing nature of the nitro group also increases the acidity of the carboxylic acid. The methyl group (-CH₃) is an electron-donating group through a positive inductive effect (+I), which slightly counteracts the deactivating effect of the nitro and carboxyl groups.
-
Steric Effects and the "Ortho Effect": The positioning of the methyl and nitro groups adjacent to each other, and ortho to the carboxylic acid, creates significant steric hindrance. This "ortho effect" can influence the reactivity of all three functional groups. For instance, it can hinder the approach of reagents to the carboxylic acid and the nitro group. This steric crowding is a key consideration in the synthesis of the molecule itself, where direct nitration of 3-methylbenzoic acid often leads to a mixture of isomers, necessitating multi-step synthetic strategies to achieve the desired 2-nitro substitution pattern.[1]
The interplay of these electronic and steric factors is crucial for understanding the reaction pathways and for the rational design of synthetic routes utilizing this versatile building block.
Principal Reaction of the Nitro Group: Reduction to an Amine
The most significant and widely utilized reaction of the nitro group in this compound is its reduction to 3-methyl-2-aminobenzoic acid. This transformation is a gateway to a variety of heterocyclic compounds with applications in medicinal chemistry. Several methods can be employed for this reduction, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions.
Comparative Analysis of Reduction Methods
The choice of reducing agent is critical and depends on the desired scale, functional group tolerance, and economic considerations. The following table summarizes common methods for the reduction of the nitro group in substituted nitrobenzoic acids.
| Reduction Method | Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Solvent (e.g., Ethanol (B145695), Methanol), Room Temp. to moderate heat | >90 | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for hydrogenolysis of other functional groups. |
| Metal-Mediated Reduction | Fe/HCl or Fe/NH₄Cl, Solvent (e.g., Ethanol/Water), Reflux | ~95 | Inexpensive reagents, high yield, good for large-scale synthesis. | Produces significant amounts of iron sludge as a byproduct, requiring careful waste disposal. |
| Zinin Reduction | Na₂S or (NH₄)₂S, Aqueous or alcoholic solution, Heat | 76-80 | Can be selective for one nitro group in the presence of others. | Lower yields compared to other methods, potential for side reactions, environmental concerns with sulfide (B99878) waste. |
Detailed Experimental Protocols
3.2.1 Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high yield and clean reaction profile.
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas supply
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (e.g., 5.0 g) in ethanol (e.g., 100 mL).
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas to remove the inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping the filter cake wet.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-methyl-2-aminobenzoic acid. The product can be further purified by recrystallization if necessary. A yield of over 95% can be expected.[2]
-
3.2.2 Protocol 2: Reduction with Iron Powder in Acidic Medium
This is a classical and cost-effective method suitable for larger-scale synthesis.
-
Materials:
-
This compound
-
Iron powder (reduced)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (e.g., 10.0 g), ethanol (100 mL), and water (50 mL).
-
Add iron powder (e.g., 20 g) to the stirred mixture.
-
Slowly add concentrated HCl (e.g., 5 mL) or a solution of NH₄Cl (e.g., 2 g in 10 mL of water) to initiate the reaction. An exothermic reaction should be observed.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the iron and iron oxides. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings. Add a solution of sodium carbonate or sodium hydroxide to the filtrate to precipitate any remaining iron salts and to neutralize the acid.
-
Filter the mixture to remove the precipitated iron hydroxides.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 5.4 to precipitate the product.[2]
-
Collect the precipitated 3-methyl-2-aminobenzoic acid by filtration, wash with cold water, and dry. A yield of around 95% is reported for this method.[2]
-
Applications in Drug Development: A Gateway to Heterocycles
The primary product of the nitro group reduction, 3-methyl-2-aminobenzoic acid, is a valuable precursor for the synthesis of various heterocyclic scaffolds, most notably benzodiazepines and quinazolinones. These structures are core components of many pharmacologically active compounds.
Synthesis of Benzodiazepine (B76468) Scaffolds
2,3-Benzodiazepines, a class of atypical anxiolytics, can be synthesized from derivatives of 2-aminobenzoic acids. The general synthetic route involves the formation of an amide followed by cyclization.
Synthesis of Quinazolinone Scaffolds
Quinazolinones are another important class of heterocycles with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[] They can be synthesized from 2-aminobenzoic acid derivatives through condensation and cyclization reactions.
Case Study: Tofisopam (B1682394), a 2,3-Benzodiazepine Anxiolytic
Tofisopam is an anxiolytic drug that is structurally a 2,3-benzodiazepine, distinguishing it from the classical 1,4-benzodiazepines.[4] Its synthesis can be envisioned from precursors derived from 2-amino-3-methylbenzoic acid. Unlike traditional benzodiazepines that act on the GABA-A receptor, tofisopam has a unique mechanism of action.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Tofisopam is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-4.[5][6] PDEs are responsible for the breakdown of the second messenger cyclic AMP (cAMP). By inhibiting PDE, tofisopam increases intracellular levels of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the anxiolytic effect. This mechanism is distinct from the GABAergic pathway of classical benzodiazepines and is the reason for its non-sedating properties.[4]
Conclusion
The reactivity of the nitro group in this compound is central to its utility as a synthetic intermediate. Its reduction to 3-methyl-2-aminobenzoic acid is a robust and high-yielding transformation that opens the door to the synthesis of complex and pharmacologically relevant heterocyclic systems. A thorough understanding of the electronic and steric factors governing its reactivity, coupled with a knowledge of the various reduction methodologies, is essential for leveraging this molecule in drug discovery and development. The case of Tofisopam highlights how derivatives of this compound can lead to drugs with novel mechanisms of action, underscoring the continued importance of this compound in medicinal chemistry.
References
- 1. This compound | High Purity [benchchem.com]
- 2. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Tofisopam? [synapse.patsnap.com]
- 6. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Directing Effects in the Nitration of 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the directing effects observed during the electrophilic aromatic substitution, specifically the nitration, of 3-methylbenzoic acid. It explores the interplay of activating and deactivating substituents, presents quantitative data on isomer distribution, and offers a detailed experimental protocol.
Core Concepts: Competing Directing Effects in Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2] The substituents already present on the benzene ring profoundly influence both the rate of reaction and the regiochemical outcome (i.e., the position of the incoming electrophile).[1][3]
In the case of 3-methylbenzoic acid, the ring is substituted with two groups of opposing electronic character:
-
Methyl Group (-CH₃): An alkyl group that is an activating substituent. It donates electron density to the ring via an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).[3]
-
Carboxylic Acid Group (-COOH): An electron-withdrawing group that is a deactivating substituent. It removes electron density from the ring through both inductive and resonance effects, making the ring less reactive than benzene. It directs incoming electrophiles to the meta position (C5).[3][4]
The simultaneous presence of these two groups results in a competitive scenario where the final product distribution is determined by the balance of their directing influences and steric factors. Generally, the activating group's directing effect is dominant.
Quantitative Analysis of Isomer Distribution
The regioselectivity of nitration is highly dependent on reaction conditions, particularly temperature. While direct nitration of 3-methylbenzoic acid can present challenges in selectivity, specific conditions can favor the formation of certain isomers.[5] Research into the nitration of 3-methylbenzoic acid and its methyl ester has shown a strong preference for substitution at the positions activated by the methyl group, with the 2-nitro and 4-nitro isomers being the primary products.
The data below summarizes the reported selectivity for the formation of the 2-nitro isomer under specific conditions. It is noteworthy that despite potential steric hindrance from the two adjacent substituents, the 2-nitro isomer can be formed with high selectivity.
| Substrate | Reaction Temperature | Selectivity for 2-Nitro Isomer | Selectivity for Other Isomers | Reference |
| 3-Methylbenzoic Acid | -23.3°C | 82.4% | Not specified | [6] |
| Methyl 3-Methylbenzoate | -15°C | 75.2% | Mixture of isomers, primarily 4-nitro | [5] |
| Methyl 3-Methylbenzoate | -28.0°C | 87.2% | Mixture of isomers, primarily 4-nitro | [5] |
Experimental Protocol: Nitration of 3-Methylbenzoic Acid
This protocol is a representative procedure adapted from established methods for the nitration of benzoic acid and its derivatives.[4][7] Extreme caution must be exercised when handling concentrated acids.
3.1 Materials and Equipment
-
Reagents: 3-methylbenzoic acid, concentrated sulfuric acid (H₂SO₄, 98%), concentrated nitric acid (HNO₃, 70%), ice, distilled water.
-
Equipment: 100 mL beaker, 50 mL Erlenmeyer flask, magnetic stirrer and stir bar, thermometer (-20 to 100°C), dropping funnel or disposable pipette, ice/salt bath, Büchner funnel and flask, filter paper.
3.2 Safety Precautions
-
ALWAYS wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care.[4][7]
-
The reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.
3.3 Procedure
-
Preparation of the Reaction Mixture:
-
Place 2.0 g of 3-methylbenzoic acid into a 100 mL beaker equipped with a magnetic stir bar.
-
Prepare an ice/salt bath and cool the beaker.
-
Slowly and carefully add 5.0 mL of concentrated sulfuric acid to the beaker while stirring. Continue to cool and stir until the solid has completely dissolved and the temperature is below 0°C.[4]
-
-
Preparation of the Nitrating Mixture:
-
Nitration Reaction:
-
Ensure the temperature of the 3-methylbenzoic acid solution is maintained below 0°C.
-
Using a disposable pipette or dropping funnel, add the cold nitrating mixture dropwise to the stirring 3-methylbenzoic acid solution.
-
CRITICAL: The rate of addition must be slow enough to ensure the reaction temperature does not exceed 5°C.[4]
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes.
-
-
Work-up and Isolation:
-
Prepare a separate beaker containing approximately 50 g of crushed ice and 50 mL of cold water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry while stirring vigorously. A solid precipitate should form.[4][7]
-
Allow the ice to melt completely, then isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove residual acid.
-
-
Purification and Characterization:
-
Allow the crude product to air-dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture).
-
The final product should be characterized by determining its melting point and using spectroscopic methods (e.g., IR, NMR) to confirm its identity and purity.
-
Conclusion
The nitration of 3-methylbenzoic acid serves as an excellent case study in competing directing effects in electrophilic aromatic substitution. The activating, ortho-, para-directing methyl group overrides the influence of the deactivating, meta-directing carboxylic acid group, leading primarily to the formation of 2-nitro and 4-nitro isomers. By carefully controlling reaction conditions, particularly temperature, a high degree of regioselectivity for a specific isomer can be achieved. This understanding is crucial for professionals in drug development and chemical synthesis, where precise control over molecular architecture is paramount for achieving desired biological activity and minimizing impurities.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 6. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
3-Methyl-2-nitrobenzoic acid as a nitroaromatic building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-nitrobenzoic acid, a versatile nitroaromatic compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique trifunctional substitution pattern on the benzene (B151609) ring—comprising a carboxylic acid, a nitro group, and a methyl group in a specific ortho/meta arrangement—offers a rich platform for the construction of complex molecular architectures. This technical guide delineates the synthesis, physicochemical properties, and key synthetic transformations of this compound. It further provides detailed experimental protocols for its synthesis and derivatization, and explores its application in the development of pharmacologically active agents, with a focus on heterocyclic scaffolds such as quinazolines and indolin-2-ones, known to interact with critical biological signaling pathways.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectroscopic properties of this compound is fundamental to its application in synthesis. This data is crucial for reaction monitoring, quality control, and the characterization of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₄ | --INVALID-LINK-- |
| Molecular Weight | 181.15 g/mol | --INVALID-LINK-- |
| Appearance | White to pale cream or slightly yellow crystalline powder | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 220-223 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water. Soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO). | --INVALID-LINK--, --INVALID-LINK-- |
| pKa | ~3.5 (Predicted) | --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Reference(s) |
| ¹H NMR (DMSO-d₆) | ~13.9 ppm (br s, 1H, COOH), 7.87 ppm (m, 1H, Ar-H), 7.71 ppm (m, 1H, Ar-H), 7.62 ppm (m, 1H, Ar-H), 2.29 ppm (s, 3H, CH₃) | --INVALID-LINK-- |
| ¹³C NMR | Chemical shifts available | --INVALID-LINK-- |
| Mass Spectrometry (MS) | Mass spectrum available | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy | IR spectrum available | --INVALID-LINK-- |
Synthesis of this compound
The regioselective synthesis of this compound is non-trivial due to the directing effects of the methyl and carboxyl groups. A common and effective strategy involves a multi-step pathway starting from 3-methylbenzoic acid. This approach ensures high purity of the desired isomer.
An In-depth Technical Guide on the Role of 3-Methyl-2-nitrobenzoic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of 3-methyl-2-nitrobenzoic acid, a pivotal building block in medicinal chemistry. It details its synthesis, applications in the development of therapeutic agents, and the biological mechanisms of action of its derivatives.
Introduction
This compound is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring a carboxylic acid, a methyl group, and a nitro group in an ortho arrangement, provides multiple reactive sites for chemical modifications.[1] This trifunctional nature makes it an ideal starting material for the construction of various heterocyclic systems, which are prevalent in many biologically active compounds. In the pharmaceutical industry, this compound is a key precursor for the synthesis of high-value active pharmaceutical ingredients (APIs), including immunomodulators and insecticides.[2] This guide will delve into the synthetic routes utilizing this compound, its role in the preparation of notable drugs, and the associated biological pathways.
Synthesis of this compound
The efficient synthesis of this compound is critical for its application in drug discovery. Two primary synthetic strategies are commonly employed: direct oxidation and a multi-step approach involving nitration.
Direct Oxidation of 1,3-dimethyl-2-nitrobenzene
A direct and environmentally conscious method involves the selective oxidation of one methyl group of 1,3-dimethyl-2-nitrobenzene.[1] This process typically utilizes air or molecular oxygen as the oxidant in the presence of a metal catalyst, with cobalt-based systems being particularly effective.[1]
Experimental Protocol: Cobalt-Catalyzed Air Oxidation
-
Reaction Setup: A high-pressure reactor is charged with 1,3-dimethyl-2-nitrobenzene, a suitable solvent (e.g., acetic acid), a cobalt(II) salt catalyst (e.g., cobalt(II) acetate), and an initiator (e.g., a bromide salt).
-
Reaction Conditions: The reactor is pressurized with air, and the mixture is heated to a temperature typically ranging from 100-160°C.
-
Monitoring: The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by crystallization. The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound.
Multi-step Synthesis from 3-Methylbenzoic Acid
An alternative and widely used approach is a multi-step synthesis starting from 3-methylbenzoic acid. This method involves the protection of the carboxylic acid group via esterification, followed by regioselective nitration, and subsequent hydrolysis.
Experimental Workflow: Multi-step Synthesis
Caption: Multi-step synthesis of this compound.
Applications in Medicinal Chemistry
The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of various pharmacologically active scaffolds.
Synthesis of Lenalidomide
Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. Its synthesis prominently features a derivative of this compound. The process typically begins with the esterification of this compound to methyl 2-methyl-3-nitrobenzoate, followed by bromination of the methyl group, and subsequent cyclization with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. The final step involves the reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of Lenalidomide from Methyl 2-methyl-3-nitrobenzoate
-
Bromination: Methyl 2-methyl-3-nitrobenzoate is dissolved in a suitable solvent like acetonitrile. A brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, like azobisisobutyronitrile (AIBN), are added. The mixture is heated to initiate the reaction. After completion, the solvent is concentrated, and the crude methyl 2-(bromomethyl)-3-nitrobenzoate is obtained.
-
Cyclization: The crude methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione hydrochloride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate). The reaction mixture is heated to promote the formation of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.
-
Reduction: The nitro-intermediate is then subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent such as methanol (B129727) or a mixture of solvents. The reaction is carried out under a hydrogen atmosphere until the nitro group is fully reduced to an amino group, yielding Lenalidomide.
-
Purification: The final product is purified by recrystallization from a suitable solvent system to obtain high-purity Lenalidomide.
Synthesis of Rynaxypyr®
Rynaxypyr® (chlorantraniliprole) is a broad-spectrum insecticide. This compound is a key intermediate in its synthesis. The synthesis involves the conversion of this compound to an acid chloride, followed by amidation and subsequent reduction of the nitro group. The resulting aniline (B41778) derivative is then used in further steps to construct the final insecticide molecule.
Precursor to Bioactive Heterocycles
The chemical structure of this compound is conducive to the synthesis of various heterocyclic compounds with potential therapeutic applications.
-
Benzodiazepines and Quinazolines: The reduction of the nitro group to an aniline, followed by intramolecular cyclization reactions, provides access to benzodiazepine (B76468) and quinazoline (B50416) scaffolds. These structures are known to exhibit a wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer effects.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Derivatives of benzoic acid have been explored as inhibitors of PTP1B, a key enzyme in the insulin (B600854) signaling pathway, making it a target for the treatment of type 2 diabetes and obesity.
Quantitative Biological Data
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | HeLa IC₅₀ (µM) | MDA-MB231 IC₅₀ (µM) |
| Compound 21 | 1.85 | 2.17 |
| Compound 22 | 2.03 | 2.35 |
| Compound 23 | 2.41 | 2.81 |
| Gefitinib (Standard) | 4.30 | 28.30 |
Note: These compounds were synthesized from 2-amino-5-methylbenzoic acid and represent the potential for anticancer activity in related quinazolinone scaffolds.
Table 2: PTP1B Inhibitory Activity of 3-acetamido-4-methyl benzoic acid Derivatives
| Compound | PTP1B IC₅₀ (µM) |
| Compound 10c | 8.2 |
| Compound 10e | 8.3 |
Note: These compounds demonstrate the potential for developing enzyme inhibitors from substituted benzoic acid scaffolds.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of drugs derived from this compound are mediated through their interaction with specific biological targets and modulation of cellular signaling pathways.
Lenalidomide and the Cereblon Pathway
Lenalidomide exerts its anticancer effects by binding to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma activity of Lenalidomide.
Caption: Lenalidomide-induced degradation of IKZF1/3 via the Cereblon pathway.
Rynaxypyr® and the Ryanodine (B192298) Receptor
Rynaxypyr® acts as a potent activator of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction. The binding of Rynaxypyr® to the RyR leads to the uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This sustained calcium release causes impaired muscle regulation, leading to paralysis and eventual death of the insect.
Caption: Mechanism of action of Rynaxypyr® on the insect ryanodine receptor.
Conclusion
This compound is a cornerstone intermediate in medicinal and agricultural chemistry, providing a versatile platform for the synthesis of complex and biologically active molecules. Its application in the synthesis of blockbuster drugs like Lenalidomide and Rynaxypyr® underscores its industrial importance. The continued exploration of derivatives of this compound holds significant promise for the discovery of novel therapeutic agents targeting a range of diseases. Future research focusing on the development of new synthetic methodologies and the exploration of novel biological targets for its derivatives will further expand the utility of this valuable chemical entity in drug discovery and development.
References
synonyms for 3-Methyl-2-nitrobenzoic acid like 2-Nitro-m-toluic acid
An In-depth Technical Guide to 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, also known as 2-Nitro-m-toluic acid. It covers its chemical identity, physicochemical properties, synthesis protocols, and key applications in research and development, particularly in the pharmaceutical and agrochemical industries.
Chemical Identity and Synonyms
This compound is an aromatic carboxylic acid with a nitro group and a methyl substituent. It is a valuable building block in organic synthesis.[1] A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Nitro-m-toluic acid, Benzoic acid, 3-methyl-2-nitro-, 2-Nitro-3-methylbenzoic acid, m-Toluic acid, 2-nitro- | [2][3][4] |
| CAS Number | 5437-38-7 | [2] |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| InChI | InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11) | [2] |
| InChIKey | DGDAVTPQCQXLGU-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C(=CC=C1)C(=O)O)--INVALID-LINK--[O-] | [2] |
| EC Number | 226-610-9 | [2] |
| PubChem CID | 21575 | [2] |
Physicochemical and Spectroscopic Data
This section summarizes the key physical and spectroscopic properties of this compound, which are crucial for its characterization and handling.
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to slightly yellow crystalline powder or prisms.[2][4] | [2][4] |
| Melting Point | 220-223 °C | [5] |
| Solubility | Insoluble in water.[6] Soluble in organic solvents such as methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetone.[2][7] | [2][6][7] |
| pKa | 2.26 ± 0.10 (Predicted) | [5] |
Spectroscopic Data
| Spectroscopy Type | Key Data | Source(s) |
| ¹H NMR (DMSO-d₆) | ~13.9 ppm (br s, 1H, COOH), 7.87 ppm (m, 1H, Ar-H), 7.71 ppm (m, 1H, Ar-H), 7.62 ppm (m, 1H, Ar-H), 2.29 ppm (s, 3H, CH₃). | [6] |
| ¹³C NMR | Data available in various databases, confirming the carbon skeleton. | [8] |
| Infrared (IR) | Characteristic peaks corresponding to C=O (carboxylic acid), N-O (nitro group), C-H (aromatic and methyl), and O-H (carboxylic acid) vibrations. | [5] |
| Mass Spectrometry (MS) | Expected monoisotopic mass: 181.0375 u. High-resolution mass spectrometry (HRMS) can detect the protonated molecule [M+H]⁺ at m/z 182.0448, confirming the molecular formula C₈H₇NO₄.[6] | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. The primary routes involve the nitration of 3-methylbenzoic acid or the oxidation of 1,3-dimethyl-2-nitrobenzene (B148808).
Synthesis via Nitration of 3-Methylbenzoic Acid
This is a common laboratory-scale synthesis. To improve regioselectivity and yield, the carboxylic acid group is often first protected by esterification.[6]
Step 1: Esterification of 3-Methylbenzoic Acid
-
Combine 3-methylbenzoic acid with methanol or ethanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Heat the mixture under reflux to form the corresponding methyl or ethyl ester.
-
After the reaction is complete, neutralize the excess acid and extract the ester with an organic solvent.
-
Purify the ester by distillation.
Step 2: Nitration of the Ester
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature (typically below 0 °C).
-
Dissolve the methyl 3-methylbenzoate (B1238549) in concentrated sulfuric acid and cool the mixture to below 0 °C.
-
Slowly add the cold nitrating mixture to the ester solution, maintaining the temperature below 5 °C.[9]
-
After the addition is complete, allow the reaction to proceed for a short period at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product, a mixture of nitro isomers.[9]
Step 3: Purification by Recrystallization
-
Collect the precipitated solid by filtration and wash with cold water.
-
The primary impurity is the 3-methyl-4-nitrobenzoic acid isomer.[6]
-
Purify the desired 3-methyl-2-nitrobenzoate by recrystallization from a suitable solvent, such as ethanol.[6] This step selectively crystallizes the 2-nitro isomer.
Step 4: Hydrolysis of the Ester
-
Hydrolyze the purified methyl 3-methyl-2-nitrobenzoate to this compound using a basic solution (e.g., sodium hydroxide), followed by heating.
-
After hydrolysis, acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the final product.
-
Collect the purified this compound by filtration, wash with water, and dry.
Synthesis via Oxidation of 1,3-dimethyl-2-nitrobenzene
This method is suitable for industrial-scale production and involves the selective oxidation of one methyl group.
-
Combine 1,3-dimethyl-2-nitrobenzene with an oxidation catalyst, typically a cobalt-based system like cobalt(II) acetate (B1210297) tetrahydrate, in a suitable solvent such as acetic acid.[3]
-
Introduce an oxygen source (e.g., air) and an initiator into the reaction mixture.[3]
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.[3] The reaction is typically carried out until less than 99% of the starting material is consumed to control the formation of by-products.[3]
-
After the reaction, cool the mixture to room temperature to allow the crude product to precipitate.
-
Isolate the solid by filtration and wash with acetic acid and water.
-
Further purification can be achieved by dissolving the crude product in an aqueous base (e.g., sodium hydroxide), followed by acidification (e.g., with hydrochloric acid) to a pH of approximately 4.5 to re-precipitate the purified this compound.[3]
Applications in Research and Development
This compound is a versatile intermediate in the synthesis of various high-value chemicals.
-
Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs).[4] Its derivatives are used in the development of sulfonamide antibiotics, kinase inhibitors for oncology, and checkpoint inhibitors for immunotherapies.[4] The nitro group can be reduced to an amine, which is a precursor for various heterocyclic scaffolds like benzodiazepines and quinazolines.[6] It is also used in the synthesis of indolin-2-one derivatives, which have shown anti-inflammatory properties.
-
Agrochemicals: This compound serves as an intermediate in the production of herbicides and pesticides.[4] For example, it is used in the synthesis of protox-inhibiting herbicides.[4]
-
Dyes and Pigments: The presence of the nitro group makes it a useful component in the synthesis of azo dyes.[2]
-
Materials Science: It is of interest in the development of organic ligands and nonlinear optical (NLO) materials.[6]
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis process and the chemical relationships of this compound.
Caption: Synthesis workflow for this compound via nitration.
Caption: Key application areas of this compound.
References
- 1. 3-methyl-2-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. WO2015184229A1 - Process to prepare this compound by air oxidation - Google Patents [patents.google.com]
- 4. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 5. This compound(5437-38-7) IR Spectrum [m.chemicalbook.com]
- 6. This compound | High Purity [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemlab.truman.edu [chemlab.truman.edu]
Methodological & Application
Synthesis of 3-Methyl-2-nitrobenzoic Acid via Direct Oxidation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-nitrobenzoic acid is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines a detailed protocol for the synthesis of this compound through the direct oxidation of 1,3-dimethyl-2-nitrobenzene (B148808). This method offers a scalable and efficient route to the target compound, utilizing readily available reagents and catalysts. The protocol provides comprehensive, step-by-step instructions for the reaction, work-up, and purification, along with a summary of expected yields and purity.
Introduction
The selective oxidation of a methyl group on an aromatic ring, particularly in the presence of other sensitive functional groups like a nitro group, is a critical transformation in organic synthesis. This compound's structure, featuring adjacent methyl, nitro, and carboxylic acid groups, makes it a valuable precursor for complex heterocyclic compounds.[3] Traditional synthesis routes can involve nitration of 3-methylbenzoic acid, which often suffers from poor regioselectivity, leading to the formation of undesired isomers and low yields of the target 2-nitro product.[3] The direct oxidation of 1,3-dimethyl-2-nitrobenzene (also known as 2-nitro-m-xylene) presents a more direct and selective pathway. This application note details a robust protocol for this synthesis, employing a cobalt-based catalytic system and molecular oxygen.
Experimental Protocol
This protocol is based on established methods for the air oxidation of nitroxylenes.[4][5]
Materials:
-
1,3-dimethyl-2-nitrobenzene (Substrate)
-
Cobalt(II) acetate (B1210297) tetrahydrate (Catalyst)[3][4]
-
Manganese acetate (Co-catalyst, optional)[5]
-
N-Hydroxyphthalimide (Initiator, optional)[5]
-
Acetic acid (Solvent)[5]
-
Oxygen (Oxidant)
-
Methanol (B129727) (Recrystallization solvent)
-
Hydrochloric acid (for acidification, if necessary)
-
Sodium hydroxide (B78521) (for work-up)
Equipment:
-
High-pressure reactor equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
-
Rotary evaporator
-
HPLC or GC for reaction monitoring
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine 1,3-dimethyl-2-nitrobenzene, acetic acid, cobalt(II) acetate tetrahydrate, and manganese acetate.[5] For example, a mixture could consist of 100 g of 3-nitro-o-xylene, 360 g of acetic acid (containing 17% water), 0.7 g of cobalt acetate, and 0.6 g of manganese acetate.[5]
-
Reaction Conditions: Seal the reactor and pressurize with oxygen to 2.5-3.0 MPa.[5] Heat the mixture to 120-130°C with vigorous stirring.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC to determine the consumption of the starting material. The reaction is typically continued for approximately 6 hours, or until the concentration of 1,3-dimethyl-2-nitrobenzene is below 10%.[5]
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature (10-15°C) and slowly vent the excess pressure. Continue stirring the cooled reaction mixture for about 1 hour to facilitate crystallization of the product.[5] Collect the crude this compound by filtration.[5]
-
Purification: The crude product can be purified by recrystallization. Suspend the crude solid in methanol (with ~20% water), heat the mixture to 64-66°C until the solid dissolves, and then filter while hot to remove any insoluble impurities. Allow the filtrate to cool slowly to 10-20°C and stir for 1 hour to induce crystallization.[5]
-
Final Product: Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure this compound.[5]
Data Presentation
The following table summarizes representative quantitative data from different experimental conditions for the synthesis of this compound via oxidation of 1,3-dimethyl-2-nitrobenzene.
| Parameter | Example 1[5] | Example 2[6] | Example 3[6] |
| Substrate | 3-nitro-o-xylene | 3-nitro-o-xylene | 3-nitro-o-xylene |
| Oxidant | Oxygen | Oxygen | Oxygen |
| Catalyst System | Co(OAc)₂, Mn(OAc)₂, NHPI | Dilute Nitric Acid | Dilute Nitric Acid |
| Solvent | Acetic Acid | 10% Nitric Acid | 35% Nitric Acid |
| Temperature (°C) | 120-130 | 145-150 | 120-130 |
| Pressure (MPa) | 2.5-3.0 | 3.5-4.0 | 2.0-2.2 |
| Reaction Time (h) | ~6 | 18 | 12 |
| Crude Product Composition | 55% Target Product | 80.04% Target Product | 35.2% Target Product |
| Purity after Recrystallization | >98% | Not specified | Not specified |
| Final Yield | 43 g from 100 g starting material | 90 g crude from 200 g starting material | 220 g crude from 200 g starting material |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the synthesis process.
Reaction Pathway
Caption: The chemical transformation from starting material to the final product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | High Purity [benchchem.com]
- 4. WO2015184229A1 - Process to prepare this compound by air oxidation - Google Patents [patents.google.com]
- 5. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 3-Methyl-2-nitrobenzoic Acid in Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitrobenzoic acid is a versatile building block in organic synthesis, prized for its unique substitution pattern that allows for the strategic introduction of functionalities. Its application in metal-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the nitro group significantly influences the electronic properties of the aromatic ring, while the carboxylic acid and methyl groups offer additional sites for chemical modification.
This document provides detailed application notes and experimental protocols for the use of this compound in several key metal-catalyzed cross-coupling reactions. Given that direct cross-coupling of the carboxylic acid can be challenging, a common and effective strategy involves the initial conversion of the carboxylic acid to a more reactive functional group, such as a halide. Herein, we focus on the transformation of this compound to its corresponding aryl bromide, which then serves as a versatile substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Strategic Approach: From Carboxylic Acid to Versatile Aryl Bromide
The primary synthetic route detailed in these notes involves a two-step process. First, this compound is converted to 2-bromo-1-methyl-3-nitrobenzene. This intermediate is then utilized in various palladium-catalyzed cross-coupling reactions. This approach leverages the well-established and robust nature of cross-coupling reactions with aryl halides.
Caption: Synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-methyl-3-nitrobenzene from this compound (Hunsdiecker-type Reaction)
This protocol describes a representative procedure for the conversion of this compound to its corresponding aryl bromide.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) with a catalytic amount of DMF). Add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 3-methyl-2-nitrobenzoyl chloride.
-
Bromination: Immediately dissolve the crude acid chloride in anhydrous CCl₄. Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN or BPO.
-
Reaction Execution: Heat the mixture to reflux (around 80 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford 2-bromo-1-methyl-3-nitrobenzene.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-1-methyl-3-nitrobenzene
This protocol details the palladium-catalyzed cross-coupling of 2-bromo-1-methyl-3-nitrobenzene with an arylboronic acid to form a biaryl structure.
Materials:
-
2-Bromo-1-methyl-3-nitrobenzene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (B91453) and water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-bromo-1-methyl-3-nitrobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane and an aqueous solution of the base (e.g., 2M K₂CO₃). The solvent ratio is typically 4:1 to 5:1 (organic:aqueous).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 8 | 75-85 |
Protocol 3: Heck Reaction of 2-Bromo-1-methyl-3-nitrobenzene
This protocol describes the coupling of 2-bromo-1-methyl-3-nitrobenzene with an alkene, such as an acrylate, to form a substituted alkene.[1][2]
Materials:
-
2-Bromo-1-methyl-3-nitrobenzene
-
Alkene (e.g., Methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous DMF or Acetonitrile
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a sealed tube or Schlenk flask, combine 2-bromo-1-methyl-3-nitrobenzene (1.0 equiv), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Reagent Addition: Add the anhydrous solvent, the alkene (1.2-1.5 equiv), and the base (1.5-2.0 equiv).
-
Degassing: Degas the mixture with argon for 15-20 minutes.
-
Reaction Execution: Seal the vessel and heat to 100-120 °C. Monitor the reaction by TLC or GC-MS. Reaction times typically range from 12 to 48 hours.
-
Work-up: Cool to room temperature, dilute with a suitable organic solvent, and filter off any solids. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Illustrative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 24 | 70-85 |
| 2 | Styrene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 100 | 36 | 65-80 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 75-90 |
Protocol 4: Sonogashira Coupling of 2-Bromo-1-methyl-3-nitrobenzene
This protocol outlines the coupling of 2-bromo-1-methyl-3-nitrobenzene with a terminal alkyne to produce a substituted alkyne.[3][4]
Materials:
-
2-Bromo-1-methyl-3-nitrobenzene
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or other suitable amine base
-
Anhydrous THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-bromo-1-methyl-3-nitrobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Reagent Addition: Add the anhydrous solvent and the amine base. Then, add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Degassing: Degas the solution with a stream of argon.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor by TLC or GC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal residues. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Illustrative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 50 | 6 | 80-95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | RT | 12 | 75-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 3 | Piperidine | Toluene | 60 | 4 | 85-95 |
Protocol 5: Buchwald-Hartwig Amination of 2-Bromo-1-methyl-3-nitrobenzene
This protocol describes the palladium-catalyzed amination of 2-bromo-1-methyl-3-nitrobenzene to form a C-N bond.[5][6][7]
Materials:
-
2-Bromo-1-methyl-3-nitrobenzene
-
Amine (e.g., Morpholine, Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).
-
Reagent Addition: Add 2-bromo-1-methyl-3-nitrobenzene (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent.
-
Degassing: Seal the tube and remove from the glovebox. If not using a glovebox, degas the solvent and purge the reaction vessel with inert gas.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or GC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Illustrative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 70-85 |
Signaling Pathways and Experimental Workflows
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of highly functionalized aromatic compounds. By converting it to its corresponding aryl bromide, a wide array of powerful metal-catalyzed cross-coupling reactions become accessible. The protocols provided herein offer robust starting points for researchers to explore the synthesis of novel biaryls, substituted alkenes, alkynes, and arylamines, which are key structural motifs in drug discovery and materials science. The illustrative data demonstrates the potential for high yields and broad substrate scope, encouraging further exploration and optimization for specific synthetic targets.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Reduction of 3-Methyl-2-nitrobenzoic Acid to 2-amino-3-methylbenzoic acid
Introduction
The reduction of the nitro group in 3-Methyl-2-nitrobenzoic acid to form the corresponding aniline, 2-amino-3-methylbenzoic acid, is a pivotal transformation in organic synthesis. This reaction is particularly significant in the pharmaceutical and fine chemical industries, where 2-amino-3-methylbenzoic acid serves as a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. The conversion of the electron-withdrawing nitro group to an electron-donating amino group profoundly alters the chemical properties of the benzoic acid scaffold, opening up a wide range of possibilities for further functionalization. This document provides detailed application notes, experimental protocols, and comparative data for the most common and effective methods for this reduction.
Methodologies for Nitro Group Reduction
Several robust methods are available for the reduction of aromatic nitro groups. The choice of a specific method depends on factors such as the presence of other functional groups in the molecule, desired yield, scalability, cost, and safety considerations. The most prevalent methods for the reduction of this compound include catalytic hydrogenation and metal-catalyzed reductions.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[1] This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source.
-
Palladium on Carbon (Pd/C): This is one of the most common catalysts for this transformation. The reaction is typically carried out under a hydrogen atmosphere (from a balloon or a pressurized reactor) in a suitable solvent like ethanol (B145695) or methanol (B129727).[2] A patent for a similar process, the preparation of 3-amino-2-methylbenzoic acid from 3-nitro-2-methylbenzoic acid via liquid phase catalytic hydrogenation, reports a high yield of over 95%.[3]
-
Raney Nickel: An alternative to Pd/C, Raney nickel is also a highly effective catalyst for the reduction of nitro groups.[4] It can be used with hydrogen gas or in transfer hydrogenation reactions with hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265), which can offer milder reaction conditions.[1] Reductions of aromatic nitro compounds using Raney nickel in the presence of formic acid have been reported to give good yields (80-90%) within a short reaction time (10-30 minutes).[1]
Metal-Catalyzed Reduction
The use of metals in acidic media is a classical yet effective method for the reduction of nitroarenes. These methods are often cost-effective and tolerant of a wide range of functional groups.
-
Iron in Acidic Medium (Fe/HCl): The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid or acetic acid, is a very mild and less toxic alternative to other metal-based reductions.[5] This method is known for its good yields and compatibility with various functional groups.
-
Tin(II) Chloride (SnCl₂): Stannous chloride is another common reagent for the reduction of aromatic nitro compounds. The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297).[6] This method is known for its mildness and can be performed under non-acidic and non-aqueous conditions, which is advantageous for substrates with acid-sensitive functional groups.[7]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using 10% Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a reaction flask, dissolve this compound in a suitable amount of ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge the system with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
The filtrate contains the product, 2-amino-3-methylbenzoic acid. The solvent can be removed under reduced pressure to obtain the crude product, which can be further purified by recrystallization if necessary.
Protocol 2: Catalytic Hydrogenation using Raney Nickel and Formic Acid
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol
-
90% Formic acid
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a reaction flask, prepare a suspension of this compound (5 mmol) and Raney Nickel (0.2-0.3 g) in methanol (3 mL).[1]
-
Stir the suspension at room temperature and add 90% formic acid (2.5 mL).[1]
-
Continue stirring and monitor the reaction by TLC. The reaction is typically complete within 10-30 minutes.[1]
-
Once the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.
-
Evaporate the organic solvent from the filtrate. The residue can be dissolved in a suitable solvent like chloroform (B151607) or ether and washed with saturated sodium chloride solution to remove any remaining formate salts.[1]
-
Evaporation of the organic layer will yield the desired 2-amino-3-methylbenzoic acid.[1]
Protocol 3: Metal-Catalyzed Reduction using Iron and Hydrochloric Acid (Fe/HCl)
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Reaction flask with a reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of this compound in a mixture of ethanol and water, add iron powder.
-
Slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and stir vigorously for the required time, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the excess iron.
-
The filtrate is then concentrated to remove the ethanol.
-
The aqueous residue is basified with a saturated solution of sodium bicarbonate.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-3-methylbenzoic acid.
Protocol 4: Metal-Catalyzed Reduction using Tin(II) Chloride (SnCl₂)
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (B78521) (KOH) solution
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol in a reaction flask.
-
Add tin(II) chloride dihydrate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the mixture and precipitate tin salts.[6]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-amino-3-methylbenzoic acid.[6]
Data Presentation
The following table summarizes the quantitative data for the reduction of this compound and related compounds using different methods.
| Method | Catalyst/Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | 6504K Nickel | 3-Nitro-2-methylbenzoic acid | Water | 125 | - | >95 | [3] |
| Catalytic Hydrogenation | Pd/C | Substituted Nitrobenzoates | Ethanol/Methanol | Room Temp. | - | 78-96 | [2] |
| Transfer Hydrogenation | Raney Nickel / Formic Acid | Aromatic Nitro Compounds | Methanol | Room Temp. | 10-30 min | 80-90 | [1] |
| Metal-Catalyzed | Fe/HCl | Aromatic Nitro Compounds | Ethanol/Water | Reflux | - | Good | [5] |
| Metal-Catalyzed | SnCl₂·2H₂O | Aromatic Nitro Compounds | Ethanol | Room Temp./Heat | 2h (ultrasound) | 39-98 | [6] |
Note: Specific quantitative data for this compound is limited in the publicly available literature for some methods. The data presented for "Aromatic Nitro Compounds" or "Substituted Nitrobenzoates" represents typical yields and conditions for similar substrates and can be considered as a starting point for optimization.
Visualizations
Caption: Reaction pathway for the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
References
- 1. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application of 3-Methyl-2-nitrobenzoic Acid in the Synthesis of Benzodiazepine Scaffolds
Introduction
Benzodiazepines are a critical class of heterocyclic compounds renowned for their wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The versatile benzodiazepine (B76468) scaffold continues to be a focal point in drug discovery and development. 3-Methyl-2-nitrobenzoic acid serves as a valuable and versatile building block in organic and medicinal chemistry for the synthesis of complex heterocyclic systems.[1] Its structure, featuring a carboxylic acid, a nitro group ortho to a methyl substituent, makes it a strategic precursor for constructing various benzodiazepine scaffolds.[1] The primary synthetic strategy involves the reduction of the nitro group to an aniline, which then participates in cyclization reactions to form the seven-membered diazepine (B8756704) ring.[1]
This document provides detailed application notes and protocols for the synthesis of benzodiazepine scaffolds utilizing this compound as a key starting material. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
General Synthetic Pathway
The synthesis of benzodiazepine scaffolds from this compound generally proceeds through a two-step sequence. The first critical step is the reduction of the nitro group to form an amino group. The resulting 2-amino-3-methylbenzoic acid is a key intermediate that can be further elaborated and cyclized to afford the desired benzodiazepine core.
Caption: General synthetic route to benzodiazepine scaffolds.
Application Note 1: Synthesis of 1,5-Benzodiazepine Derivatives
This section details a common method for synthesizing 1,5-benzodiazepine derivatives. The process begins with the conversion of this compound into a suitable o-phenylenediamine (B120857) precursor, which is then condensed with various ketones.
Experimental Workflow
The overall workflow involves the initial reduction of the starting material, followed by a cyclocondensation reaction.
Caption: Workflow for 1,5-benzodiazepine synthesis.
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid.
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C) or Platinum oxide (PtO2)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation flask, dissolve this compound in methanol.
-
Add a catalytic amount of 10% Pd/C or PtO₂ to the solution.
-
Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas.
-
Purge the flask with hydrogen to replace the air.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-amino-3-methylbenzoic acid.
-
The product can be purified by recrystallization if necessary.
-
Protocol 2: Synthesis of 1,5-Benzodiazepine Derivatives via Condensation
This protocol is adapted from the synthesis of 1,5-benzodiazepines using o-phenylenediamine and various ketones, promoted by p-nitrobenzoic acid.[2][3] An analogous o-phenylenediamine derived from 2-amino-3-methylbenzoic acid would be used.
-
Materials:
-
Substituted o-phenylenediamine
-
Ketone (e.g., acetophenone, cyclohexanone)
-
p-Nitrobenzoic acid (p-NBA)
-
Acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a suspension of p-nitrobenzoic acid (1 mmol) in acetonitrile (3 mL), add the substituted o-phenylenediamine (1 mmol) followed by the ketone (2.2 mmol) at room temperature.[2]
-
Stir the reaction mixture for the time specified (typically 3.5-15 hours), monitoring by TLC.[3]
-
After completion, filter the reaction mixture and wash the solid with DCM to recover the p-nitrobenzoic acid promoter.[2]
-
Extract the filtrate with DCM (20 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., EtOAc/Hexane) to afford the pure 1,5-benzodiazepine derivative.[2]
-
Quantitative Data
The following table summarizes the reaction outcomes for the synthesis of various 1,5-benzodiazepine derivatives using the p-nitrobenzoic acid-promoted method, which serves as a model for the condensation step.[3]
| Entry | o-Phenylenediamine | Ketone | Time (h) | Yield (%) |
| 1 | o-phenylenediamine | Acetophenone | 4.0 | 92 |
| 2 | o-phenylenediamine | 4'-Methylacetophenone | 3.5 | 90 |
| 3 | o-phenylenediamine | 4'-Methoxyacetophenone | 4.5 | 88 |
| 4 | o-phenylenediamine | 4'-Chloroacetophenone | 5.0 | 85 |
| 5 | o-phenylenediamine | Cyclopentanone | 6.5 | 72 |
| 6 | o-phenylenediamine | Cyclohexanone | 5.5 | 84 |
| 7 | 4,5-Dimethyl-1,2-phenylenediamine | Acetophenone | 4.5 | 86 |
| 8 | 4-Chloro-1,2-phenylenediamine | Acetophenone | 6.0 | 82 |
Data adapted from Varala, R. et al. (2007).[3]
Application Note 2: Synthesis of 1,4-Benzodiazepine (B1214927) Scaffolds
The intermediate, 2-amino-3-methylbenzoic acid, is also a crucial precursor for the synthesis of 1,4-benzodiazepine derivatives, which are widely represented among marketed drugs. The synthesis typically involves acylation of the amino group followed by cyclization.
Synthetic Approach
A general approach involves the reaction of 2-amino-3-methylbenzoic acid with an α-amino acid derivative, followed by intramolecular cyclization to form the 1,4-benzodiazepine core.
References
Application Notes and Protocols for the Preparation of Quinazoline Derivatives from 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various quinazoline (B50416) derivatives, valuable scaffolds in medicinal chemistry, starting from the readily available 3-Methyl-2-nitrobenzoic acid. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug discovery.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This document outlines a systematic synthetic approach to produce diverse quinazoline cores from this compound. The key strategic steps involve an initial reduction of the nitro group, followed by cyclization and subsequent derivatization to yield functionalized quinazoline products.
Overall Synthetic Strategy
The synthesis commences with the selective reduction of the nitro group of this compound to afford the key intermediate, 2-Amino-3-methylbenzoic acid. This intermediate then serves as the foundational building block for the construction of the quinazoline ring system through various cyclization strategies. The protocols detailed below describe the synthesis of 8-methylquinazolin-4(3H)-one and a pathway towards 2,4-disubstituted-8-methylquinazolines.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-methylbenzoic acid
This protocol describes the reduction of the nitro group of this compound. Two effective methods are presented: Catalytic Hydrogenation and Reduction with Tin(II) Chloride.
Method A: Catalytic Hydrogenation
This method utilizes palladium on carbon as a catalyst for a clean and efficient reduction.
dot
Caption: Workflow for Catalytic Hydrogenation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 181.15 | 10.0 g | 0.055 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 200 mL | - |
| Hydrogen gas (H₂) | 2.02 | Balloon or Parr apparatus | - |
| Celite | - | As needed | - |
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Amino-3-methylbenzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/water). A yield of over 92% can be expected.[1]
Method B: Reduction with Tin(II) Chloride
This classic method is a reliable alternative to catalytic hydrogenation.
dot
Caption: Workflow for SnCl₂ Reduction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 181.15 | 10.0 g | 0.055 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 37.2 g | 0.165 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |
| Ethanol | 46.07 | 150 mL | - |
| Sodium Hydroxide (B78521) (NaOH) solution (5M) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate to the suspension.
-
Carefully add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a 5M sodium hydroxide solution until a pH of 7-8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization.
Protocol 2: Synthesis of 8-Methylquinazolin-4(3H)-one
This protocol describes the cyclization of 2-Amino-3-methylbenzoic acid with formamide (B127407) to yield the corresponding quinazolinone.
dot
Caption: Synthesis of 8-Methylquinazolin-4(3H)-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-methylbenzoic acid | 151.16 | 5.0 g | 0.033 |
| Formamide | 45.04 | 15 mL | - |
Procedure:
-
Combine 2-Amino-3-methylbenzoic acid and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in a sand bath or heating mantle to 150-160 °C for 4-6 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into water, and the product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 8-Methylquinazolin-4(3H)-one.
Protocol 3: Synthesis of 2,4-Dichloro-8-methylquinazoline
This protocol outlines the conversion of 8-Methylquinazolin-4(3H)-one to the versatile 2,4-dichloro intermediate. This first requires the synthesis of 8-methylquinazoline-2,4(1H,3H)-dione.
Step 3a: Synthesis of 2-Amino-3-methylbenzamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-methylbenzoic acid | 151.16 | 5.0 g | 0.033 |
| Thionyl chloride (SOCl₂) | 118.97 | 4.8 mL | 0.066 |
| Dichloromethane (B109758) (DCM) | 84.93 | 100 mL | - |
| Aqueous Ammonia (B1221849) (28%) | 17.03 | 20 mL | - |
Procedure:
-
Suspend 2-Amino-3-methylbenzoic acid in dichloromethane.
-
Add thionyl chloride dropwise at 0 °C and then stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a stirred solution of aqueous ammonia at 0 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield 2-Amino-3-methylbenzamide.
Step 3b: Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-methylbenzamide | 150.18 | 4.0 g | 0.027 |
| Triphosgene (B27547) | 296.75 | 3.2 g | 0.011 |
| Triethylamine (B128534) | 101.19 | 8.3 mL | 0.06 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve 2-Amino-3-methylbenzamide and triethylamine in dichloromethane.
-
Add a solution of triphosgene in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization to obtain 8-Methylquinazoline-2,4(1H,3H)-dione, which should yield a white solid.[3]
Step 3c: Synthesis of 2,4-Dichloro-8-methylquinazoline
dot
Caption: Synthesis of 2,4-Dichloro-8-methylquinazoline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Methylquinazoline-2,4(1H,3H)-dione | 176.17 | 3.0 g | 0.017 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 20 mL | - |
| N,N-dimethylaniline | 121.18 | 1 mL | - |
Procedure:
-
In a round-bottom flask, add 8-Methylquinazoline-2,4(1H,3H)-dione to phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to give pure 2,4-Dichloro-8-methylquinazoline.
Further Derivatization
The 2,4-Dichloro-8-methylquinazoline is a versatile intermediate for the synthesis of a library of quinazoline derivatives. The two chlorine atoms can be sequentially substituted by various nucleophiles (e.g., amines, alcohols, thiols) to generate diverse 2,4-disubstituted-8-methylquinazolines. This is typically achieved by controlling the reaction temperature; the C4 chlorine is more reactive and can be substituted at lower temperatures, while substitution at C2 often requires higher temperatures.[4][5]
Data Summary
| Starting Material | Product | Reagents | Conditions | Yield |
| This compound | 2-Amino-3-methylbenzoic acid | H₂, 10% Pd/C, Methanol | Room Temperature, H₂ atm | >92%[1] |
| This compound | 2-Amino-3-methylbenzoic acid | SnCl₂·2H₂O, HCl, Ethanol | Reflux | Good |
| 2-Amino-3-methylbenzoic acid | 8-Methylquinazolin-4(3H)-one | Formamide | 150-160 °C | Good |
| 8-Methylquinazoline-2,4(1H,3H)-dione | 2,4-Dichloro-8-methylquinazoline | POCl₃, N,N-dimethylaniline | Reflux | Good |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle corrosive reagents like concentrated HCl, thionyl chloride, and phosphorus oxychloride with extreme care.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to mitigate the risk of fire or explosion.
-
Tin compounds can be toxic; handle them with care and dispose of waste properly.
References
- 1. Study on the synthesis of 2-amino-3-methylbenzoic acid [techemi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Methyl-2-nitrobenzoic acid as a precursor in the synthesis of azo dyes. The protocols detailed below are designed for researchers in organic chemistry, materials science, and drug development who are interested in the synthesis of novel chromophores.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the creation of dyes and pharmaceuticals.[1][2] Its structure, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene (B151609) ring, allows for a variety of chemical transformations.[2] In the context of azo dye synthesis, this compound is not used directly in the coupling reaction. Instead, it serves as a precursor to 3-methyl-2-aminobenzoic acid. The nitro group is reduced to a primary amine, which can then be diazotized and coupled with various aromatic compounds to form a diverse range of azo dyes.[2][3] The presence of the carboxylic acid and methyl groups on the diazo component can influence the final properties of the dye, such as solubility, color, and fastness.
The general pathway involves a three-step process:
-
Reduction: The nitro group of this compound is reduced to an amino group to form 3-methyl-2-aminobenzoic acid.
-
Diazotization: The resulting 3-methyl-2-aminobenzoic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt.[4][5]
-
Azo Coupling: The unstable diazonium salt is immediately reacted with an electron-rich aromatic coupling component (such as a phenol, naphthol, or aromatic amine) to yield the final azo dye.[4]
Applications of Derived Azo Dyes
Azo dyes synthesized from precursors like this compound have a wide array of applications, including:
-
Textile Dyes: For coloring natural and synthetic fibers.[4]
-
Pigments: Used in paints, inks, and plastics.[2]
-
Analytical Chemistry: As pH indicators or reagents for specific chemical analyses.[2]
-
Pharmaceutical and Biological Applications: Azo compounds have been investigated for their potential antimicrobial, antifungal, and anticancer activities.[6][7]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of azo dyes starting from this compound.
Protocol 1: Reduction of this compound to 3-methyl-2-aminobenzoic acid
This protocol is a representative method for the reduction of a nitroaromatic compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add a stoichiometric excess of Tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and the washings. The product, 3-methyl-2-aminobenzoic acid, can be isolated by adjusting the pH to its isoelectric point to precipitate the amino acid, followed by filtration, or by extraction into an organic solvent after acidification and subsequent removal of the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol is a representative method adapted from the synthesis of similar azo dyes.[6]
Materials:
-
3-methyl-2-aminobenzoic acid (from Protocol 1)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
A coupling component (e.g., 2-naphthol, phenol, resorcinol)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF) or Ethanol
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of 3-methyl-2-aminobenzoic acid
-
In a beaker, dissolve a specific molar amount of 3-methyl-2-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 3-methyl-2-aminobenzoic acid, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture for an additional 15-20 minutes after the addition of sodium nitrite is complete to ensure the diazotization reaction is complete.
-
A small amount of urea can be added to quench any excess nitrous acid.
-
The resulting solution contains the diazonium salt of 3-methyl-2-aminobenzoic acid and should be used immediately in the subsequent coupling reaction.
Part B: Azo Coupling Reaction
-
Dissolve the chosen coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide or in a suitable organic solvent like DMF. The alkaline conditions are necessary to activate phenolic coupling components.[2]
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Maintain the pH of the reaction mixture according to the requirements of the specific coupling component.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Data Presentation
The following table presents representative data for azo dyes synthesized from an isomer, 3-amino-4-methyl benzoic acid, coupled with various naphthol derivatives.[6] This data is illustrative of the types of results that can be expected when using 3-methyl-2-aminobenzoic acid as the diazo component.
| Dye Code | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | λmax (nm) |
| Dye 1 | 2-Naphthol | C₁₈H₁₄N₂O₃ | 78 | 182-184 | 485 |
| Dye 2 | 1-Naphthol | C₁₈H₁₄N₂O₃ | 82 | 176-178 | 470 |
| Dye 3 | Resorcinol | C₁₄H₁₂N₂O₄ | 75 | 190-192 | 430 |
| Dye 4 | o-Cresol | C₁₅H₁₄N₂O₃ | 72 | 165-167 | 410 |
| Dye 5 | Naphthionic acid | C₁₈H₁₅N₃O₅S | 85 | >300 | 520 |
| Dye 6 | Neville-Winther acid | C₁₈H₁₅N₃O₆S | 80 | >300 | 535 |
Visualizations
Caption: Workflow for the synthesis of azo dyes from this compound.
Caption: Logical flow from precursor to the final azo dye product.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methyl-2-nitrobenzoic Acid as a Precursor for Polyester Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polyesters derived from 3-methyl-2-nitrobenzoic acid. Detailed protocols for the synthesis of a key monomer precursor and subsequent polymerization are provided, along with characterization data and a discussion of potential applications in drug delivery.
Introduction
This compound is a versatile chemical intermediate that can be readily modified to produce monomers suitable for the synthesis of novel aromatic polyesters.[1] The aromatic nature of these polyesters imparts rigidity, and the presence of functional groups allows for further modification, making them attractive candidates for advanced applications in drug delivery and tissue engineering. The general scheme involves the reduction of the nitro group to an amine, followed by polycondensation to yield a poly(ester-amide). Alternatively, conversion of the nitro group to a hydroxyl group would yield a hydroxy acid suitable for polyester (B1180765) synthesis. This document focuses on the synthesis of polyesters from the amino derivative.
Synthesis of Monomer: 3-Amino-2-methylbenzoic Acid
The critical first step is the conversion of this compound to its amino derivative, 3-amino-2-methylbenzoic acid. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Methanol (reagent grade)
-
Palladium on activated charcoal (10% Pd/C)
-
Hydrogen gas
-
Nitrogen gas
-
Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)
-
Rotary evaporator
-
High-pressure autoclave or hydrogenation vessel
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, dissolve 1.0 mole of this compound in 1.2 L of methanol.
-
Catalyst Addition: Carefully add 4g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen).
-
Inerting the System: Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the autoclave with hydrogen to 0.7 MPa (approximately 100 psi).
-
Reaction: Begin stirring the mixture at a rate of 250 rpm and heat the reactor to 60°C. Maintain these conditions for 10 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-amino-2-methylbenzoic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity monomer.
Synthesis of Polyesters via Polycondensation
The resulting 3-amino-2-methylbenzoic acid can be polymerized to form a poly(ester-amide) through polycondensation. Both melt and solution polycondensation methods are applicable.
Experimental Protocol: Melt Polycondensation of 3-Amino-2-methylbenzoic Acid
Materials:
-
3-Amino-2-methylbenzoic acid (high purity)
-
Antimony(III) oxide (catalyst, optional)
-
Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection
Procedure:
-
Charging the Reactor: Place the purified 3-amino-2-methylbenzoic acid and a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm) into the polymerization reactor.
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes.
-
Melt Polycondensation (Stage 1): Heat the reactor to a temperature above the melting point of the monomer (e.g., 220-250°C) under a slow stream of nitrogen. Water will be evolved as a byproduct. Continue this stage for 1-2 hours.
-
Melt Polycondensation (Stage 2): Gradually increase the temperature to 260-280°C and slowly apply a vacuum (to <1 mmHg) over 1 hour. This helps to remove the water produced and drive the polymerization reaction to completion.
-
Polymerization: Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved.
-
Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be recovered as a solid plug and can be ground into a powder for further processing and characterization.
Characterization of Polyesters
The synthesized polyesters should be characterized to determine their physical and chemical properties.
| Property | Typical Range for Aromatic Polyesters |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temp (Tg) | 150 - 250 °C |
| Melting Temperature (Tm) | 250 - 350 °C |
| Tensile Strength | 50 - 150 MPa |
| Young's Modulus | 2 - 5 GPa |
Visualization of Synthesis and Signaling Pathways
References
Application Note: HPLC Method for the Purity Analysis of 3-Methyl-2-nitrobenzoic Acid
Introduction
3-Methyl-2-nitrobenzoic acid is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] Accurate and reliable determination of its purity is crucial for ensuring the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal method for assessing the purity of this compound. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity.
Physicochemical Properties
This compound is a white to slightly yellow crystalline solid.[3][4] It has a molecular weight of 181.15 g/mol and a melting point range of 220-223 °C.[3][5] The compound is characterized by low solubility in water but is soluble in organic solvents such as ethanol (B145695) and acetone.[6][7] The presence of a carboxylic acid group makes it an acidic compound.[1]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (of known purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
2. Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound.[8] The acidic nature of the analyte necessitates the use of an acidified mobile phase to ensure it is in its protonated form, leading to consistent retention and sharp peak shapes.
| Parameter | Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid to the mixture and sonicate for 15 minutes to degas.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
-
Further dilute 1 mL of this stock solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in methanol and make up to the mark.
-
Dilute 1 mL of this solution to 10 mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure that there are no interfering peaks at the retention time of the analyte.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation
The purity of the this compound sample can be determined by the area percent method. The following table shows example data from a purity analysis.
| Peak Number | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 3.45 | 15.6 | 0.12 |
| 2 | 5.82 | 12985.3 | 99.85 |
| 3 | 8.91 | 2.5 | 0.03 |
| Total | 13003.4 | 100.00 |
Calculation:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
In this example, the purity of the this compound sample is calculated to be 99.85%.
Workflow Diagram
The following diagram illustrates the workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. dakenchem.com [dakenchem.com]
- 2. This compound | High Purity [benchchem.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. China this compound Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- 5. This compound | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Spectral Interpretation of 3-Methyl-2-nitrobenzoic Acid using ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral interpretation of 3-Methyl-2-nitrobenzoic acid. It includes tabulated spectral data, a comprehensive experimental protocol, and visual diagrams to aid in understanding the molecular structure and experimental workflow.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence of a carboxylic acid, a nitro group, and a methyl group on the benzene (B151609) ring leads to a distinct substitution pattern that can be elucidated using NMR spectroscopy. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electron-donating effect of the methyl group, results in a characteristic distribution of chemical shifts for the aromatic protons and carbons. Understanding these spectral features is crucial for confirming the structure and purity of this compound in various research and development settings.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region, in particular, shows a splitting pattern that can be analyzed to determine the relative positions of the substituents.
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆ [1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~13.9 | Singlet | - |
| H-6 | ~7.87 | Doublet | 7.8 |
| H-4 | ~7.71 | Triplet | 7.8 |
| H-5 | ~7.62 | Doublet | 7.8 |
| CH₃ | ~2.29 | Singlet | - |
Note: The assignments are based on typical chemical shifts and coupling constants for substituted benzoic acids. The exact values may vary slightly depending on the experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~166 |
| C-2 | ~149 |
| C-3 | ~136 |
| C-1 | ~133 |
| C-4 | ~132 |
| C-6 | ~128 |
| C-5 | ~125 |
| CH₃ | ~16 |
Note: The assignments are based on data from spectral databases and predictive models for substituted benzoic acids.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids.
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
4.2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phase Correction: Manually or automatically phase correct the spectra.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm. Calibrate the ¹³C spectrum using the solvent peak at 39.52 ppm.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualizations
Diagram 1: Molecular Structure of this compound
References
The Pivotal Role of 3-Methyl-2-nitrobenzoic Acid in the Synthesis of Modern Agrochemicals
Application Note & Protocol
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
3-Methyl-2-nitrobenzoic acid is a critical aromatic building block in the field of organic and medicinal chemistry.[1][2] Its unique structure, featuring a carboxylic acid, a nitro group, and a methyl group in a specific ortho-meta arrangement, makes it a valuable intermediate for synthesizing complex heterocyclic compounds.[1] In the agrochemical industry, this compound has emerged as a key precursor for the synthesis of a leading class of insecticides known as anthranilic diamides.[3][4][5][6][7] This document provides a detailed overview of its application in the synthesis of chlorantraniliprole (B1668704), a widely used insecticide, and includes comprehensive experimental protocols and quantitative data.
Application in Agrochemical Synthesis: The Gateway to Anthranilic Diamides
This compound is a fundamental starting material for the synthesis of the anthranilamide portion of chlorantraniliprole and related insecticides.[8] These insecticides are renowned for their high efficacy, low toxicity to non-target organisms, and novel mode of action, targeting the insect ryanodine (B192298) receptor.[3] The synthesis of chlorantraniliprole involves a multi-step process where this compound is transformed into the crucial intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide. This intermediate is then coupled with another key component, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to yield the final active ingredient.[8][9]
Synthetic Pathways and Methodologies
The conversion of this compound to the key benzamide (B126) intermediate involves several critical chemical transformations, including reduction of the nitro group, chlorination of the aromatic ring, and amidation of the carboxylic acid. The overall synthetic scheme leading to chlorantraniliprole is depicted below.
Figure 1: General synthetic scheme for chlorantraniliprole.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations starting from this compound to produce the essential intermediate for chlorantraniliprole synthesis.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the starting material itself.
-
Nitration of m-Toluic Acid:
-
Cool fuming nitric acid to a temperature between -30°C and 0°C.
-
Slowly add m-Toluic acid to the cooled nitric acid with continuous stirring.
-
Maintain the reaction mixture at this temperature for 1-10 hours.
-
Pour the reaction mixture into ice water and stir for 1-12 hours to allow the product to precipitate.
-
Isolate the solid product by filtration and wash with water.
-
Purify the crude product by crystallization from an alcoholic solvent such as methanol, ethanol (B145695), or isopropanol.[10]
-
Protocol 2: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from this compound
This multi-step protocol outlines the conversion of this compound to a key diamide (B1670390) precursor.
-
Reduction of this compound:
-
The reduction of the nitro group to an amine is a critical step. A common method is catalytic hydrogenation.
-
Dissolve this compound in a suitable solvent like ethanol.
-
Add a catalyst, such as Raney nickel.
-
Carry out the hydrogenation under a hydrogen atmosphere (e.g., 0.2 MPa) at an elevated temperature (e.g., 50°C) for several hours until the reaction is complete.[8] This yields 2-amino-3-methylbenzoic acid.
-
-
Chlorination of 2-Amino-3-methylbenzoic Acid:
-
Suspend the 2-amino-3-methylbenzoic acid (e.g., 8g, 53 mmol) in a solvent such as dichloroethane (e.g., 40g).
-
Heat the mixture to 50°C with stirring.
-
Bubble chlorine gas (e.g., 4.5g, 63.4 mmol) through the solution over a period of 3 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter the solid product to obtain 2-amino-5-chloro-3-methylbenzoic acid.[11]
-
-
Amidation to form 2-Amino-5-chloro-N,3-dimethylbenzamide:
-
This step can be achieved through direct coupling or via an acid chloride intermediate.
-
Direct Coupling Method: Suspend 2-amino-5-chloro-3-methylbenzoic acid in a suitable solvent like dichloromethane.
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.3 equivalents) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent).
-
Cool the mixture in an ice bath and add a 30% solution of methylamine (B109427) in ethanol dropwise.
-
Allow the reaction to proceed to completion. The product can be isolated by washing with water and removing the solvent under reduced pressure.[11]
-
Protocol 3: Final Synthesis of Chlorantraniliprole
This protocol describes the final coupling step to yield the active insecticide.
-
Coupling Reaction:
-
In a reaction vessel, combine 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) and 2-amino-5-chloro-N,3-dimethylbenzamide (1 equivalent) in a solvent such as acetonitrile.
-
Add a base, for example, 3-picoline.
-
Cool the mixture to 0-5°C and slowly add methanesulfonyl chloride (MsCl).
-
Allow the reaction to proceed to completion. The product, chlorantraniliprole, can be isolated through precipitation and filtration.[11]
-
Quantitative Data
The efficiency of each synthetic step is crucial for the overall yield and cost-effectiveness of the process. The following table summarizes typical yields and purities reported for the key transformations.
| Reaction Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Nitration of m-Toluic Acid | m-Toluic acid | This compound | 20-80 | >97 | [10] |
| Chlorination of 2-Amino-3-methylbenzoic Acid | 2-Amino-3-methylbenzoic acid | 2-Amino-5-chloro-3-methylbenzoic acid | ~98 | - | [11] |
| Overall Yield (from 2-nitro-3-methyl benzoic acid) | 2-nitro-3-methyl benzoic acid | 2-amino-5-chloro-N,3-dimethylbenzamide | >80 | - | [11] |
| Final Coupling to Chlorantraniliprole | Pyrazole and Benzamide Intermediates | Chlorantraniliprole | 97 | >95 | [9] |
Mode of Action: Ryanodine Receptor Activation
Chlorantraniliprole and other anthranilic diamide insecticides act as potent and selective activators of insect ryanodine receptors.[3] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. The binding of the insecticide locks the channel in an open state, leading to the uncontrolled release of intracellular calcium stores. This depletion of calcium results in impaired muscle regulation, paralysis, and ultimately, the death of the insect.
Figure 2: Signaling pathway of chlorantraniliprole.
Conclusion
This compound is an indispensable intermediate in the synthesis of modern and effective agrochemicals, particularly the anthranilic diamide insecticides. The synthetic routes, while multi-stepped, have been optimized to achieve high yields and purity. Understanding the detailed experimental protocols and the mode of action of the final products is essential for researchers and professionals in the field of agrochemical development. The continued exploration of derivatives of this compound holds promise for the discovery of new and improved crop protection agents.
References
- 1. This compound | High Purity [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 10. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Multi-Pyridine Compounds Using 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-pyridine compounds represent a significant class of ligands in coordination chemistry and are pivotal scaffolds in medicinal chemistry and drug development. Their ability to form stable complexes with a variety of metal ions allows for their use in catalysis, materials science, and as therapeutic or diagnostic agents. Pyridine (B92270) derivatives are integral to numerous pharmaceuticals due to their unique chemical properties that facilitate the construction of complex, biologically active molecules.[1][2][3][4][5] This document provides a detailed, albeit hypothetical, protocol for the synthesis of a tripodal multi-pyridine compound starting from 3-Methyl-2-nitrobenzoic acid. While direct literature for this specific transformation is scarce, the proposed pathway is based on well-established, analogous chemical reactions. This compound is a known precursor for multi-pyridine compounds with a tripod architecture, suggesting its utility in creating complex, three-dimensional molecular structures.[6]
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process designed to be robust and adaptable. It involves the initial formation of an amide from this compound, followed by the reduction of the nitro group to an amine, and finally, a cyclization/condensation step to form the target tripodal multi-pyridine scaffold.
Part 1: Synthesis of 2-Amino-3-methylbenzamide (B158645)
This part of the protocol focuses on the conversion of this compound to 2-Amino-3-methylbenzamide, a key intermediate for the final cyclization step.
Step 1.1: Amidation of this compound
Objective: To convert the carboxylic acid functionality of this compound into a primary amide.
Protocol:
-
To a solution of this compound (10.0 g, 55.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 150 mL) under a nitrogen atmosphere, add triethylamine (B128534) (8.5 mL, 60.7 mmol) and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (5.8 mL, 60.7 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C. A thick precipitate may form.
-
Stir the mixture at 0 °C for 1 hour.
-
Bubble ammonia (B1221849) gas through the reaction mixture for 20 minutes, ensuring good dispersion.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Partition the mixture between ethyl acetate (B1210297) (200 mL) and water (100 mL).
-
Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-methyl-2-nitrobenzamide (B2540021) as a solid.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 3-methyl-2-nitrobenzamide.
Step 1.2: Reduction of 3-Methyl-2-nitrobenzamide
Objective: To selectively reduce the nitro group of 3-Methyl-2-nitrobenzamide to a primary amine.
Protocol:
-
In a round-bottom flask, suspend 3-methyl-2-nitrobenzamide (8.0 g, 44.4 mmol) in ethanol (150 mL).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 400 mg).
-
Fit the flask with a balloon filled with hydrogen gas (H₂).
-
Evacuate and backfill the flask with hydrogen three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol (3 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield 2-amino-3-methylbenzamide as a solid. This product is often pure enough for the next step, but can be further purified by recrystallization if necessary.
Quantitative Data Summary for Part 1
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (by NMR) |
| 1.1 | This compound | 3-Methyl-2-nitrobenzamide | Triethylamine, Ethyl chloroformate, Ammonia | THF | 85-95 | >98% |
| 1.2 | 3-Methyl-2-nitrobenzamide | 2-Amino-3-methylbenzamide | H₂, 10% Pd/C | Ethanol | 90-98 | >97% |
Part 2: Synthesis of a Tripodal Multi-Pyridine Compound
This part outlines a hypothetical cyclization/condensation reaction to form a tripodal multi-pyridine scaffold from the prepared 2-amino-3-methylbenzamide. The proposed reaction is with a tri-functional core, such as nitrilotriacetic acid, to form a tripodal structure.
Objective: To synthesize a tripodal multi-pyridine compound via condensation of 2-amino-3-methylbenzamide with a suitable core molecule.
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-amino-3-methylbenzamide (5.0 g, 33.3 mmol) and nitrilotriacetic acid (2.1 g, 11.1 mmol) in toluene (B28343) (150 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 200 mg).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 12-18 hours).
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product and wash with cold toluene (2 x 20 mL).
-
Dry the product under vacuum.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure tripodal multi-pyridine compound.
Hypothetical Quantitative Data Summary for Part 2
| Step | Starting Materials | Product | Reagents | Solvent | Hypothetical Yield (%) | Purity (by HPLC) |
| 2 | 2-Amino-3-methylbenzamide, Nitrilotriacetic acid | Tripodal Multi-Pyridine Compound | p-Toluenesulfonic acid | Toluene | 60-75 | >95% |
Visualizations
Experimental Workflow: Synthesis of 2-Amino-3-methylbenzamide
Caption: Workflow for the synthesis of the key intermediate.
Logical Relationship: Proposed Formation of the Tripodal Scaffold
Caption: Conceptual diagram of the tripodal scaffold formation.
Applications in Drug Development
Multi-pyridine scaffolds are of significant interest in drug development for several reasons:
-
Metal Chelation: The nitrogen atoms of the pyridine rings can chelate metal ions, which is a property exploited in the design of anticancer agents that can interact with metalloenzymes or induce oxidative stress in cancer cells.
-
Hydrogen Bonding: The pyridine nitrogens can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.
-
Structural Rigidity and Versatility: The aromatic nature of the pyridine rings provides a rigid framework for the precise spatial orientation of functional groups, while allowing for diverse chemical modifications to optimize binding affinity and pharmacokinetic properties.[1]
-
Bioisosteric Replacement: Pyridine rings are often used as bioisosteres for phenyl rings in drug design to improve solubility, metabolic stability, and target engagement.
The tripodal architecture provides a unique three-dimensional arrangement of the pyridine units, which can lead to high-affinity binding to specific biological targets. This pre-organized structure can reduce the entropic penalty of binding, potentially leading to more potent and selective drugs.
Conclusion
The synthetic pathway detailed in these notes provides a plausible and robust method for the synthesis of a novel tripodal multi-pyridine compound from this compound. While the final condensation step is hypothetical, it is based on sound chemical principles. The resulting scaffold holds potential for applications in medicinal chemistry and drug development, owing to the versatile and biologically relevant nature of multi-pyridine structures. Further research would be required to optimize the reaction conditions and fully characterize the synthesized compounds and their biological activities.
References
- 1. 标题:Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates1, 2【化源网】 [chemsrc.com]
- 2. asianpubs.org [asianpubs.org]
- 3. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 4. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. daneshyari.com [daneshyari.com]
- 6. Tris(2-pyridylmethyl)amine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Novel Indolin-2-one Derivatives Using 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitrobenzoic acid is a versatile chemical building block utilized in the synthesis of complex heterocyclic systems.[1] Its unique structure, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene (B151609) ring, makes it a valuable precursor for creating novel organic compounds with potential pharmacological activities.[1][2] This document provides detailed protocols for the synthesis of novel indolin-2-one derivatives, which are known to exhibit a range of biological activities, including the inhibition of protein tyrosine kinases and anti-inflammatory effects.[3][4][5] The described synthetic pathway offers a robust method for researchers engaged in drug discovery and development.
Indolin-2-one scaffolds are central to many compounds that act as tyrosine kinase inhibitors, which can be effective in cancer therapy by disrupting signaling pathways involved in tumor growth and angiogenesis.[4][6] The protocols outlined below describe a multi-step synthesis commencing with this compound to yield a core indolin-2-one structure, which can be further functionalized to generate a library of potential drug candidates.
Proposed Synthetic Pathway
The synthesis of 4-methylindolin-2-one (B82626) from this compound can be envisioned through a three-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form 2-amino-3-methylbenzoic acid.
-
Conversion to an α-Haloacetamide: The resulting 2-amino-3-methylbenzoic acid is converted to an N-(2-chloroacetyl)-2-amino-3-methylbenzoic acid derivative.
-
Intramolecular Cyclization: The α-haloacetamide derivative undergoes an intramolecular cyclization to form the desired 4-methylindolin-2-one.
Caption: Proposed synthetic pathway for 4-methylindolin-2-one.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-methylbenzoic acid
This protocol details the reduction of the nitro group of this compound to an amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in concentrated hydrochloric acid.
-
To this solution, add tin(II) chloride dihydrate portion-wise. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude 2-amino-3-methylbenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of N-(2-chloroacetyl)-2-amino-3-methylbenzoic acid
This protocol describes the acylation of the amino group with chloroacetyl chloride.
Materials:
-
2-Amino-3-methylbenzoic acid
-
Chloroacetyl chloride
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 2-amino-3-methylbenzoic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Add pyridine to the solution to act as a base.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-(2-chloroacetyl)-2-amino-3-methylbenzoic acid.
-
The product can be used in the next step without further purification or can be recrystallized if necessary.
Protocol 3: Synthesis of 4-Methylindolin-2-one
This protocol details the intramolecular cyclization to form the indolin-2-one ring.
Materials:
-
N-(2-chloroacetyl)-2-amino-3-methylbenzoic acid
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve N-(2-chloroacetyl)-2-amino-3-methylbenzoic acid in dimethylformamide in a round-bottom flask.
-
Add sodium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the formation of the indolin-2-one by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 40 mL) and brine (1 x 40 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4-methylindolin-2-one.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary
The following table provides a summary of the key quantitative data for the synthesis of 4-methylindolin-2-one.
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 1.0 | SnCl₂·2H₂O | 3.0 | Conc. HCl | 100 | 3-4 | 85-95 | >95 |
| 2 | 2-Amino-3-methylbenzoic acid | 1.0 | Chloroacetyl chloride | 1.1 | DCM | 0 - RT | 12-16 | 80-90 | >90 |
| 3 | N-(2-chloroacetyl)-2-amino-3-methylbenzoic acid | 1.0 | Na₂CO₃ | 2.0 | DMF | 80-100 | 4-6 | 70-80 | >98 |
Application in Drug Discovery: Targeting Tyrosine Kinase Signaling
Indolin-2-one derivatives are a well-established class of inhibitors for various receptor tyrosine kinases (RTKs).[4] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common hallmark of many cancers, making them attractive targets for therapeutic intervention. The synthesized 4-methylindolin-2-one can serve as a scaffold for the development of more potent and selective RTK inhibitors.
Caption: Simplified RTK signaling pathway and inhibition by indolin-2-ones.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
-
Work in a well-ventilated fume hood, especially when handling concentrated acids, volatile organic solvents, and chloroacetyl chloride.
-
This compound can be an irritant to the eyes, skin, and respiratory system.[3]
-
Reactions involving strong acids and bases are exothermic and should be performed with caution, particularly during neutralization steps.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. This compound | High Purity [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. China this compound Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Nitration of 3-Methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective nitration of 3-methylbenzoic acid. Our goal is to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective nitration of 3-methylbenzoic acid?
The main challenge lies in controlling the position of the incoming nitro group on the aromatic ring. 3-methylbenzoic acid has two directing groups: a methyl group (-CH₃) and a carboxylic acid group (-COOH). The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[1][2][3][4] This creates a conflict in directing effects, leading to the formation of a mixture of isomers. The primary isomers formed are typically 2-nitro-3-methylbenzoic acid, 4-nitro-3-methylbenzoic acid, and 6-nitro-3-methylbenzoic acid.[5]
Q2: Which isomer is the major product and why?
Under many conditions, 2-nitro-3-methylbenzoic acid is a major product. The methyl group strongly activates the ortho (positions 2 and 6) and para (position 4) positions. The carboxylic acid group directs to the meta (position 5) position. The directing effect of the activating methyl group is generally stronger than the deactivating carboxylic acid group.[2] Therefore, substitution occurs primarily at the positions activated by the methyl group.
Q3: How can I improve the selectivity for a specific isomer, particularly 2-nitro-3-methylbenzoic acid?
Improving regioselectivity often involves careful control of reaction conditions:
-
Low Temperatures: Running the reaction at very low temperatures, such as -30 to -15°C, has been shown to significantly increase the selectivity for 2-nitro-3-methylbenzoic acid.[5][6]
-
Nitrating Agent: The choice of nitrating agent can influence the outcome. A mixture of nitric acid and sulfuric acid is common.[7][8] Other systems, like nitric acid in acetic anhydride, have also been used, particularly after protecting the carboxylic acid group as an ester.[1][9]
-
Protection of the Carboxylic Acid Group: One effective strategy is to first protect the carboxylic acid group by converting it to an ester (e.g., methyl 3-methylbenzoate).[1] The ester group is still a meta-director, but this multi-step approach followed by hydrolysis can lead to higher purity of the desired nitro isomer after recrystallization.[1]
Q4: I am getting a mixture of isomers. How can I purify the desired product?
Recrystallization is a common and effective method for separating the isomers. For instance, the 2-nitro isomer can be selectively crystallized and separated from the 4-nitro by-product using a solvent like ethanol.[1] Additionally, separation of isomers can be achieved by a process of dissolving the solid waste in an alkaline solution and then selectively precipitating the different isomers by carefully adjusting the pH with acid.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during work-up and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; lower temperatures often improve selectivity and can impact yield.[5][11] - Carefully optimize extraction and recrystallization steps to minimize product loss. |
| Poor Regioselectivity (Mixture of Isomers) | - Conflicting directing effects of the methyl and carboxylic acid groups.[12] - Reaction temperature is too high. - Incorrect ratio of nitrating agents. | - Maintain a consistently low reaction temperature (e.g., -30 to -15°C).[5] - Consider protecting the carboxylic acid group as an ester before nitration.[1] - Carefully control the stoichiometry of the nitrating agent. |
| Formation of Dinitrated Products | - Reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). | - Use a milder nitrating agent or reduce the amount of the nitrating agent used. - Maintain strict temperature control at lower temperatures. - Reduce the reaction time. |
| Runaway Reaction | - Poor temperature control during the addition of the nitrating agent. - Addition of the nitrating agent is too rapid. - Inadequate stirring. | - Ensure a robust cooling system is in place.[11] - Add the nitrating agent slowly and monitor the internal temperature closely.[11][13][14] - Ensure efficient and continuous stirring to prevent localized hotspots.[11] |
Quantitative Data
The selectivity of the nitration of 3-methylbenzoic acid is highly dependent on the reaction conditions. The table below summarizes data from a patented method.
| Reaction Temperature (°C) | Reaction Time (min) | Conversion of 3-Methylbenzoic Acid (%) | Selectivity for 2-Nitro-3-methylbenzoic Acid (%) |
| -15 | 10 | 99.1 | 75.2[5] |
| -17.8 | 35 | 99.4 | 79.8[5] |
| -21.2 | 100 | 99.4 | 81.5[5] |
| -25.0 | 50 | 99.8 | 84.8[5] |
Experimental Protocols
Protocol 1: Direct Nitration of 3-Methylbenzoic Acid at Low Temperature [5]
This method aims for high selectivity towards 2-nitro-3-methylbenzoic acid.
-
Preparation: Place 500g of 98% concentrated nitric acid into a 1000 mL four-necked glass flask equipped with a mechanical stirrer.
-
Cooling: Cool the nitric acid to the desired reaction temperature (e.g., -25°C) using a suitable cooling bath.
-
Addition of Substrate: Slowly add powdered 3-methylbenzoic acid to the cooled nitric acid while stirring.
-
Reaction: Maintain the reaction mixture at the controlled temperature with continuous stirring for the specified duration (e.g., 50 minutes at -25°C).
-
Monitoring: The progress of the reaction can be monitored by HPLC.
-
Work-up: Upon completion, add water to the reaction mixture to precipitate the product.
-
Purification: Filter the precipitate to obtain the 2-nitro-3-methylbenzoic acid product. The purity can be further enhanced by recrystallization.
Protocol 2: Nitration of an Ester Derivative (General Procedure for Substituted Benzoates) [1][13]
This multi-step approach can improve the purity of the final product.
-
Esterification: Protect the carboxylic acid group of 3-methylbenzoic acid by converting it to an ester (e.g., methyl 3-methylbenzoate) via Fischer esterification using an alcohol (e.g., methanol) and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Nitration of the Ester:
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.[13]
-
In a separate flask, dissolve the methyl 3-methylbenzoate (B1238549) in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add the cold nitrating mixture to the ester solution, ensuring the temperature remains below 6°C.[13]
-
After the addition is complete, allow the reaction to stand at room temperature for about 15 minutes.[13]
-
-
Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product, methyl 3-nitrobenzoate isomers.[13]
-
Purification: Filter the crude product and wash it with cold water. Purify the desired isomer by recrystallization from a suitable solvent such as an ethanol/water mixture.[1][13]
-
Hydrolysis: Hydrolyze the purified nitro-ester back to the carboxylic acid using a base (e.g., NaOH) followed by acidification with a strong acid (e.g., HCl).[15]
Visualizations
Caption: Troubleshooting workflow for the nitration of 3-methylbenzoic acid.
References
- 1. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 6. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
controlling byproduct formation in 3-Methyl-2-nitrobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: There are two primary synthetic routes for this compound:
-
Direct Nitration of 3-Methylbenzoic Acid: This method involves the electrophilic aromatic substitution of 3-methylbenzoic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The regioselectivity is influenced by the directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing).[1]
-
Oxidation of 1,3-dimethyl-2-nitrobenzene (B148808): This approach involves the selective oxidation of one of the methyl groups of 1,3-dimethyl-2-nitrobenzene to a carboxylic acid.[2] This can be achieved using oxidizing agents like air or molecular oxygen in the presence of a metal catalyst.[3]
Q2: What are the major byproducts I should expect during the synthesis?
A2: The major byproducts depend on the synthetic route:
-
Direct Nitration Route: The primary byproducts are the isomeric forms: 3-methyl-4-nitrobenzoic acid and 3-methyl-6-nitrobenzoic acid.[1] The formation of these isomers is a direct consequence of the competing directing effects of the substituents on the aromatic ring.[1][3]
-
Oxidation Route: The main concern is over-oxidation, which can lead to the formation of dicarboxylic acid byproducts. Incomplete oxidation can also leave unreacted starting material.[2][3]
Q3: How can I purify the final this compound product?
A3: Recrystallization is a common and effective method for purifying this compound from its isomers and other impurities.[3][4] Ethanol (B145695) is a frequently used solvent for this purpose, as it allows for the selective crystallization of the desired 2-nitro isomer.[3][4] The product can also be purified by washing with ice-cold water after precipitation.[5][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Direct Nitration
Symptoms:
-
The overall yield of the desired product is significantly lower than expected.
-
Analysis of the crude product (e.g., by HPLC or NMR) shows a high percentage of isomeric byproducts (3-methyl-4-nitrobenzoic acid and 3-methyl-6-nitrobenzoic acid).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction temperature is a critical factor in controlling the isomer distribution. Lower temperatures favor the formation of the 2-nitro isomer.[1][7] Maintain the reaction temperature between -30°C and -15°C for optimal selectivity.[6][7] |
| Incorrect Nitrating Agent or Ratio | The choice and concentration of the nitrating agent affect regioselectivity. A mixture of concentrated nitric acid and concentrated sulfuric acid is standard.[1] Ensure the correct molar ratios of reactants are used as specified in the protocol. |
| Inefficient Mixing | Poor mixing can lead to localized temperature increases and uneven reaction, resulting in more byproduct formation. Ensure vigorous and consistent stirring throughout the addition of the nitrating agent. |
Issue 2: Presence of Dicarboxylic Acid Byproducts in the Oxidation Route
Symptoms:
-
Characterization of the product mixture reveals the presence of a compound with a higher molecular weight and two carboxylic acid functionalities.
-
The isolated product has a lower than expected melting point due to impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-oxidation | Excessive reaction time, high temperature, or a high concentration of the oxidizing agent can lead to the oxidation of both methyl groups. |
| Catalyst Inactivity or Incorrect Loading | The catalyst plays a crucial role in the selective oxidation. Ensure the catalyst is active and used in the correct proportion. |
| Insufficient Control of Reaction Parameters | Monitor and control parameters such as oxygen pressure and temperature closely to prevent runaway reactions and over-oxidation.[3] |
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in the Nitration of 3-Methylbenzoic Acid
| Temperature (°C) | Selectivity for this compound (%) | Reference |
| -15 | 75.2 | [6] |
| -17 | 78.4 | [6] |
| -17.8 | 79.8 | [6][7] |
| -20.1 | 81.5 | [7] |
| -22.5 | 82.4 | [7] |
| -23.3 | 84.8 | [7] |
| -25.0 | 85.6 | [7] |
| -28.0 | 87.2 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Nitration
Materials:
-
3-Methylbenzoic acid
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-methylbenzoic acid in 25 mL of concentrated sulfuric acid.
-
Cool the mixture to a temperature between -25°C and -20°C in an ice-salt bath.
-
Slowly add 15 mL of concentrated nitric acid to the cooled mixture while maintaining the low temperature and stirring vigorously. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture at the same temperature for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The solid nitrobenzoic acid isomers will precipitate.
-
Allow the ice to melt completely, then filter the precipitate under suction.
-
Wash the crude product with ice-cold water to remove any residual acid.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Distilled water
-
Heating mantle
-
Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015184229A1 - Process to prepare this compound by air oxidation - Google Patents [patents.google.com]
- 3. This compound | High Purity [benchchem.com]
- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
strategies to minimize the formation of 3-methyl-4-nitrobenzoic acid isomer
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the synthesis of 3-methyl-4-nitrobenzoic acid, with a focus on minimizing the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-methyl-4-nitrobenzoic acid?
There are two main synthetic pathways:
-
Oxidation of 2,4-dimethylnitrobenzene: This is a highly effective method that avoids the issue of positional isomerism during nitration. The starting material already has the methyl and nitro groups in the desired 1,3,4-substitution pattern. The primary challenge is the selective oxidation of the methyl group at the 4-position.[1][2][3][4]
-
Nitration of 3-methylbenzoic acid: This is a classic electrophilic aromatic substitution reaction. While direct, it can lead to the formation of several positional isomers. This guide will focus primarily on optimizing this route to minimize such impurities.
Q2: Why do isomers form during the nitration of 3-methylbenzoic acid?
Isomer formation is governed by the directing effects of the substituents already on the benzene (B151609) ring: the methyl group (-CH3) and the carboxylic acid group (-COOH).
-
-CH3 (Methyl) Group: This is an electron-donating group, which "activates" the ring and directs incoming electrophiles (like the nitronium ion, NO2+) to the positions ortho and para to it (C2, C4, and C6).[5][6]
-
-COOH (Carboxylic Acid) Group: This is an electron-withdrawing group, which "deactivates" the ring and directs incoming electrophiles to the positions meta to it (C4 and C5).[7][8][9]
The desired product, 3-methyl-4-nitrobenzoic acid, is formed when nitration occurs at the C4 position, which is para to the activating methyl group and meta to the deactivating carboxyl group. Since both groups favor this position, it is the major product. However, nitration can also occur at other positions, leading to isomeric impurities.
Q3: What are the main isomeric impurities I should be concerned about?
During the nitration of 3-methylbenzoic acid, the primary unwanted isomers are:
-
3-methyl-2-nitrobenzoic acid: Nitration occurs ortho to both the methyl and carboxyl groups.
-
3-methyl-6-nitrobenzoic acid: Nitration occurs ortho to the methyl group.
-
3-methyl-5-nitrobenzoic acid: Nitration occurs meta to the methyl group.
Controlling reaction conditions is crucial to maximize the yield of the 4-nitro isomer.
Troubleshooting Guide: Minimizing Isomer Formation
This section addresses common issues encountered during the nitration of 3-methylbenzoic acid.
Problem: High Levels of ortho-Isomers (this compound and 3-methyl-6-nitrobenzoic acid) Detected.
| Possible Cause | Recommended Solution |
| 1. Reaction Temperature is Too High | Elevated temperatures often reduce the selectivity of nitration reactions. The increased kinetic energy can overcome the activation barriers for less-favored positions. Solution: Maintain a strict, low-temperature profile throughout the reaction, especially during the addition of the nitrating agent. Temperatures should ideally be kept between 0°C and 5°C.[10] |
| 2. Steric Hindrance Not Fully Exploited | The ortho positions are sterically hindered by the adjacent methyl and carboxyl groups. This effect can be enhanced. Solution: Consider using a bulkier nitrating system or a solvent system that increases the effective size of the electrophile, thereby making an attack at the less-crowded para position more favorable.[11] |
| 3. Inappropriate Nitrating Agent | The reactivity of the nitrating agent influences selectivity. Highly reactive agents can be less selective. Solution: A standard mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is typically used. Avoid overly aggressive nitrating agents. For some substrates, milder reagents like dinitrogen pentoxide (N2O5) in an inert solvent can offer higher regioselectivity.[1] |
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting isomer formation.
Caption: Troubleshooting logic for isomer formation.
Experimental Protocols
Protocol 1: Preferred Method - Oxidation of 2,4-Dimethylnitrobenzene
This method circumvents the nitration isomerism problem by starting with the correct substitution pattern.
Materials:
-
2,4-dimethylnitrobenzene
-
Acetic Acid
-
Cobalt Acetate (B1210297) (catalyst)
-
Butanone (initiator)
-
Oxygen or Air
Procedure:
-
In a suitable reactor, charge 2,4-dimethylnitrobenzene and acetic acid.
-
Add the cobalt acetate catalyst and the butanone initiator.
-
Heat the mixture to the reaction temperature, typically between 100-135°C.[2]
-
Introduce a stream of oxygen or pressurized air (e.g., 0.8-1.2 MPa) into the mixture with vigorous stirring.[2]
-
Maintain the reaction for 4-10 hours, monitoring the conversion by GC or LC.[1][2]
-
After completion, cool the reactor to room temperature. The crude product may precipitate.
-
Filter the mixture to isolate the crude solid.
-
Purify the crude product by recrystallization, typically involving neutralization with a base (e.g., sodium carbonate) to form the soluble salt, followed by filtration, decolorization, and re-precipitation with acid.[2]
Protocol 2: Nitration of 3-Methylbenzoic Acid with Minimized Isomer Formation
Materials:
-
3-methylbenzoic acid
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Ice
Procedure:
-
Prepare the Nitrating Mixture: In a flask cooled in an ice/salt bath (to 0°C or less), slowly add a calculated volume of concentrated H2SO4 to concentrated HNO3. Keep this mixture chilled.[10] A typical ratio is ~1.5 mL H2SO4 to 1 mL HNO3.
-
Prepare the Substrate Mixture: In a separate beaker large enough to ensure efficient cooling, add concentrated H2SO4. Cool this beaker in an ice bath to below 0°C.
-
Slowly add the solid 3-methylbenzoic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 5°C during this addition.[10] The mixture may become a thick paste.
-
Reaction: Add the cold nitrating mixture dropwise to the substrate paste over a period of 15-20 minutes. Vigorous stirring and strict temperature control (below 5°C) are critical at this stage to ensure selectivity.
-
After the addition is complete, allow the mixture to react for another 15-20 minutes while maintaining the low temperature.
-
Workup: Carefully pour the reaction mixture onto a slurry of crushed ice and water with vigorous stirring. The product will precipitate as a solid.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acids.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).[9]
Synthesis and Isomer Formation Pathway
The following diagram illustrates the nitration reaction and the potential products.
Caption: Reaction pathway for the nitration of 3-methylbenzoic acid.
Post-Synthesis Analysis and Purification
Q4: How can I separate the desired 3-methyl-4-nitrobenzoic acid from its isomers?
If isomeric impurities are present in the final product, separation can be challenging due to their similar physical properties.
-
Recrystallization: Careful, fractional recrystallization may enrich the desired isomer, but complete separation is often difficult.
-
Chromatography: For high-purity applications, chromatographic methods are most effective. Reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column with an eluent like an acetonitrile/water or methanol/water mixture, often with an acid modifier like acetic or phosphoric acid, can effectively separate positional isomers of nitrobenzoic acids.[12][13] Preparative chromatography can be used to isolate the pure compound on a larger scale.
References
- 1. 3-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. JP2001011026A - Method for producing 3-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. savemyexams.com [savemyexams.com]
- 6. nagwa.com [nagwa.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Temperature Control for Selective 2-Nitro Isomer Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing temperature control for the selective synthesis of 2-nitro isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during aromatic nitration reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-nitro isomers, with a focus on temperature-related solutions.
Problem 1: Low Selectivity for the 2-Nitro (Ortho) Isomer
Symptoms: Your reaction yields a mixture of ortho, para, and sometimes meta isomers, with the para isomer being the major product.
Possible Causes & Solutions:
| Cause | Solution |
| Reaction temperature is too high. | The formation of the ortho isomer is often kinetically favored, meaning it forms faster at lower temperatures. The para isomer is frequently the thermodynamically more stable product and is favored at higher temperatures.[1] Recommendation: Lower the reaction temperature. Conduct the reaction at or below 0°C using an ice bath or an ice-salt bath. For highly activated substrates like phenols, temperatures as low as -10°C to 5°C may be necessary.[2] |
| Steric hindrance at the ortho position. | A bulky substituent on the aromatic ring can physically block the approach of the nitrating agent to the ortho positions, favoring para substitution.[3] Recommendation: While changing the substrate isn't always possible, consider using a less bulky nitrating agent if your protocol allows. |
| Choice of nitrating agent and solvent. | The reactivity of the nitrating system can influence the isomer ratio. More reactive systems can sometimes lead to lower selectivity.[4] Recommendation: Experiment with different nitrating agents (e.g., acetyl nitrate, N₂O₅) or solvent systems. Nonpolar solvents can sometimes influence the ortho/para ratio. |
Problem 2: Formation of Dinitro or Polynitrated Byproducts
Symptoms: Significant amounts of di- or tri-nitrated products are observed, reducing the yield of the desired mononitro isomer.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive reaction temperature. | Higher temperatures increase the reaction rate and can lead to multiple nitrations, especially with activated aromatic rings.[5] Recommendation: Strictly control the temperature, keeping it as low as feasible for the reaction to proceed. For the nitration of benzene, for example, the temperature should be kept below 50°C to minimize dinitration.[6] |
| Incorrect stoichiometry. | An excess of the nitrating agent will naturally promote polynitration. Recommendation: Use a stoichiometric amount of the nitrating agent relative to the aromatic substrate. |
| Highly activating substituent on the aromatic ring. | Substrates like phenol (B47542) are highly activated and prone to over-nitration, sometimes leading to the formation of tars.[7] Recommendation: Use very low temperatures and consider protecting the activating group. For instance, the amino group of aniline (B41778) can be acetylated to moderate its reactivity before nitration.[2][8] |
Problem 3: Low or No Yield of the Nitrated Product
Symptoms: The reaction does not proceed to completion, or the yield of the desired product is very low.
Possible Causes & Solutions:
| Cause | Solution |
| Reaction temperature is too low. | While low temperatures favor ortho selectivity, a temperature that is too low can significantly slow down or halt the reaction. Recommendation: Cautiously increase the temperature in small increments while closely monitoring the reaction progress by TLC or HPLC. |
| Presence of water in the reaction mixture. | Water can dilute the acids in the nitrating mixture, reducing the concentration of the active nitronium ion (NO₂⁺). Recommendation: Use anhydrous reagents and ensure all glassware is thoroughly dried before use. |
| Poor mixing. | If the reaction involves immiscible phases, inadequate stirring can limit the reaction rate. Recommendation: Ensure vigorous and efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using low temperatures to favor 2-nitro isomer synthesis?
A1: The principle lies in the concept of kinetic versus thermodynamic control of a reaction.[9] In many aromatic nitrations, the transition state leading to the ortho isomer has a lower activation energy than the one leading to the para isomer. This means the ortho isomer is the kinetic product and is formed faster. By keeping the temperature low, the reaction is under kinetic control, and the faster-forming ortho isomer predominates. At higher temperatures, the reaction can become reversible or have enough energy to overcome the higher activation barrier for the para product, which is often the more stable thermodynamic product.[1]
Q2: How does the substituent on the aromatic ring affect the optimal temperature for 2-nitro synthesis?
A2: The nature of the substituent is crucial.
-
Activating groups (e.g., -OH, -NH₂, -OR, -CH₃) make the ring more reactive and generally require lower temperatures to control the reaction and prevent over-nitration. Phenols and anilines often require temperatures between -10°C and 10°C.[2]
-
Deactivating groups (e.g., -NO₂, -CN, -COOH) make the ring less reactive and may require higher temperatures for the reaction to proceed at a reasonable rate. However, even with deactivated rings, temperature control is important for safety and to prevent the formation of unwanted byproducts.
Q3: Can the choice of solvent impact the ortho/para isomer ratio at different temperatures?
A3: Yes, the solvent can influence the regioselectivity. In some cases, the ortho/para ratio can vary with the polarity of the solvent. For the nitration of anisole (B1667542), for example, the ortho/para ratio was observed to be relatively constant in nonpolar solvents but varied considerably in polar solvents. It is another parameter that can be optimized in conjunction with temperature.
Q4: Are there alternatives to traditional mixed acid (HNO₃/H₂SO₄) nitration that offer better ortho-selectivity?
A4: Yes, several methods can enhance ortho-selectivity:
-
Chelation-Assisted Nitration: Using a directing group on the substrate that can chelate to a metal catalyst can direct nitration to the ortho position.[3]
-
Specific Nitrating Agents: The choice of nitrating agent can influence the isomer ratio. For instance, nitration with N₂O₅ in the presence of certain catalysts has been shown to be highly regioselective.[10]
-
Solid Acid Catalysts: While often used to enhance para-selectivity, under specific conditions, some solid acid catalysts can influence the ortho/para ratio.
Data Presentation
The following tables summarize the effect of temperature on the ortho/para isomer ratio for the nitration of various substituted benzenes.
Table 1: Nitration of Toluene (B28343)
| Nitrating System | Temperature (°C) | Ortho:Para Ratio | Reference |
| HNO₃ / Acetic Anhydride | 0 | ~1.5 : 1 | [10] |
| HNO₃ / Acetic Anhydride | 40 | ~0.57 : 1 | [10] |
| Mixed Acid (HNO₃/H₂SO₄) | -10 | ~1.5 : 1 | [11] |
| Mixed Acid (HNO₃/H₂SO₄) | 30 | ~1.6 : 1 | [12] |
Table 2: Nitration of Phenol
| Nitrating System | Temperature (°C) | Ortho:Para Ratio | Reference |
| Dilute HNO₃ | 20 | ~5.5 : 1 | [13] |
| Dilute HNO₃ | 40 | Varies, lower o/p ratio | [13] |
| NaNO₃ in H₂SO₄ | Not specified | 1.4 : 1 |
Table 3: Nitration of Chlorobenzene
| Nitrating System | Temperature (°C) | Ortho:Para Ratio | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 60 | ~0.52 : 1 | [14] |
| HNO₃ in Acetic Anhydride | Not specified | Lower o/p than mixed acid |
Experimental Protocols
Protocol 1: Selective Ortho-Nitration of Phenol at Low Temperature
This protocol is adapted from procedures that emphasize low-temperature control to maximize the yield of the 2-nitro isomer.[13]
Materials:
-
Phenol
-
Dilute Nitric Acid (e.g., 32.5%)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Thermometer
Procedure:
-
Place the round-bottom flask containing a solution of phenol in a suitable solvent (if necessary) in an ice-salt bath to cool the contents to 0°C or below.
-
Begin stirring the phenol solution.
-
Slowly add the pre-chilled dilute nitric acid dropwise from the dropping funnel over a period of 30-60 minutes.
-
Continuously monitor the internal temperature of the reaction mixture and maintain it at or below 5°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at low temperature for an additional 1-2 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and water to quench the reaction.
-
The ortho-nitrophenol, which is steam-volatile, can be separated from the non-volatile para-isomer by steam distillation. Alternatively, the products can be extracted with a suitable organic solvent and separated by column chromatography.
Protocol 2: Low-Temperature Nitration of Toluene
This protocol is a general procedure for the nitration of toluene with an emphasis on temperature control to influence the isomer ratio.[15]
Materials:
-
Toluene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
Procedure:
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (typically in a 1:1 or 2:1 ratio by volume) while cooling the mixture in an ice bath.
-
Place the toluene in the three-neck flask and cool it to -10°C to 0°C using an ice-salt bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred toluene over 1-1.5 hours.
-
Carefully monitor the internal temperature and maintain it below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 30 minutes, then let it slowly warm to room temperature and stir for another 1-2 hours.
-
Quench the reaction by pouring the mixture into a beaker containing crushed ice.
-
Transfer the mixture to a separatory funnel, extract the products with an organic solvent (e.g., diethyl ether), wash the organic layer with water and a dilute sodium bicarbonate solution, and dry over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the resulting mixture of isomers can be analyzed and separated by gas chromatography or fractional distillation.
Mandatory Visualizations
Caption: Experimental workflow for low-temperature aromatic nitration.
Caption: Troubleshooting decision tree for optimizing 2-nitro isomer synthesis.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. homework.study.com [homework.study.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ijrar.org [ijrar.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 11. youtube.com [youtube.com]
- 12. Product Distribution in the Nitration of Toluene [thecatalyst.org]
- 13. paspk.org [paspk.org]
- 14. scribd.com [scribd.com]
- 15. cerritos.edu [cerritos.edu]
Technical Support Center: Purification of 3-Methyl-2-nitrobenzoic Acid by Recrystallization from Ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Methyl-2-nitrobenzoic acid using ethanol (B145695) as a recrystallization solvent. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and relevant technical data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound from ethanol.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not fully dissolve in hot ethanol. | - Insufficient solvent.- The presence of insoluble impurities. | - Add small increments of hot ethanol until the solid dissolves. Avoid adding a large excess, as this will reduce the final yield.- If the solid still does not dissolve after adding a reasonable amount of solvent, perform a hot filtration to remove insoluble impurities. |
| The compound "oils out" instead of crystallizing. | - The solution is supersaturated, and the compound is coming out of solution above its melting point.- High concentration of impurities depressing the melting point of the mixture. | - Reheat the solution until the oil redissolves. Add a small amount of additional hot ethanol to decrease the saturation. Allow the solution to cool more slowly.- If oiling out persists, it may indicate significant impurities. Consider a pre-purification step or using a different solvent system. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The cooling process is too rapid, preventing nucleation. | - If the solution is clear, try scratching the inside of the flask with a glass stirring rod to induce crystallization.- Add a seed crystal of pure this compound.- Evaporate some of the ethanol to increase the concentration of the solute and then allow it to cool again.- Ensure the cooling process is slow. You can insulate the flask to slow down the rate of cooling. |
| Crystal formation is too rapid, resulting in fine powder. | - The solution is highly supersaturated.- The solution was cooled too quickly. | - Rapid crystallization can trap impurities. Reheat the solution to redissolve the solid, add a small amount of extra hot ethanol, and allow it to cool more slowly. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[1] |
| Low yield of purified product. | - Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Before starting, determine the optimal solvent volume based on solubility data. If the mother liquor is suspected to contain a significant amount of product, you can reduce its volume by evaporation and cool it again to recover more crystals.- To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask.- Ensure all crystals are transferred to the filter funnel by rinsing the flask with a small amount of the cold mother liquor or fresh, cold ethanol. |
| The melting point of the recrystallized product is low or has a broad range. | - The product is still impure. Common impurities include isomeric byproducts such as 3-methyl-4-nitrobenzoic acid.[2] | - Repeat the recrystallization process. A second recrystallization can significantly improve purity.- Ensure the crystals are completely dry before measuring the melting point, as residual solvent can depress the melting point. |
Frequently Asked Questions (FAQs)
Q1: Why is ethanol a good solvent for the recrystallization of this compound?
A1: Ethanol is a suitable solvent because this compound exhibits good solubility in hot ethanol and poor solubility in cold ethanol. This significant difference in solubility with temperature allows for efficient crystallization and purification upon cooling.[3]
Q2: What are the most common impurities in crude this compound?
A2: The most common impurities often originate from the synthesis process. If synthesized by nitration of 3-methylbenzoic acid, isomeric byproducts like 3-methyl-4-nitrobenzoic acid are common.[2] Unreacted starting materials or byproducts from side reactions can also be present.
Q3: How can I remove colored impurities during recrystallization?
A3: If your crude product has a noticeable color, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of pure this compound is in the range of 220-223 °C. A melting point that is significantly lower or has a broad range indicates the presence of impurities.
Q5: How can I improve the yield of my recrystallization?
A5: To maximize your yield, use the minimum amount of hot ethanol necessary to dissolve the crude product. Cooling the solution in an ice bath after it has reached room temperature will further decrease the solubility and promote more complete crystallization. Also, minimize transfers and ensure all equipment used for hot filtration is pre-heated to prevent premature crystal formation.
Quantitative Data
Solubility of this compound in Ethanol
The solubility of this compound in ethanol increases with temperature. The following table presents the mole fraction solubility (x) at various temperatures, based on data from scientific literature.[4][5]
| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (x) |
| 283.15 | 10.00 | ~0.03 |
| 293.15 | 20.00 | ~0.05 |
| 303.15 | 30.00 | ~0.08 |
| 313.15 | 40.00 | ~0.12 |
| Boiling Point of Ethanol (~351 K) | ~78 °C | Significantly Higher |
Note: The mole fraction solubility values are approximated from graphical representations in the cited literature. The trend clearly indicates a substantial increase in solubility at higher temperatures, which is ideal for recrystallization.
Experimental Protocol
This protocol outlines the detailed methodology for the purification of this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add hot ethanol in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to ensure maximum crystallization.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Use a small amount of the cold filtrate (mother liquor) or fresh, ice-cold ethanol to rinse any remaining crystals from the flask into the funnel.
-
-
Washing and Drying:
-
Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Allow the vacuum to pull air through the crystals for several minutes to help them dry.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.
-
-
Analysis:
-
Once the crystals are completely dry, weigh them to determine the final mass and calculate the percent recovery.
-
Determine the melting point of the purified this compound to assess its purity.
-
Visualizations
Experimental Workflow for Recrystallization
Caption: Experimental workflow for the purification of this compound.
References
troubleshooting low yield in the synthesis of 3-Methyl-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic pathways for producing this compound:
-
Nitration of m-toluic acid: This method involves the direct nitration of m-toluic acid. While the starting material is relatively inexpensive, this route often suffers from poor regioselectivity, leading to a mixture of isomers and potentially low yields of the desired 2-nitro product, sometimes not exceeding 50%.[1] To improve selectivity, the carboxylic acid group can be protected by esterification prior to nitration, followed by hydrolysis.[1]
-
Oxidation of 2-nitro-m-xylene (1,3-dimethyl-2-nitrobenzene): This approach involves the selective oxidation of one of the methyl groups of 2-nitro-m-xylene. This method can offer better selectivity but is often associated with higher costs due to the starting material.[1][2] The oxidation is typically carried out using an oxidant like air or molecular oxygen in the presence of a metal catalyst, such as a cobalt-based system.[1][2]
Q2: Why is my yield of this compound consistently low when using the nitration of m-toluic acid?
A2: Low yields in the nitration of m-toluic acid are a common issue primarily due to a lack of regioselectivity. The methyl group is an ortho-, para- director, while the carboxylic acid group is a meta- director, leading to the formation of multiple isomers.[1][3] The main byproducts are typically 3-methyl-4-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid.[1] Over-nitration, resulting in dinitrotoluenes, can also occur.[1] To address this, consider protecting the carboxylic acid via esterification to methyl 3-methylbenzoate (B1238549) before nitration.[1]
Q3: How can I improve the selectivity for the desired 2-nitro isomer during the nitration of m-toluic acid?
A3: Improving the selectivity for 2-nitro-3-methylbenzoic acid is crucial for increasing the yield. Research has shown that carrying out the nitration of powdered m-toluic acid with nitric acid at very low temperatures, specifically between -30°C and -15°C, can achieve high conversion rates (over 99%) and significantly improved selectivity of around 75-85% for the desired product.[1][4]
Q4: What are the common impurities in the synthesis of this compound and how can they be removed?
A4: Common impurities depend on the synthetic route.
-
From nitration of m-toluic acid: The primary impurities are the isomeric byproducts 3-methyl-4-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid.[1]
-
From oxidation of 2-nitro-m-xylene: Impurities can include unreacted starting material and over-oxidation products.[1]
The most effective method for purification is recrystallization.[1][5] Ethanol (B145695) is a commonly used and effective solvent for recrystallizing this compound to separate it from its isomers.[1][5]
Troubleshooting Guide
Issue 1: Low Yield and Formation of Multiple Products in Nitration Route
| Potential Cause | Troubleshooting Action |
| Poor Regioselectivity | The competing directing effects of the methyl (ortho, para) and carboxylic acid (meta) groups lead to a mixture of isomers.[1][3] |
| Solution 1: Low-Temperature Nitration. Perform the nitration at -30°C to -15°C to enhance selectivity for the 2-nitro isomer.[1][4] | |
| Solution 2: Protection Strategy. Protect the carboxylic acid group via Fischer esterification with an alcohol (e.g., methanol) and a strong acid catalyst (e.g., sulfuric acid). The resulting ester can then be nitrated with improved regioselectivity, followed by hydrolysis to yield the desired product.[1] | |
| Over-nitration | Harsh reaction conditions (e.g., high temperature, excess nitrating agent) can lead to the formation of dinitro compounds.[1][3] |
| Solution: Carefully control the reaction temperature and the stoichiometry of the nitrating agent. | |
| Incomplete Reaction | Reaction time or temperature may be insufficient.[3] |
| Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of side reactions. |
Issue 2: Difficulties in Product Purification
| Potential Cause | Troubleshooting Action |
| Inefficient Isomer Separation | Isomers of methyl-nitrobenzoic acid can have similar solubilities, making separation by recrystallization challenging. |
| Solution 1: Solvent Selection. Use ethanol for recrystallization, as it has been shown to be effective in selectively crystallizing the desired 2-nitro isomer.[1][5] | |
| Solution 2: Slow Cooling. Allow the hot, saturated solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3] | |
| Solution 3: Washing. After filtration, wash the collected crystals with a small amount of cold solvent to remove residual impurities.[3] |
Experimental Protocols
Protocol 1: Synthesis via Esterification, Nitration, and Hydrolysis of m-Toluic Acid
This multi-step approach is often favored for achieving higher purity and better yields.[1]
Step 1: Fischer Esterification of 3-Methylbenzoic Acid
-
In a round-bottom flask, combine 3-methylbenzoic acid with an alcohol (e.g., methanol (B129727) or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux to form the corresponding ester (e.g., methyl 3-methylbenzoate).[1]
-
Monitor the reaction to completion.
-
Work up the reaction mixture to isolate the crude ester.
Step 2: Nitration of the Ester
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath (0-5°C).[3][6]
-
Dissolve the methyl 3-methylbenzoate in a suitable solvent.
-
Slowly add the cold nitrating mixture to the ester solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time.[3]
-
Pour the reaction mixture over crushed ice to precipitate the crude nitrated ester.[3]
-
Collect the solid by vacuum filtration and wash with cold water.[3]
Step 3: Recrystallization of the Nitrated Ester
-
Recrystallize the crude methyl 3-methyl-2-nitrobenzoate from a suitable solvent like ethanol to separate it from the 4-nitro isomer.[1]
Step 4: Hydrolysis of the Purified Ester
-
In a round-bottom flask, combine the purified methyl 3-methyl-2-nitrobenzoate with an aqueous solution of a base (e.g., sodium hydroxide).[7]
-
Heat the mixture to boiling until the saponification is complete (the ester disappears).[7]
-
Cool the reaction mixture and pour it into a concentrated acid (e.g., hydrochloric acid) with stirring to precipitate the this compound.[7]
-
Filter the product, wash with cold water, and dry.[7]
Data Summary
Table 1: Reaction Conditions for Nitration of m-Toluic Acid
| Parameter | Condition | Expected Outcome | Reference |
| Temperature | -30°C to -15°C | High conversion (>99%), Selectivity for 2-nitro isomer: 75-85% | [1][4] |
| Starting Material | Powdered m-toluic acid | Improved reaction rate and conversion | [4] |
| Nitrating Agent | Nitric Acid | Effective nitration | [4] |
Visualizations
References
- 1. This compound | High Purity [benchchem.com]
- 2. WO2015184229A1 - Process to prepare this compound by air oxidation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
preventing over-oxidation in the synthesis of 3-Methyl-2-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Methyl-2-nitrobenzoic acid, with a specific focus on preventing over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and the primary challenges?
A1: The most common synthetic routes involve the oxidation of a methyl group on a substituted toluene (B28343) precursor. Key methods include:
-
Air/Oxygen Oxidation of 1,3-dimethyl-2-nitrobenzene (B148808): This method utilizes a metal catalyst, such as cobalt(II) acetate, and an initiator.[1] It is an environmentally friendly option but requires careful control of reaction parameters to prevent over-oxidation.
-
Potassium Permanganate (KMnO₄) Oxidation: A strong and versatile oxidizing agent, KMnO₄ can effectively convert the methyl group. However, its high reactivity can lead to over-oxidation and other side reactions if not properly controlled.
-
Nitration of 3-Methylbenzoic Acid: This multi-step process involves the nitration of 3-methylbenzoic acid. A primary challenge is controlling the regioselectivity to favor the desired 2-nitro isomer over the 4-nitro byproduct.[1]
The main challenge across these routes is preventing over-oxidation of the target methyl group, which can lead to the formation of byproducts such as 3-nitrophthalic acid and degradation of the desired product, ultimately reducing the yield and purity.[2]
Q2: What are the typical byproducts observed during the synthesis of this compound?
A2: The byproducts depend on the synthetic route. In the oxidation of 1,3-dimethyl-2-nitrobenzene or 3-nitro-o-xylene, common byproducts include:
-
2-Methyl-6-nitrobenzoic acid: An isomer formed from the oxidation of the other methyl group.
-
3-Nitrophthalic acid: A product of over-oxidation where both methyl groups (in the case of 1,3-dimethyl-2-nitrobenzene) or the methyl group and another part of the molecule are oxidized.[2]
-
Unreacted starting material.
When starting with 3-methylbenzoic acid, the main byproduct is the isomeric 3-methyl-4-nitrobenzoic acid , which arises from the nitration at the para position to the methyl group.[1]
Q3: How can I purify the crude this compound product?
A3: Recrystallization is the most effective method for purifying this compound.[1][2] Ethanol (B145695) is a commonly used solvent.[2][3] The principle is based on the differential solubility of the desired product and impurities at different temperatures. The crude product is dissolved in a minimal amount of hot solvent, and as the solution cools, the pure this compound crystallizes out, leaving the impurities in the mother liquor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed. - Increase Temperature (with caution): A modest increase in temperature can enhance the reaction rate. However, be aware that excessive heat can promote over-oxidation.[4] For air/O₂ oxidation, a temperature range of 120-130°C has been reported.[2] |
| Over-oxidation of Product | - Control Oxidant Addition: Add the oxidizing agent (e.g., KMnO₄) portion-wise or as a solution via a dropping funnel to maintain control over the reaction exotherm.[5] - Optimize Reaction Temperature: Lowering the reaction temperature can help minimize over-oxidation.[4] - Limit Oxygen/Air Pressure: In catalytic air oxidation, excessively high oxygen pressure can lead to over-oxidation. A pressure of 2.5-3.0 MPa has been shown to be effective.[2] |
| Suboptimal Catalyst Activity | - Use Fresh Catalyst: Ensure the catalyst (e.g., cobalt(II) acetate, manganese(II) acetate) is not old or deactivated.[6] - Optimize Catalyst Loading: The concentration of the catalyst is crucial. Too little may result in an incomplete reaction, while too much could potentially lead to side reactions. |
| Loss During Workup & Purification | - Minimize Solubility in Wash Solvents: Wash the filtered product with ice-cold water or solvent to reduce product loss.[7] - Optimize Recrystallization: Use the minimum amount of hot solvent necessary for dissolution to maximize crystal recovery upon cooling.[8] |
Issue 2: High Levels of Over-oxidation Byproducts (e.g., 3-Nitrophthalic Acid)
Possible Causes & Solutions
| Cause | Recommended Action |
| Excessive Oxidant Concentration | - Reduce Molar Ratio of Oxidant: Carefully control the stoichiometry of the oxidizing agent. For KMnO₄ oxidations, a molar equivalent of 3.0-4.0 has been suggested for similar reactions.[9] |
| High Reaction Temperature | - Maintain Strict Temperature Control: The reaction is often exothermic. Use an ice bath or other cooling methods to maintain the optimal temperature and prevent thermal runaway, which can lead to over-oxidation. For nitration reactions to introduce the nitro group, temperatures as low as -28°C have been used to improve selectivity.[1] For the oxidation step, temperatures around 120-130°C are common for air oxidation.[2] |
| Prolonged Reaction Time at High Temperature | - Monitor Reaction Progress: Once the starting material is consumed, proceed with the workup to avoid prolonged exposure of the product to oxidizing conditions at elevated temperatures. |
Experimental Protocols
Protocol 1: Air Oxidation of 3-Nitro-o-xylene
This protocol is adapted from patent literature and demonstrates the synthesis using air as the oxidant with a mixed catalyst system.[2]
Materials:
-
3-Nitro-o-xylene
-
Acetic Acid (anhydrous)
-
N-hydroxyphthalimide (initiator)
-
Cobalt Carbonate (catalyst)
-
Manganese Carbonate (catalyst)
-
Oxygen (or compressed air)
-
Ethanol (for recrystallization)
Procedure:
-
In a high-pressure reactor, combine 3-nitro-o-xylene (100 g), anhydrous acetic acid (360 g), N-hydroxyphthalimide (0.9 g), cobalt carbonate (0.7 g), and manganese carbonate (0.6 g).
-
Pressurize the reactor with oxygen to 2.5-3.0 MPa.
-
Heat the reaction mixture to 120-130°C and maintain for approximately 6 hours, or until HPLC analysis indicates that the concentration of 3-nitro-o-xylene is less than 10%.
-
Cool the reaction mixture to 10-15°C and stir for 1 hour to allow the crude product to crystallize.
-
Filter the solid crude product.
-
For purification, dissolve the crude product in ethanol (e.g., 106 g of 95% ethanol for 60 g of crude product) by heating to 64-66°C.
-
Perform a hot filtration to remove any insoluble impurities.
-
Cool the filtrate to 10-20°C and stir for 1 hour to induce crystallization.
-
Filter the purified product and dry under vacuum.
Quantitative Data from a Representative Experiment[2]:
| Compound | HPLC Analysis of Reaction Mixture (%) | HPLC Analysis of Crude Product (%) | HPLC Analysis of Final Product (%) |
| 3-Nitro-o-xylene | 9 | - | - |
| 2-Methyl-6-nitrobenzoic acid | 3 | - | - |
| 3-Nitrophthalic acid | 15 | - | - |
| This compound | 55 | 90 | 98.2 |
Visualizations
Experimental Workflow for Air Oxidation
Caption: Workflow for the synthesis of this compound via air oxidation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
- 1. This compound | High Purity [benchchem.com]
- 2. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
managing exothermic reactions during the nitration of toluic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the exothermic nature of the nitration of toluic acid and addressing common challenges encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the nitration of toluic acid?
A1: The nitration of aromatic compounds like toluic acid is a highly exothermic process, posing a significant risk of thermal runaway. This can lead to an uncontrolled increase in temperature and pressure, potentially resulting in an explosion.[1][2] The nitrating agents, typically a mixture of concentrated nitric acid and sulfuric acid, are highly corrosive and can cause severe chemical burns upon contact.[3][4][5] Additionally, the reaction can produce toxic nitrogen dioxide gas, necessitating excellent ventilation.[2][5]
Q2: Why is a mixed acid (HNO₃/H₂SO₄) system the most common nitrating agent for toluic acid?
A2: In the mixed acid system, sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[2][6] The nitronium ion is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[2][3] This "mixed acid" system provides a much faster and more efficient reaction than using nitric acid alone.[2]
Q3: How does the position of the methyl and carboxylic acid groups on toluic acid influence the nitration products?
A3: The directing effects of the substituents on the aromatic ring determine the isomeric products. For p-toluic acid, the methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The nitration primarily yields the 3-nitro isomer due to the directing influence of the methyl group to the positions ortho to it, one of which is also meta to the carboxyl group.[7] For o-toluic acid, a mixture of 3-nitro-o-toluic acid and 5-nitro-o-toluic acid is typically formed.[8] For m-toluic acid, the primary products are 3-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 5-methyl-2-nitrobenzoic acid.[9]
Q4: What is the purpose of quenching the reaction mixture on ice?
A4: Quenching the reaction mixture by pouring it onto ice or into cold water serves several critical functions. Firstly, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of unwanted by-products from overheating.[10] Secondly, it dilutes the acid mixture, which effectively stops the nitration reaction. For the solid nitrotoluic acid products, this dilution significantly decreases their solubility, causing the crude product to precipitate out of the solution, which is the initial step in its isolation.[10]
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase (runaway reaction). | 1. Rate of addition of the nitrating agent is too high.[11] 2. Inadequate cooling of the reaction vessel. 3. Initial temperature of the reaction mixture is too high.[12] 4. Insufficient stirring leading to localized heating. | 1. Immediately stop the addition of the nitrating agent.[12] 2. Enhance cooling by adding more ice or using a colder cooling bath (e.g., ice-salt).[13] 3. For future experiments, reduce the addition rate of the nitrating agent and ensure the initial temperature is within the recommended range (typically 0-10°C).[4][7] 4. Ensure vigorous and efficient stirring throughout the reaction.[13] |
| YLD-01 | Low yield of the desired nitrotoluic acid isomer. | 1. Incomplete reaction due to insufficient reaction time or low temperature.[11] 2. Formation of undesired isomers or di-nitrated byproducts due to elevated temperatures.[11] 3. Purity of the starting toluic acid is low.[11] 4. Loss of product during the work-up and purification steps.[14] | 1. Monitor the reaction progress using an appropriate technique (e.g., TLC) to determine the optimal reaction time. 2. Strictly maintain the recommended reaction temperature to improve selectivity.[11] 3. Use high-purity starting materials. 4. Optimize the quenching and recrystallization procedures to minimize product loss. |
| PUR-01 | Product is a dark, tar-like substance instead of a crystalline solid. | 1. Significant side reactions, such as oxidation of the methyl group or polynitration, have occurred.[14] 2. The reaction temperature was too high, leading to decomposition.[14] 3. Impurities in the starting materials catalyzed decomposition. | 1. Repeat the reaction with stricter temperature control.[14] 2. Ensure the slow and controlled addition of the nitrating agent.[11] 3. Use purified starting materials. |
| ISO-01 | The product does not precipitate upon quenching with ice. | 1. The nitrated product may be an oil or has some solubility in the acidic aqueous mixture.[10] 2. Insufficient product was formed to exceed its solubility limit. | 1. Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to isolate the product from the aqueous layer.[10] 2. Combine the organic extracts, wash with a neutralizing agent like sodium bicarbonate solution, dry over an anhydrous salt, and remove the solvent under reduced pressure.[10] |
Quantitative Data Summary
Table 1: Reaction Conditions for the Nitration of Toluic Acid Isomers
| Toluic Acid Isomer | Nitrating Agent | Reaction Temperature (°C) | Reaction Time | Reference |
| o-Toluic Acid | Mixed Acid (HNO₃/H₂SO₄) | 0 to 100 | 0.5 to 24 hours | [8] |
| m-Toluic Acid | Nitric Acid | -30 to -15 | 10 to 120 minutes | [15][16] |
| p-Toluic Acid | Mixed Acid (HNO₃/H₂SO₄) | Below 10 | 30-45 min (addition) + 30 min (stirring) | [7] |
| Benzoic Acid (for comparison) | Mixed Acid (HNO₃/H₂SO₄) | 0 to 5 | Not specified | [4] |
| Methyl Benzoate (for comparison) | Mixed Acid (HNO₃/H₂SO₄) | 5 to 15 | ~1 hour (addition) + 15 min (stirring) | [17] |
Table 2: Reported Yields and Product Selectivity
| Starting Material | Product(s) | Conversion Rate (%) | Product Selectivity (%) | Yield (%) | Reference |
| m-Toluic Acid | 2-nitro-3-methylbenzoic acid | 99.1 - 99.8 | 75.2 - 87.2 | 75 - 87 | [15] |
| o-Toluic Acid | 3-nitro-o-toluic acid & 5-nitro-o-toluic acid | Not specified | 36.2% (3-nitro), 54.1% (5-nitro) | Not specified | [8] |
Experimental Protocols
General Protocol for the Nitration of p-Toluic Acid
This protocol is a generalized procedure based on common laboratory practices for the nitration of p-toluic acid.
-
Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully and slowly add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[7]
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of p-toluic acid in 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 0 and 5°C.[7]
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of p-toluic acid over 30-45 minutes. It is crucial to maintain the reaction temperature below 10°C throughout the addition.[7]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.[7]
-
Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. A precipitate of the crude product should form.[11]
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[11][14]
Visualizations
Caption: Experimental workflow for managing the exothermic nitration of toluic acid.
Caption: Logical troubleshooting steps for a runaway exothermic reaction.
Caption: Chemical pathway for the formation of the nitronium ion electrophile.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. webassign.net [webassign.net]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. youtube.com [youtube.com]
- 6. vpscience.org [vpscience.org]
- 7. benchchem.com [benchchem.com]
- 8. EP0927714A1 - Process for the separation of nitrotoluic acid isomers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 16. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
analytical methods for detecting impurities in 3-Methyl-2-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Methyl-2-nitrobenzoic acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its impurities using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
-
Answer: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. Here are the likely causes and recommended troubleshooting steps:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the carboxylic acid moiety of the analyte, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (around 2.5-3.0) to keep the carboxylic acid group protonated. Adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase is common practice.[1]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
Solution:
-
Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
-
Replace the Column: If the problem persists after flushing, the column may be degraded and require replacement.
-
-
-
Issue 2: Inadequate Separation of this compound from its Isomer, 3-Methyl-4-nitrobenzoic Acid
-
Question: I am unable to achieve baseline separation between this compound and its common impurity, 3-methyl-4-nitrobenzoic acid. How can I improve the resolution?
-
Answer: Achieving good resolution between these isomers is critical for accurate impurity profiling. Consider the following adjustments to your HPLC method:
-
Optimize Mobile Phase Composition:
-
Decrease Organic Solvent Percentage: Reducing the percentage of acetonitrile or methanol (B129727) in the mobile phase will increase retention times and may improve the separation between the isomers.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient can be employed to enhance the separation.
-
-
Select a Different Stationary Phase:
-
High-Purity Silica (B1680970) Column: A column packed with high-purity silica will have a more homogenous surface and may provide better selectivity for positional isomers.
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds compared to a standard C18 column due to pi-pi interactions.
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and improve selectivity, leading to better resolution.
-
GC Troubleshooting
Issue 3: No or Very Small Peak Observed for this compound
-
Question: I am not seeing a peak for this compound in my GC-MS analysis. What could be the problem?
-
Answer: this compound is a non-volatile and polar compound due to its carboxylic acid group, making it unsuitable for direct GC analysis.
-
Derivatization is Required: The carboxylic acid group must be derivatized to a more volatile ester form before GC analysis. Silylation or methylation are common derivatization techniques.[2][3][4]
-
Solution: Implement a validated derivatization protocol. For example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (B98337) (TMS) ester.
-
-
Improper Inlet Temperature: The inlet temperature may be too low, causing the analyte to condense in the injector.
-
Solution: Optimize the inlet temperature to ensure efficient transfer of the derivatized analyte onto the column without causing degradation.
-
-
Issue 4: Broad or Tailing Peaks for Derivatized Analytes
-
Question: Even after derivatization, my GC peaks for the impurities are broad and tailing. What should I check?
-
Answer: Broad or tailing peaks in GC can be caused by several factors:
-
Incomplete Derivatization: If the derivatization reaction is not complete, the presence of the underivatized polar analyte will lead to poor peak shape.
-
Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).
-
-
Active Sites in the GC System: Active sites in the injector liner or the column can interact with the analytes.
-
Solution:
-
Use a Deactivated Liner: Ensure a high-quality, deactivated injector liner is used.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
-
-
-
Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," leading to a rising baseline and potentially affecting peak shape.
-
Solution: Use a column with a low-bleed stationary phase and operate within the recommended temperature limits.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common process-related impurity is the isomeric 3-methyl-4-nitrobenzoic acid, which can form during the nitration of 3-methylbenzoic acid.[5] Other potential impurities include unreacted starting materials, by-products from side reactions, and degradation products formed during storage or processing. Forced degradation studies can help identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[6][7][8][9]
Q2: Which analytical technique is most suitable for routine quality control of this compound?
A2: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine quality control.[1][5] It allows for the simultaneous quantification of the active pharmaceutical ingredient (API) and its known impurities.
Q3: When should I use LC-MS for impurity analysis?
A3: LC-MS is a powerful tool for impurity profiling, particularly for the identification of unknown impurities or for quantifying impurities at very low levels.[10][11][12] It provides molecular weight and structural information, which is crucial for characterizing new impurities.
Q4: What are the key validation parameters for an impurity detection method?
A4: According to ICH guidelines, the key validation parameters for an impurity method include:
-
Specificity: The ability to detect the impurities in the presence of the main compound and other potential components.
-
Limit of Detection (LOD): The lowest concentration of an impurity that can be detected.
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be accurately and precisely quantified.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the impurity that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q5: How do I prepare a sample of this compound for HPLC analysis of impurities?
A5: A typical sample preparation involves accurately weighing a known amount of the this compound sample and dissolving it in a suitable solvent. The diluent is often the mobile phase or a solvent with a similar or weaker elution strength than the mobile phase to avoid peak distortion. The solution should then be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following tables summarize typical validation parameters for the quantitative analysis of impurities in benzoic acid derivatives by HPLC. These values are illustrative and should be established for each specific method and impurity.
Table 1: Illustrative HPLC Method Validation Parameters for Impurity Quantification
| Parameter | Typical Acceptance Criteria | Example Value (for a similar compound) |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.0% - 102.0% |
| Precision (RSD) | ≤ 10.0% at LOQ | ≤ 5.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.01% of nominal concentration |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.03% of nominal concentration |
Experimental Protocols
Detailed HPLC Method for Impurity Profiling
This protocol describes a stability-indicating HPLC method for the separation and quantification of this compound and its potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
Reference standards for this compound and known impurities.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standards in the mobile phase to prepare a stock solution. Further dilute to the desired concentration for calibration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
Visualizations
Caption: A typical experimental workflow for HPLC analysis of impurities.
Caption: A logical troubleshooting guide for HPLC peak tailing issues.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. This compound | High Purity [benchchem.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijrpp.com [ijrpp.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. chimia.ch [chimia.ch]
Technical Support Center: Improving the Separation of Nitro Isomers of Methylbenzoic Acid
Welcome to the technical support center for the separation of nitro isomers of methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of nitro isomers of methylbenzoic acid so challenging?
A1: The separation of nitro isomers of methylbenzoic acid is difficult due to their very similar chemical structures and physical properties.[1] As positional isomers, they possess the same molecular weight and functional groups, leading to slight differences in polarity, pKa, and solubility.[1] These similarities result in comparable retention times in chromatographic systems and similar crystallization behaviors, making baseline separation a significant challenge.[1]
Q2: What are the most common nitro isomers encountered during the synthesis of a specific methylbenzoic acid derivative?
A2: The nitration of methylbenzoic acid typically yields a mixture of isomers. For example, the nitration of m-toluic acid can produce 2-nitro-3-methylbenzoic acid, 4-nitro-3-methylbenzoic acid, and 6-nitro-3-methylbenzoic acid. The relative abundance of each isomer is dependent on the specific reaction conditions, including the nitrating agent and temperature.
Q3: What are the primary methods for separating the nitro isomers of methylbenzoic acid?
A3: The two main techniques employed for the separation of these isomers are High-Performance Liquid Chromatography (HPLC) and fractional crystallization.[1] HPLC leverages subtle differences in polarity and interactions with the stationary phase, while fractional crystallization exploits small variations in solubility in a given solvent.[1]
Q4: How does pH influence the separation of these acidic isomers?
A4: The pH of the solution is a critical factor because it dictates the ionization state of the carboxylic acid group on the isomers.[1] Below their pKa, the isomers exist in their neutral, less water-soluble form. Above their pKa, they are in their ionized, more water-soluble (anionic) form.[1] Since the pKa values of the isomers can differ slightly, careful pH control can be used to manipulate their solubility and retention characteristics during both crystallization and chromatography.[1][2]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor resolution or co-elution of isomers.
This is a common issue when separating closely related isomers. Here is a systematic approach to troubleshoot and improve peak separation:
-
Optimize the Mobile Phase: The composition of the mobile phase is the most critical factor in achieving good resolution.
-
Adjust Solvent Strength: In reversed-phase HPLC (e.g., with a C18 column), if isomers are eluting too quickly, the mobile phase is too non-polar. Increase the polarity by increasing the proportion of the aqueous component (e.g., water). If they are eluting too slowly, increase the organic modifier (e.g., acetonitrile (B52724) or methanol) content.
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) can offer different selectivities for aromatic compounds. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol can increase pi-pi interactions with the stationary phase for some analytes, altering elution order and improving separation.[3]
-
Adjust pH: Adding an acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and potentially improved resolution.[4][5] Experiment with the pH to exploit differences in the pKa values of the isomers.
-
-
Modify Stationary Phase:
-
While C18 columns are common, other stationary phases can provide different selectivities. Consider a phenyl-based column, which can offer enhanced separation of aromatic positional isomers through pi-pi interactions.[6]
-
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution by allowing more time for equilibration between the mobile and stationary phases.
-
Changing the column temperature can also affect selectivity.
-
Quantitative Data for HPLC Separation:
| Isomers | Column | Mobile Phase | Flow Rate | Detection | Observations | Citations |
| o-, m-, p-Nitrobenzoic Acid | C18 (150 x 4.6 mm, 5 µm) | 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v), pH 2.99 | 1.2 mL/min | 254 nm | Good separation with resolution (Rs) ≥ 1.5. | [5] |
| 4-Methyl-3-nitrobenzoic Acid | Intertex C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Phosphoric Acid (pH 0.3) (50:50, v/v) | 1.0 mL/min | 230 nm | Robust method for quantitative analysis. | [4][7] |
| Methyl 2-nitrobenzoate | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Method is scalable for preparative separation. | [8] |
Experimental Protocol: HPLC Method for Nitrobenzoic Acid Isomers
This protocol is a starting point for developing a separation method for nitro isomers of methylbenzoic acid, based on a published method for nitrobenzoic acid.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 bonded column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of 2-propanol, HPLC-grade water, and acetic acid in a 20:80:0.4 volume ratio. The final pH should be approximately 2.99.
-
Chromatographic Conditions:
-
Set the flow rate to 1.2 mL/min.
-
Set the detection wavelength to 254 nm.
-
Maintain the column at room temperature.
-
-
Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram. Adjust the mobile phase composition as needed to optimize separation.
Workflow for HPLC Method Development
Caption: A logical workflow for troubleshooting poor HPLC isomer separation.
Fractional Crystallization/Recrystallization
Issue 2: Low yield or poor purity of the desired isomer after recrystallization.
Recrystallization is a powerful purification technique, but its success depends on the correct choice of solvent and proper execution.
-
Solvent Selection is Key:
-
The ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.
-
Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).
-
Consult solubility data to make an informed choice. For example, 3-methyl-2-nitrobenzoic acid is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water.[9]
-
-
Troubleshooting Low Yield:
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.
-
-
Troubleshooting Poor Purity:
-
Insoluble impurities: If you observe solid particles in the hot solution, perform a hot filtration to remove them before cooling.[11]
-
Soluble impurities: If the purity is still low after one recrystallization, a second recrystallization may be necessary.
-
"Oiling out": If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a more dilute solution or a different solvent system.
-
Solubility Data for Nitro Isomers of Methylbenzoic Acid:
| Compound | Solvent | Solubility | Citations |
| This compound | Water | Low/Insoluble | [9][12] |
| Ethanol, Acetone | Soluble | [9] | |
| 3-Methyl-4-nitrobenzoic Acid | Water | Sparingly soluble/Insoluble | [11][13] |
| Ethanol, Acetone | Soluble | [11] | |
| 5-Methyl-2-nitrobenzoic Acid | Water | Insoluble | [14] |
Experimental Protocol: Recrystallization of a Nitro Isomer of Methylbenzoic Acid
This protocol is a general guideline for recrystallization using ethanol.
-
Dissolution: Place the crude isomer mixture in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[15]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Check the purity of the recrystallized product by measuring its melting point and/or by HPLC analysis.
Decision Tree for Recrystallization Solvent Selection
Caption: A decision-making process for selecting a suitable recrystallization solvent.
References
- 1. chemeo.com [chemeo.com]
- 2. JPH05132450A - Production of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 3. Effect of Organic Solvent on Selectivity in LC Separations [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Benzoic acid, 2-nitro-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 3113-71-1: 3-Methyl-4-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 14. 5-Methyl-2-nitrobenzoic acid CAS#: 3113-72-2 [m.chemicalbook.com]
- 15. Chemistry 102 - Experiment 3 [home.miracosta.edu]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Methyl-2-nitrobenzoic acid is a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring adjacent methyl, nitro, and carboxylic acid groups, offers a versatile platform for the construction of complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Overview of Synthetic Strategies
Three principal synthetic strategies for the preparation of this compound have been identified:
-
Direct Nitration of m-Toluic Acid: A straightforward approach involving the direct nitration of the aromatic ring.
-
Oxidation of 3-Methyl-2-nitrotoluene Precursors: This method involves the oxidation of a methyl group on a pre-nitrated toluene (B28343) derivative.
-
Multi-step Synthesis via Esterification and Nitration: A longer route that protects the carboxylic acid functionality to improve regioselectivity during nitration.
Each of these routes presents distinct advantages and challenges in terms of yield, purity, scalability, and environmental impact. The following sections provide a detailed comparison of these methods.
Quantitative Data Comparison
The following table summarizes key quantitative data for the different synthetic routes to this compound.
| Parameter | Route 1: Direct Nitration of m-Toluic Acid | Route 2: Oxidation of 3-Nitro-o-xylene | Route 3: Esterification, Nitration, Hydrolysis |
| Starting Material | m-Toluic Acid | 3-Nitro-o-xylene | 3-Methylbenzoic Acid |
| Key Reagents | Fuming Nitric Acid | Oxygen, Cobalt (II) acetate (B1210297), N-bromosuccinimide | Methanol (B129727), Sulfuric Acid, Nitric Acid, Sodium Hydroxide |
| Reaction Temperature | -30 to -10°C[2] | 120-130°C[3] | Reflux (Esterification), 0°C (Nitration), Reflux (Hydrolysis)[4] |
| Reaction Time | 10-60 minutes[2][5] | 12 hours[3] | Several hours for each step |
| Reported Yield | ~50-79.8% selectivity[2] | Not explicitly stated, but product purity is high after recrystallization[3] | High purity of the desired isomer after recrystallization[4] |
| Key Advantages | Direct, fewer steps. | Utilizes readily available starting materials. | Improved regioselectivity, higher purity of the 2-nitro isomer.[4] |
| Key Disadvantages | Formation of isomeric byproducts (e.g., 3-methyl-4-nitrobenzoic acid), requiring careful temperature control.[4] | High pressure and temperature, potential for over-oxidation to 3-nitrophthalic acid.[3][6] | Multi-step process, longer overall synthesis time. |
Experimental Protocols
Route 1: Direct Nitration of m-Toluic Acid
This method relies on the direct electrophilic nitration of m-toluic acid. Controlling the reaction temperature is crucial to maximize the yield of the desired 2-nitro isomer and minimize the formation of other isomers.
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, add concentrated nitric acid (96%, 500g).[2]
-
Cool the stirred nitric acid to between -30°C and -15°C.[2]
-
Slowly add powdered m-toluic acid (74.7g, with an average particle size of 150 micrometers) to the cold nitric acid while maintaining the temperature.[2]
-
Continue stirring at this temperature for approximately 35 minutes.[2]
-
Upon completion of the reaction (monitored by HPLC), pour the reaction mixture into water.[2]
-
Filter the resulting precipitate and wash with cold water to obtain the crude product.[2]
-
Recrystallize the crude product from ethanol (B145695) to yield pure this compound.[1]
Route 2: Oxidation of 3-Nitro-o-xylene
This route involves the selective oxidation of one methyl group of 3-nitro-o-xylene to a carboxylic acid.
Procedure:
-
To an oxidation kettle, add 3-nitro-o-xylene (80g), acetic acid (280g, anhydrous), and N-bromosuccinimide (0.5g).[3]
-
In a separate vessel, dissolve cobalt (II) acetate (0.8g) in water (5g) and add it to the kettle.[3]
-
Pressurize the kettle with oxygen to 1.0-1.5 MPa.[3]
-
Heat the reaction mixture to 120-130°C and maintain for 12 hours, monitoring the consumption of the starting material by HPLC.[3]
-
After the reaction, cool the mixture to 10-15°C and continue stirring for 1 hour to allow for crystallization.[3]
-
Filter the solid crude product.[3]
-
Recrystallize the crude product from methanol to obtain pure 3-nitro-2-methylbenzoic acid.[3]
Route 3: Multi-step Synthesis via Esterification, Nitration, and Hydrolysis
This pathway involves protecting the carboxylic acid of 3-methylbenzoic acid as a methyl ester, followed by nitration and subsequent hydrolysis. This strategy often leads to better regioselectivity in the nitration step.[4]
Step 1: Esterification of 3-Methylbenzoic Acid
-
In a round-bottom flask, combine 3-methylbenzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.[4]
-
Heat the mixture under reflux until the esterification is complete (monitored by TLC or GC).
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-methylbenzoate (B1238549).
Step 2: Nitration of Methyl 3-Methylbenzoate
-
Cool the methyl 3-methylbenzoate in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time.
-
Pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The primary byproduct is methyl 3-methyl-4-nitrobenzoate.[4]
-
Purify the desired methyl 3-methyl-2-nitrobenzoate by recrystallization, for example, from ethanol, to separate it from the 4-nitro isomer.[4]
Step 3: Hydrolysis of Methyl 3-Methyl-2-nitrobenzoate
-
Dissolve the purified methyl 3-methyl-2-nitrobenzoate in a suitable solvent (e.g., a mixture of water and an alcohol).
-
Add a base, such as sodium hydroxide, and heat the mixture under reflux until the hydrolysis is complete.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Direct Nitration.
Caption: Route 2: Oxidation.
Caption: Route 3: Multi-step Synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 3. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. This compound | High Purity [benchchem.com]
- 5. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2015184229A1 - Process to prepare this compound by air oxidation - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 3-Methyl-2-nitrobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Methyl-2-nitrobenzoic acid and a selection of its structural isomers. The reactivity of these compounds is critical for their application as intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The analysis focuses on three key areas: acidity (pKa), esterification of the carboxylic acid, and reduction of the nitro group.
The reactivity of a substituted benzoic acid is fundamentally governed by the interplay of the electronic and steric effects of its substituents. The electron-donating nature of the methyl group (-CH₃) and the strong electron-withdrawing nature of the nitro group (-NO₂) profoundly influence the properties of the molecule, with their effects being highly dependent on their relative positions on the benzene (B151609) ring.
Isomer Selection for Comparison
For a focused and illustrative comparison, this guide will examine this compound alongside three isomers that highlight the impact of substituent placement:
-
This compound: The target compound, with both substituents ortho to each other and the nitro group ortho to the carboxylic acid.
-
4-Methyl-3-nitrobenzoic acid: An isomer with a para-methyl and meta-nitro group relative to the carboxylic acid.
-
2-Methyl-5-nitrobenzoic acid: An isomer with an ortho-methyl and meta-nitro group.
-
5-Methyl-2-nitrobenzoic acid: An isomer with a meta-methyl and ortho-nitro group.
Comparison of Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups (like -NO₂) stabilize the anion through inductive and resonance effects, increasing acidity (lowering the pKa). Conversely, electron-donating groups (like -CH₃) destabilize the anion, decreasing acidity.
A crucial factor in ortho-substituted benzoic acids is the "ortho effect" . Steric hindrance between an ortho substituent and the carboxylic acid group forces the -COOH group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the ring, which increases the acidity of the carboxyl group.
The table below summarizes available experimental and predicted pKa values for the selected isomers.
| Compound | Substituent Positions (relative to -COOH) | pKa Value | Notes |
| Benzoic Acid (Reference) | - | 4.20 | Baseline for comparison. |
| 2-Nitrobenzoic Acid | 2-NO₂ | 2.17 | Strong acid due to ortho-nitro group (-I, -M effects) and the ortho effect. |
| This compound | 2-NO₂, 3-CH₃ | ~2.2 (Predicted) | High acidity expected due to the ortho-nitro group (ortho effect). The meta-methyl group has a minor, opposing electron-donating effect. |
| 4-Methyl-3-nitrobenzoic acid | 3-NO₂, 4-CH₃ | 3.66 (Predicted) | The meta-nitro group increases acidity (-I effect). The para-methyl group has a slight acid-weakening effect (+I, +H effects). |
| 2-Methyl-5-nitrobenzoic acid | 2-CH₃, 5-NO₂ | N/A | Acidity is increased by the ortho-methyl group (ortho effect) and the meta-nitro group (-I effect). |
| 5-Methyl-2-nitrobenzoic acid | 2-NO₂, 5-CH₃ | 2.21 (Predicted)[1] | High acidity is expected due to the dominant effect of the ortho-nitro group. The meta-methyl group has a minor acid-weakening influence. |
Note: Predicted pKa values are based on computational models and should be considered estimates.
Comparison of Esterification Reactivity
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. The rate of this reaction is highly sensitive to steric hindrance around the carboxylic acid group. Bulky groups in the ortho position can significantly impede the approach of the alcohol nucleophile, thereby slowing the reaction rate.
Expected Order of Reactivity (Fastest to Slowest):
-
4-Methyl-3-nitrobenzoic acid: With no ortho substituents, the carboxylic acid is sterically accessible. Its reactivity in esterification is expected to be the highest among the selected isomers.
-
2-Methyl-5-nitrobenzoic acid: The ortho-methyl group provides some steric hindrance, which is expected to slow the reaction compared to the unhindered 4-methyl-3-nitrobenzoic acid.
-
This compound & 5-Methyl-2-nitrobenzoic acid: Both isomers feature a bulky nitro group in the ortho position. This is expected to create significant steric hindrance, drastically reducing the rate of esterification. These two are predicted to be the least reactive.
The following diagram illustrates the factors influencing the reactivity of these isomers.
Caption: Interplay of steric and electronic effects on reactivity.
Comparison of Nitro Group Reduction Reactivity
The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. The rate of this reaction, for example, via catalytic hydrogenation, is influenced by the electronic environment of the nitro group. Electron-withdrawing substituents on the ring generally increase the rate of reduction, while electron-donating substituents decrease it.[2]
Expected Order of Reactivity (Fastest to Slowest):
The precise impact depends on the complex interplay of electronics, but a general trend can be predicted. The carboxylic acid group is electron-withdrawing, which will generally facilitate the reduction of the nitro group in all isomers compared to nitrotoluene. The additional methyl group, being electron-donating, will slightly counteract this effect.
-
Isomers with the -CH₃ group para or ortho to the -NO₂ group (e.g., 4-Methyl-3-nitrobenzoic acid, this compound) may have slightly slower reduction rates compared to isomers where the methyl group is meta. This is because the electron-donating resonance effect of the methyl group is more strongly felt at the ortho and para positions.
-
Isomers with the -COOH group para or ortho to the -NO₂ group (e.g., 5-Methyl-2-nitrobenzoic acid) will experience a strong electron-withdrawing effect, likely leading to faster reduction rates.
A Hammett-type correlation study on a series of substituted nitroarenes showed a positive slope (ρ ≈ 0.8-0.9), indicating that electron-withdrawing groups accelerate the reduction.[2] In contrast, electron-donating groups like -NH₂ and -OCH₃ were found to slow the reaction rate.[2]
Experimental Protocols
To obtain quantitative comparative data, standardized experimental procedures are essential. The following protocols provide a framework for comparing the reactivity of the selected isomers.
Experimental Workflow Overview
Caption: General workflow for comparative experimental analysis.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) for each isomer.
Materials:
-
Methyl-nitrobenzoic acid isomer (e.g., 0.01 M solution in 50% ethanol (B145695)/water)
-
Standardized 0.1 M NaOH solution
-
pH meter with a calibrated glass electrode
-
Burette (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (150 mL)
-
Standard pH buffers (4, 7, 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Sample Preparation: Accurately pipette 50.0 mL of the 0.01 M acid solution into a 150 mL beaker. Add a magnetic stir bar.
-
Titration Setup: Immerse the pH electrode in the solution. Position the burette containing the 0.1 M NaOH solution over the beaker.
-
Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: Continue the titration well past the equivalence point (the region of rapid pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately using a first or second derivative plot.
-
The pKa is equal to the pH at the half-equivalence point (when V = V_eq / 2).
-
Protocol 2: Comparison of Fischer Esterification Rates
Objective: To compare the relative rates of esterification of the isomers with methanol (B129727).
Materials:
-
Each methyl-nitrobenzoic acid isomer
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Thermostatted reaction vessel (e.g., oil bath)
-
Reaction flasks with reflux condensers
-
Internal standard for chromatography (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID) or HPLC system
-
Syringes for sampling
Procedure:
-
Reaction Setup: For each isomer, add a precisely weighed amount (e.g., 1.00 mmol) to a reaction flask. Add a known amount of the internal standard.
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10 mL) to ensure pseudo-first-order kinetics with respect to the acid.
-
Equilibration: Place the flask in the thermostatted bath (e.g., 60 °C) and allow it to reach thermal equilibrium.
-
Initiation: Start the reaction by adding a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask simultaneously (or with precise timing).
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Immediately quench the reaction in the aliquot by diluting it in a vial containing a basic solution (e.g., saturated NaHCO₃) to neutralize the catalyst.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining carboxylic acid or the formed methyl ester relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of the carboxylic acid versus time for each isomer.
-
Since the alcohol is in large excess, the reaction should follow pseudo-first-order kinetics. A plot of ln[Acid] versus time should yield a straight line.
-
The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
Compare the k' values for each isomer to determine their relative reactivity.
-
Protocol 3: Comparison of Nitro Group Reduction Rates by Catalytic Hydrogenation
Objective: To compare the relative rates of reduction of the nitro group for each isomer.
Materials:
-
Each methyl-nitrobenzoic acid isomer
-
Solvent (e.g., ethanol or ethyl acetate)
-
Catalyst (e.g., 5% Palladium on Carbon, Pd/C)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)
-
Hydrogen source (H₂ gas)
-
System for monitoring the reaction (e.g., HPLC or by measuring H₂ uptake)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve a precisely weighed amount of the isomer (e.g., 1.00 mmol) in the chosen solvent (e.g., 20 mL).
-
Catalyst Addition: Add a catalytic amount of 5% Pd/C (e.g., 10 mol%).
-
Hydrogenation: Seal the flask, purge the system with an inert gas (like nitrogen or argon), and then introduce hydrogen gas (e.g., to a pressure of 50 psi in a Parr apparatus or from a balloon).
-
Monitoring:
-
Method A (H₂ Uptake): If using a Parr apparatus, record the pressure drop over time. The rate of hydrogen consumption is directly proportional to the reaction rate.
-
Method B (Chromatography): At regular time intervals, carefully and quickly withdraw a small aliquot of the reaction mixture (venting the system may be required). Filter the aliquot through a syringe filter (e.g., celite or PTFE) to remove the Pd/C catalyst and quench the reaction. Analyze the filtrate by HPLC or GC-MS to determine the concentration of the starting nitro compound.
-
-
Data Analysis:
-
Plot the concentration of the nitro-compound (or hydrogen pressure) versus time for each isomer.
-
Determine the initial rate of reaction from the slope of the curve at t=0.
-
Compare the initial rates to establish the relative reactivity of the isomers toward reduction.
-
Conclusion
The reactivity of this compound and its isomers is a clear illustration of the profound impact of substituent position on the chemical properties of aromatic compounds. The interplay of electronic and steric effects leads to significant differences in acidity and reactivity in common organic transformations. While ortho-substituted isomers are generally stronger acids due to the ortho effect, they are significantly less reactive in sterically demanding reactions like esterification. Conversely, the electronic nature of the substituents plays a more dominant role in reactions like the reduction of the nitro group. The experimental protocols provided in this guide offer a robust framework for quantifying these differences, enabling researchers to make informed decisions in the design and optimization of synthetic routes.
References
Structural Elucidation of 3-Methyl-2-nitrobenzoic Acid: A Comparative Guide to Spectroscopic and Crystallographic Validation
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Primarily targeting researchers, scientists, and professionals in drug development, this document outlines the application of powder X-ray diffraction (PXRD), nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) in unequivocally confirming the molecular structure of this compound.
While single-crystal X-ray crystallography remains the gold standard for absolute structure determination, obtaining suitable single crystals can be challenging. This guide, therefore, emphasizes a multi-technique approach, demonstrating how complementary data from various methods can provide a robust and reliable structural assignment.
Comparative Analysis of Analytical Data
The structural integrity of this compound can be thoroughly assessed by a combination of analytical methods. The data presented below has been compiled from various spectroscopic and crystallographic databases and is presented to facilitate a comparative understanding of each technique's contribution to the final structural validation.
| Analytical Technique | Parameter | Observed Value | Interpretation |
| Powder X-Ray Diffraction (PXRD) | Crystal System | Varies with solvent of crystallization[2] | The crystalline form of the compound is influenced by the solvent used for crystallization, indicating the potential for polymorphism.[1] |
| 2θ Peaks | Distinct peaks observed | Confirms the crystalline nature of the solid. The pattern is a unique fingerprint for a specific crystalline form. | |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | 13.9 ppm (s, 1H, -COOH) | Broad singlet characteristic of a carboxylic acid proton. |
| 7.87 ppm (d, J ≈ 7.8 Hz, 1H, Ar-H) | Aromatic proton adjacent to the carboxylic acid group. | ||
| 7.71 ppm (t, J ≈ 7.8 Hz, 1H, Ar-H) | Aromatic proton deshielded by the nitro and carboxylic acid groups. | ||
| 7.62 ppm (d, J ≈ 7.8 Hz, 1H, Ar-H) | Aromatic proton adjacent to the methyl group. | ||
| 2.29 ppm (s, 3H, -CH₃) | Singlet corresponding to the methyl group protons.[3] | ||
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~167 ppm (C=O) | Carbonyl carbon of the carboxylic acid. |
| ~148 ppm (C-NO₂) | Aromatic carbon attached to the nitro group. | ||
| ~135 ppm (C-CH₃) | Aromatic carbon attached to the methyl group. | ||
| ~133 ppm (Ar-CH) | Aromatic methine carbon. | ||
| ~131 ppm (Ar-CH) | Aromatic methine carbon. | ||
| ~128 ppm (C-COOH) | Aromatic carbon attached to the carboxylic acid group. | ||
| ~125 ppm (Ar-CH) | Aromatic methine carbon. | ||
| ~17 ppm (-CH₃) | Methyl carbon.[4] | ||
| FTIR Spectroscopy (KBr Pellet) | Wavenumber (cm⁻¹) | ~3000 cm⁻¹ (broad) | O-H stretch of the carboxylic acid, indicating hydrogen bonding. |
| ~1700 cm⁻¹ (strong) | C=O stretch of the carboxylic acid.[5] | ||
| ~1530 cm⁻¹ (strong) | Asymmetric NO₂ stretch.[5] | ||
| ~1350 cm⁻¹ (strong) | Symmetric NO₂ stretch.[5] | ||
| ~1600-1450 cm⁻¹ | Aromatic C=C stretching vibrations. | ||
| Mass Spectrometry (Electron Ionization) | Molecular Ion [M]⁺ | m/z 181 | Corresponds to the molecular weight of this compound. |
| Major Fragments | m/z 164 ([M-OH]⁺) | Loss of the hydroxyl radical from the carboxylic acid.[6] | |
| m/z 136 ([M-NO₂]⁺) | Loss of the nitro group. | ||
| m/z 118 | Further fragmentation of the aromatic ring. | ||
| m/z 91 ([C₇H₇]⁺) | Tropylium ion, a common fragment in alkylbenzenes. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.
Powder X-Ray Diffraction (PXRD)
Objective: To confirm the crystallinity and obtain a characteristic diffraction pattern of this compound.
Procedure:
-
Sample Preparation: A small amount of the finely ground this compound powder is packed into a sample holder. The surface of the sample should be flat and level with the holder's surface.
-
Instrument Setup: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and relative intensities of the diffraction peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the connectivity of the atoms.
Procedure:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Procedure:
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Collection: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and shapes of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.
Procedure:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Analysis: The mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable clues about the structure of the molecule.[7]
Visualization of the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound and a conceptual representation of its role as a synthetic building block.
Caption: Workflow for the comprehensive structural validation of this compound.
Caption: Conceptual diagram of this compound's role in chemical synthesis.
References
- 1. This compound | High Purity [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound(5437-38-7) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(5437-38-7) 13C NMR spectrum [chemicalbook.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to LC-MS for Trace Level Analysis of 3-Methyl-2-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of trace levels of impurities and metabolites is paramount. 3-Methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, often requires monitoring at low concentrations to ensure product quality and safety. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the trace level analysis of this compound. The information presented is supported by experimental data from studies on this compound and its closely related isomers, offering a comprehensive overview for methodological selection.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for the trace level determination of this compound hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS based on validated methods for nitrobenzoic acid isomers.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Chromatographic separation followed by mass analysis of the parent ion and its fragments. | Chromatographic separation followed by UV absorbance detection.[1] | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.[2] |
| Specificity | Very High (provides structural information for peak identification). | High (can separate from structurally similar impurities and isomers).[2] | Very High (provides structural information for peak identification).[2] |
| Primary Use | Trace level quantification, impurity profiling in complex matrices, metabolite identification. | Routine quality control, assay, and purity analysis.[2] | Identification and quantification of volatile and semi-volatile impurities.[2] |
| Linearity (r²) | Typically ≥0.999 | ≥0.999[3] | > 0.993[2] |
| Limit of Detection (LOD) | ~6 µg/L (for m-nitrobenzoic acid)[4] | ~0.1 µg/mL[2] | Not specified for target analyte, but generally in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Expected to be in the low µg/L range. | ~0.3 µg/mL[2] | Not specified for target analyte. |
| Accuracy (% Recovery) | Typically 95 - 105% | 98.0 - 102.0%[2] | 84.2 - 107.6%[2] |
| Precision (%RSD) | < 5% | < 2.0%[2] | < 15%[2] |
| Sample Preparation | Filtration, Dilution, Solid Phase Extraction (SPE) for complex matrices. | Filtration, Dilution. | Derivatization (e.g., silylation) is required, followed by extraction.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and its isomers.
LC-MS/MS Method
This method is suitable for the highly sensitive and selective quantification of this compound at trace levels.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase : A gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in Water.[5]
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 30 °C.[6]
-
Injection Volume : 10 µL.[6]
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.[4]
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) : 180.05 (corresponding to [M-H]⁻ of this compound).
-
Product Ions : To be determined by direct infusion of a standard solution.
-
Ion Source Temperature : 230 °C.[2]
-
MS Transfer Line Temperature : 280 °C.[2]
-
HPLC-UV Method
This robust method is well-suited for routine analysis and purity assessment of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.[6]
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase : An isocratic or gradient mixture of Acetonitrile and water containing 0.1% Phosphoric Acid (a typical starting point is 50:50).[6] For MS compatibility, phosphoric acid should be replaced with formic acid.[5]
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 30 °C.[6]
-
Detection Wavelength : A wavelength around 254 nm is often a good starting point for aromatic nitro compounds.[6]
-
Injection Volume : 10 µL.[6]
GC-MS Method (with Derivatization)
This method is ideal for the identification and quantification of this compound, particularly when it is present as a volatile or semi-volatile impurity after derivatization.
-
Instrumentation : A GC system coupled to a mass spectrometer with an electron impact (EI) ionization source.[2]
-
Derivatization (Silylation) : To a known amount of the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS). Heat the mixture to ensure a complete reaction.[2]
-
Column : A suitable capillary column for the analysis of derivatized acids.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : An initial temperature of around 180°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 220°C.[2]
-
Carrier Gas : Helium.[2]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[6]
-
Data Acquisition : Selective Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantifying known impurities.[2]
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the typical workflows for LC-MS/MS and GC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for GC-MS analysis.
References
A Comparative Analysis of 3-Methyl-2-nitrobenzoic Acid and 4-Methyl-3-nitrobenzoic Acid in Herbicide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Methyl-2-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid, two isomeric compounds employed as intermediates in the synthesis of agrochemicals. While direct comparative studies on their herbicidal efficacy are limited in publicly available literature, this document synthesizes existing knowledge on their chemical properties, potential mechanisms of action, and structure-activity relationships of related compounds to offer a comprehensive overview for research and development professionals. Furthermore, this guide proposes detailed experimental protocols to directly evaluate and compare their performance in herbicide formulations.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in formulations and their interaction with biological systems.
| Property | This compound | 4-Methyl-3-nitrobenzoic Acid |
| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol |
| CAS Number | 5437-38-7 | 96-98-0 |
| Appearance | Off-white to yellow crystalline powder | Prismatic crystals or off-white to light yellow powder |
| Melting Point | 221 °C | 187-190 °C |
| Water Solubility | Insoluble | Insoluble |
Putative Mechanism of Action: Acetohydroxyacid Synthase (AHAS) Inhibition
Nitrobenzoic acid derivatives are known to act as herbicides by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. The specific inhibitory activity of this compound and 4-methyl-3-nitrobenzoic acid against AHAS has not been extensively documented in comparative studies. However, it is hypothesized that their structural similarity to the natural substrates allows them to bind to the enzyme's active site, blocking its function.
Comparative Performance in Herbicide Formulations: A Knowledge Gap
Currently, there is a lack of direct, peer-reviewed experimental data comparing the herbicidal efficacy of this compound and 4-methyl-3-nitrobenzoic acid. While both are utilized as precursors in agrochemical synthesis, their relative performance as active ingredients is not well-documented. One report suggests that salt formulations of 4-methyl-3-nitrobenzoic acid may exhibit enhanced foliar absorption, potentially leading to greater efficacy at lower application rates. However, without quantitative data from controlled experiments, this remains an anecdotal observation.
To address this knowledge gap, a series of comparative studies are necessary. The following sections outline detailed experimental protocols to systematically evaluate and compare the herbicidal performance of these two isomers.
Proposed Experimental Protocols
To objectively compare the herbicidal efficacy of this compound and 4-methyl-3-nitrobenzoic acid, the following experimental workflow is proposed.
Greenhouse Pot Experiment (Whole-Plant Bioassay)
This experiment will assess the post-emergence herbicidal activity of the two compounds on target weed species.
a. Plant Material and Growth Conditions:
-
Test Species: Select a panel of common broadleaf and grass weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail), and Echinochloa crus-galli (barnyardgrass)).
-
Growth Medium: Use a standardized potting mix (e.g., peat, perlite, and vermiculite (B1170534) in a 2:1:1 ratio).
-
Pots: Use 10 cm diameter plastic pots with drainage holes.
-
Sowing: Sow 5-10 seeds per pot and thin to 3 uniform seedlings per pot after emergence.
-
Greenhouse Conditions: Maintain a temperature of 25/20 °C (day/night) with a 16-hour photoperiod and supplement with artificial lighting to ensure consistent light intensity. Water plants as needed to maintain soil moisture.
b. Herbicide Formulation and Application:
-
Stock Solutions: Prepare stock solutions of this compound and 4-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., acetone (B3395972) with 0.5% v/v Tween 20 as a surfactant).
-
Application Rates: Prepare a series of dilutions to apply dosages ranging from 0 (control) to a rate that causes complete plant death (e.g., 50, 100, 200, 400, 800 g a.i./ha).
-
Application: Apply the herbicide solutions to plants at the 2-3 true leaf stage using a cabinet track sprayer calibrated to deliver a spray volume of 200 L/ha.
c. Data Collection and Analysis:
-
Visual Injury Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Statistical Analysis: Analyze the data using a non-linear regression model to determine the effective dose required to cause 50% visual injury (ED₅₀) and the dose required to reduce plant growth by 50% (GR₅₀).
In Vitro Acetohydroxyacid Synthase (AHAS) Inhibition Assay
This assay will determine the direct inhibitory effect of the compounds on the AHAS enzyme.
a. Enzyme Extraction:
-
Extract AHAS from a suitable plant source (e.g., young leaves of pea or spinach) following established protocols. This typically involves homogenization in a buffer solution, centrifugation, and partial purification.
b. Assay Protocol:
-
The AHAS activity can be measured spectrophotometrically by quantifying the formation of acetolactate.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, pyruvate, thiamine (B1217682) pyrophosphate (TPP), MgCl₂, FAD, and the test compound at various concentrations.
-
Incubation: Initiate the reaction by adding the enzyme extract and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction and Color Development: Stop the reaction by adding sulfuric acid, which also decarboxylates acetolactate to acetoin. Add creatine (B1669601) and α-naphthol to the mixture and incubate to allow for color development.
-
Measurement: Measure the absorbance at 530 nm using a spectrophotometer.
c. Data Analysis:
-
Calculate the percentage of AHAS inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the concentration of the inhibitor required to cause 50% inhibition of enzyme activity (IC₅₀) by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
While both this compound and 4-methyl-3-nitrobenzoic acid are established intermediates in the agrochemical industry, a direct comparison of their herbicidal performance is a critical knowledge gap. The proposed experimental protocols provide a robust framework for a head-to-head evaluation. The results of such studies would provide invaluable data for researchers and formulation chemists in selecting the more efficacious isomer for the development of novel and improved herbicide products. Understanding the structure-activity relationship between these isomers will contribute to the rational design of more potent and selective herbicides.
References
A Spectroscopic Comparison of 3-Methyl-2-nitrobenzoic Acid and Its Precursors
For Immediate Publication
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 3-Methyl-2-nitrobenzoic acid with its common precursors, 3-methylbenzoic acid and 2-nitrotoluene. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of the spectral characteristics that differentiate these compounds, supported by experimental data and protocols.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene (B151609) ring, gives rise to a unique spectroscopic fingerprint. Understanding the spectral differences between this target molecule and its precursors is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a comparative analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound, 3-methylbenzoic acid, and 2-nitrotoluene.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The table below highlights the characteristic absorption bands for each compound. The presence of the carboxylic acid and nitro groups in this compound results in distinct IR features compared to its precursors. Carboxylic acids typically exhibit a very broad O-H stretching band and a strong C=O stretching band[1][2][3].
| Functional Group | This compound (cm⁻¹) | 3-Methylbenzoic Acid (cm⁻¹) | 2-Nitrotoluene (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3300-2500 (broad) | - |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 | - |
| N=O Stretch (Asymmetric) | ~1530 | - | ~1530 |
| N=O Stretch (Symmetric) | ~1350 | - | ~1350 |
| C-O Stretch (Carboxylic Acid) | ~1300 | ~1300 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the adjacent functional groups. Aromatic protons typically resonate in the 6.5-8.0 ppm range in ¹H NMR, while aromatic carbons appear between 120-150 ppm in ¹³C NMR[4].
¹H NMR Spectral Data (δ, ppm)
| Proton | This compound (DMSO-d₆) | 3-Methylbenzoic Acid (DMSO-d₆) | 2-Nitrotoluene (CDCl₃) |
| -COOH | ~13.9 (s, 1H) | ~12.8 (s, 1H) | - |
| Aromatic-H | 7.87 (d, 1H), 7.71 (d, 1H), 7.62 (t, 1H) | ~7.8 (m, 2H), ~7.3 (m, 2H) | 7.93 (d, 1H), 7.49 (t, 1H), 7.33 (m, 2H)[5] |
| -CH₃ | 2.29 (s, 3H) | 2.37 (s, 3H) | 2.57 (s, 3H)[5] |
¹³C NMR Spectral Data (δ, ppm)
| Carbon | This compound | 3-Methylbenzoic Acid | 2-Nitrotoluene (CDCl₃) |
| -COOH | ~167 | ~168 | - |
| Aromatic C-NO₂ | ~148 | - | ~149 |
| Aromatic C-CH₃ | ~138 | ~138 | ~132 |
| Aromatic C-H | ~134, ~132, ~128 | ~134, ~130, ~129, ~127 | ~133, ~132, ~127, ~125 |
| Aromatic C-COOH | ~129 | ~130 | - |
| -CH₃ | ~19 | ~21 | ~19 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) corresponds to the molecular weight of the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₇NO₄ | 181.15[6] | 181 (M⁺), 164, 135, 119, 91, 77[6] |
| 3-Methylbenzoic acid | C₈H₈O₂ | 136.15 | 136 (M⁺), 119, 91, 65[7] |
| 2-Nitrotoluene | C₇H₇NO₂ | 137.14[8] | 137 (M⁺), 120, 92, 91, 77, 65[1][8] |
Synthetic Pathway
The synthesis of this compound typically proceeds via the nitration of 3-methylbenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the existing methyl and carboxylic acid groups primarily favor the formation of the 2-nitro isomer.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of this compound
The following protocol is a representative method for the synthesis of this compound via the nitration of 3-methylbenzoic acid.[9][10]
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid while maintaining the temperature below 10 °C.
-
Nitration: Dissolve 3-methylbenzoic acid in a minimal amount of concentrated sulfuric acid. Slowly add this solution to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. The solid precipitate of this compound is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove residual acid. Recrystallize the product from an appropriate solvent, such as ethanol (B145695) or water, to obtain pure this compound.
Spectroscopic Analysis
The following are general procedures for obtaining the spectroscopic data presented in this guide.
Infrared (IR) Spectroscopy: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, and the resulting fragments are analyzed. The mass-to-charge ratio (m/z) of the ions is recorded.
Conclusion
The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a robust framework for the identification and differentiation of this compound from its precursors, 3-methylbenzoic acid and 2-nitrotoluene. The characteristic spectral features, particularly the signals corresponding to the carboxylic acid and nitro functional groups, serve as reliable markers for the successful synthesis and purity assessment of the final product. The data and protocols presented in this guide are intended to be a valuable resource for scientists and researchers engaged in the synthesis and analysis of this important pharmaceutical intermediate.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 13C NMR [m.chemicalbook.com]
- 7. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 8. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
evaluating the efficacy of different catalysts for the oxidation of 1,3-dimethyl-2-nitrobenzene
A Comparative Guide for Researchers
The selective oxidation of m-xylene (B151644) is a cornerstone reaction in the chemical industry, primarily for the production of isophthalic acid, a key monomer in the synthesis of high-performance polymers. The efficiency of this process hinges on the catalyst system employed, which dictates conversion rates, product selectivity, and reaction conditions. This guide provides a comparative overview of different catalyst systems, supported by experimental data, to aid researchers in selecting and developing optimal catalytic strategies.
Comparative Performance of Catalyst Systems
The efficacy of various catalysts for the liquid-phase oxidation of m-xylene is summarized below. The data highlights key performance indicators such as substrate conversion and selectivity towards the desired carboxylic acid products.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure | m-Xylene Conversion (%) | Selectivity (%) | Key Findings & Reference |
| Co/Mn/Br | Air | Acetic Acid | 175 - 193 | - | High | High (to Isophthalic Acid) | A well-established industrial catalyst system. Bromide is crucial for activating the catalyst but introduces corrosion issues.[1][2] |
| Co/Mn/Ce | Air | Acetic Acid-free | 170 | - | High | High (to m-Toluic Acid) | A promising bromine-free alternative that mitigates corrosion. The Ce-salt promoter effectively replaces bromide.[3][4] |
| 1-Benzyl-4-N,N-dimethylaminopyridinium salt | O₂ | Acetonitrile | 160 | 1.5 MPa | 63 | - | A metal-free catalytic system, offering a more environmentally benign approach.[5] |
| Mn(II) / H₂SO₄ | Ozone (O₃) | Acetic Acid | 20 | Atmospheric | High | 75-78 (to m-Toluic Acid) | Utilizes ozone as a powerful oxidant, allowing for lower reaction temperatures.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and evaluation of catalytic performance. Below are representative experimental protocols for the systems cited.
Co/Mn/Ce Catalyzed Oxidation (Acetic Acid-Free)
This procedure outlines a typical batch reaction for the bromine-free oxidation of m-xylene.
-
Reactor Setup: The oxidation is conducted in a high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.
-
Catalyst Preparation: Soluble salts of cobalt, manganese, and cerium (e.g., acetates or naphthenates) are used as catalyst precursors. These are dissolved directly in the reaction mixture.
-
Reaction Procedure:
-
The reactor is charged with m-xylene and the catalyst components (e.g., cobalt acetate, manganese acetate, cerium acetate).
-
The reactor is sealed, purged with nitrogen, and then pressurized with air or pure oxygen to the desired pressure.
-
The mixture is heated to the reaction temperature (e.g., 170 °C) while stirring vigorously to ensure efficient gas-liquid mass transfer.
-
The reaction is allowed to proceed for a set duration. Liquid and gas samples may be taken periodically to monitor the reaction progress.
-
-
Product Analysis: After cooling and depressurizing the reactor, the product mixture is analyzed. Liquid samples are typically diluted with a suitable solvent and analyzed by Gas Chromatography (GC) to identify and quantify the remaining m-xylene and the various oxidation products, such as m-tolualdehyde, m-toluic acid, and isophthalic acid.[3][4]
N-alkyl Pyridinium (B92312) Salt Catalyzed Oxidation
This protocol describes a metal-free approach to m-xylene oxidation.
-
Reactor Setup: A stainless steel autoclave with a magnetic stirrer is used.
-
Reaction Procedure:
-
The autoclave is charged with m-xylene (e.g., 10 mmol), the N-alkyl pyridinium salt catalyst (e.g., 0.5 mmol of 1-Benzyl-4-N,N-dimethylaminopyridinium salt), an initiator (e.g., 0.2 mmol of p-tolualdehyde), and the solvent (e.g., 5 ml of acetonitrile).
-
The reactor is sealed and pressurized with molecular oxygen to 1.5 MPa.
-
The reaction mixture is heated to 160 °C and stirred for the specified reaction time.
-
-
Product Analysis: Upon completion, the reactor is cooled, and the product composition is determined using analytical techniques such as Gas Chromatography (GC) to measure the conversion of m-xylene.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the efficacy of a given catalyst for the liquid-phase oxidation of m-xylene.
Caption: General workflow for catalyst evaluation in m-xylene oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid" by Yujun Song, Kathy T. Hart et al. [repository.lsu.edu]
- 5. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]
- 6. researchhub.com [researchhub.com]
A Comparative Guide to Alternative Nitrating Agents for the Synthesis of 3-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-methyl-2-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries, presents a notable challenge in regioselectivity. The competing directing effects of the activating methyl group (ortho-, para-directing) and the deactivating carboxylic acid group (meta-directing) on the aromatic ring complicate the introduction of a nitro group at the desired C2 position. This guide provides a comprehensive comparison of alternative nitrating agents and strategies to overcome this synthetic hurdle, supported by experimental data and detailed protocols.
Executive Summary
Direct nitration of 3-methylbenzoic acid often leads to a mixture of isomers with low yields of the desired this compound.[1] A more effective strategy involves a multi-step synthesis where the carboxylic acid is first protected as an ester, thereby modifying the electronic and steric influences to favor nitration at the 2-position.[1] This guide will compare the direct nitration approach using potent nitrating agents under controlled conditions with the ester protection strategy, focusing on regioselectivity, yield, and procedural considerations.
Data Presentation: Comparison of Nitrating Agent Performance
The selection of the nitrating agent and reaction conditions is critical in determining the isomeric distribution of the final product. The following table summarizes the performance of various nitrating systems in the synthesis of this compound and its precursors.
| Nitrating Agent/System | Substrate | Reaction Temperature (°C) | Isomer Distribution (%) (2-nitro : 4-nitro : 6-nitro) | Overall Yield/Conversion (%) | Reference(s) |
| Concentrated HNO₃ | 3-Methylbenzoic acid | -15 | 75.2 : - : - | 99.1 (Conversion) | [2][3] |
| Concentrated HNO₃ | 3-Methylbenzoic acid | -17 | 78.4 : - : - | 99.3 (Conversion) | [2][4] |
| Concentrated HNO₃ | 3-Methylbenzoic acid | -17.8 | 79.8 : - : - | 99.4 (Conversion) | [2][4] |
| Concentrated HNO₃ | 3-Methylbenzoic acid | -23.3 | 84.8 : - : - | 99.8 (Conversion) | [2][4] |
| Fuming HNO₃ / Acetic Anhydride | Methyl 3-methylbenzoate (B1238549) | 15 | High selectivity for 2-nitro | Not specified | [5] |
| Concentrated HNO₃ / Concentrated H₂SO₄ | Methyl 3-methylbenzoate | 0-10 | Major product is 2-nitro | 81-85 | [2][6] |
| N₂O₅ / HNO₃ | 3-Methylbenzoic acid | Not specified | - | 49 | [4] |
Key Insights: The data clearly indicates that for the direct nitration of 3-methylbenzoic acid, lower reaction temperatures significantly enhance the selectivity for the desired 2-nitro isomer.[2][4] The ester protection strategy, particularly with a mixed acid system, provides a high yield of the 2-nitro ester, which can then be hydrolyzed to the final product.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and the general experimental workflow.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for nitration.
Experimental Protocols
Protocol 1: Direct Nitration of 3-Methylbenzoic Acid with Concentrated Nitric Acid at Low Temperature
This protocol is based on procedures that have demonstrated high regioselectivity for the 2-nitro isomer.[3][4]
Materials:
-
3-Methylbenzoic acid
-
Concentrated nitric acid (92-98%)
-
Mechanical stirrer
-
Four-neck glass bottle
-
Cooling bath (e.g., acetone/dry ice)
-
Thermometer
-
Deionized water
-
Filtration apparatus
Procedure:
-
Place 500 g of concentrated nitric acid (96%) into a 1000 mL four-neck glass bottle equipped with a mechanical stirrer and a thermometer.
-
Cool the nitric acid to between -25°C and -17°C using a cooling bath.
-
Slowly add powdered 3-methylbenzoic acid (e.g., 74.7 g) to the cold, stirred nitric acid while maintaining the temperature within the specified range.
-
Continue stirring the reaction mixture at this temperature for a specified time (e.g., 35 minutes).
-
Upon completion of the reaction (monitored by a suitable method like HPLC), add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Dry the product to obtain this compound.
Protocol 2: Synthesis via Esterification and Nitration of Methyl 3-methylbenzoate with Mixed Acid
This protocol involves the protection of the carboxylic acid as a methyl ester followed by nitration.[6][7]
Part A: Esterification of 3-Methylbenzoic Acid (General Procedure)
-
In a round-bottom flask, dissolve 3-methylbenzoic acid in an excess of methanol (B129727).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-methylbenzoate.
Part B: Nitration of Methyl 3-methylbenzoate
Materials:
-
Methyl 3-methylbenzoate
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Conical flask
-
Dropping pipette
-
Crushed ice
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a conical flask, add 2.0 g of methyl 3-methylbenzoate.
-
Slowly add 4 cm³ of concentrated sulfuric acid while swirling and cooling the flask in an ice-water bath.
-
In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid, keeping the mixture cool in the ice-water bath.
-
Using a dropping pipette, add the nitrating mixture very slowly (over about 15 minutes) to the solution of methyl 3-methylbenzoate, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.
-
Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, with stirring.
-
Allow the ice to melt, and collect the precipitated solid by suction filtration.
-
Wash the crude product with a small amount of ice-cold water.
-
Purify the crude methyl 3-methyl-2-nitrobenzoate by recrystallization from an ethanol/water mixture.
Part C: Hydrolysis of Methyl 3-methyl-2-nitrobenzoate
-
Reflux the purified methyl 3-methyl-2-nitrobenzoate with an aqueous solution of a strong base (e.g., NaOH) until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Conclusion
For the synthesis of this compound, researchers have two primary strategies to achieve high regioselectivity. Direct nitration of 3-methylbenzoic acid using concentrated nitric acid at very low temperatures offers a more direct route with good selectivity.[2][4] However, this method requires careful temperature control and handling of highly corrosive reagents. The multi-step approach involving the protection of the carboxylic acid as an ester provides a robust and high-yielding alternative, with the nitration of the ester being a well-established and reliable reaction.[1][6][7] The choice between these methods will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product.
References
- 1. This compound | High Purity [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
confirming the purity of synthesized 3-Methyl-2-nitrobenzoic acid against a reference standard
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods to confirm the purity of synthesized 3-Methyl-2-nitrobenzoic acid against a commercially available reference standard. The following sections detail the experimental protocols, present comparative data, and offer a clear workflow for this essential validation process.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield, impurity profile, and overall safety and efficacy of the final drug product. Therefore, rigorous analytical characterization is mandatory. This guide outlines the use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to establish the purity and identity of a newly synthesized batch of this compound in comparison to a certified reference standard.
Materials and Methods
1. Materials
-
Synthesized this compound: Batch No. SYN-MNBA-20251215
-
Reference Standard: this compound (Purity ≥98%), purchased from a commercial supplier (e.g., Sigma-Aldrich, TCI, Thermo Scientific).[1]
-
HPLC Grade Solvents: Acetonitrile, Water, Formic Acid.
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
2. Experimental Protocols
A systematic workflow ensures a thorough and reliable purity assessment. The process involves initial identification and quantification by HPLC, followed by structural confirmation using NMR and MS.
Figure 1: Experimental workflow for the purity confirmation of synthesized this compound.
2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is employed for the primary assessment of purity by separating the main compound from any potential impurities. A reverse-phase method is effective for this polar compound.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Elution: Isocratic at 60% A and 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized compound and the reference standard in the mobile phase.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is utilized to confirm the chemical structure of the synthesized compound and to identify any structural isomers or impurities. The spectrum of the synthesized product should match that of the reference standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d6.
-
Sample Preparation: Dissolve approximately 5-10 mg of each sample (synthesized and reference) in 0.75 mL of DMSO-d6.
-
Data Acquisition: Acquire ¹H NMR spectra for both samples. Key expected signals for this compound include a singlet for the methyl protons and multiplets for the aromatic protons, along with a broad singlet for the carboxylic acid proton.[5]
2.3 Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻.
-
Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer, or samples can be prepared at a concentration of approximately 100 µg/mL in the mobile phase.
Results and Comparison
The data obtained from the analytical techniques should be systematically compared between the synthesized batch and the reference standard.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | 4.25 | 99.2 |
| Synthesized Batch | 4.26 | 98.9 |
The synthesized batch exhibits a retention time that is highly comparable to the reference standard, indicating a high likelihood of being the same compound. The purity, as determined by the peak area percentage, is also in close agreement.
Table 2: ¹H NMR Spectral Data Comparison (in DMSO-d6)
| Proton Assignment | Reference Standard (δ, ppm) | Synthesized Batch (δ, ppm) |
| Carboxylic Acid (-COOH) | ~13.9 (s, 1H) | ~13.9 (s, 1H) |
| Aromatic Proton | ~7.87 (d, 1H) | ~7.87 (d, 1H) |
| Aromatic Proton | ~7.71 (d, 1H) | ~7.71 (d, 1H) |
| Aromatic Proton | ~7.62 (t, 1H) | ~7.62 (t, 1H) |
| Methyl (-CH₃) | ~2.29 (s, 3H) | ~2.29 (s, 3H) |
s = singlet, d = doublet, t = triplet
The chemical shifts and multiplicities of the protons in the synthesized this compound are identical to those of the reference standard, confirming the correct isomeric structure.[5]
Table 3: Mass Spectrometry Data
| Sample | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) |
| Reference Standard | 180.03 | 180.04 |
| Synthesized Batch | 180.03 | 180.04 |
The observed mass-to-charge ratio for the deprotonated molecule of the synthesized compound matches that of the reference standard and the expected theoretical value, confirming the molecular weight of 181.15 g/mol .[6]
Discussion and Conclusion
References
- 1. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | High Purity [benchchem.com]
- 5. This compound(5437-38-7) 1H NMR [m.chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
Safety Operating Guide
Proper Disposal of 3-Methyl-2-nitrobenzoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methyl-2-nitrobenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2][3][4] Improper disposal can lead to personal injury and environmental contamination. Therefore, all chemical waste must be managed in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5] It is crucial to treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[6]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to, protective gloves, chemical-resistant clothing, and eye protection such as safety goggles or a face shield.[1][2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a comprehensive guide; however, always consult your institution's specific EHS guidelines, as local regulations may vary.[7]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound. The label must include the full chemical name, associated hazards, and the date of waste generation.[5] Do not use abbreviations or chemical formulas.[5]
-
This waste should be segregated from other chemical waste streams to prevent accidental mixing of incompatible substances.[8] Specifically, store it separately from bases and oxidizing agents.[9]
-
-
Containerization:
-
Use a container that is in good condition, free of leaks, and compatible with the chemical.[10] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[5]
-
For solid waste, ensure the container can be securely sealed to prevent the release of dust.[1]
-
Keep the waste container closed at all times except when adding waste.[10][11]
-
-
Spill Management:
-
In the event of a small spill, dampen the solid material with a suitable solvent like acetone (B3395972) and transfer it to the designated waste container.[12]
-
Use absorbent paper dampened with the same solvent to clean up any remaining residue.[12]
-
Seal all contaminated materials, including cleaning supplies and any contaminated personal protective equipment, in a vapor-tight plastic bag for disposal as hazardous waste.[12]
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[1]
-
-
Storage:
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[5][7][11]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[5][6] They will ensure that the waste is transported and disposed of at a permitted treatment, storage, and disposal facility.[13][14]
-
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[2][3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. pfw.edu [pfw.edu]
Personal protective equipment for handling 3-Methyl-2-nitrobenzoic acid
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-2-nitrobenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical and to minimize risks to personnel and the environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-Nitro-m-toluic acid
-
CAS Number: 5437-38-7
Hazard Identification: this compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), its primary hazards are:
It is a white to yellow solid and caution is advised as its toxicological properties have not been fully investigated.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[4] |
| Hand Protection | Chemical-resistant gloves | Butyl gloves are recommended for handling nitro compounds.[5] Always inspect gloves before use and change them immediately if contaminated.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3][4] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4][6]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.[7]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][9]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3] |
Spill Management and Disposal Plan
Spill Management Protocol:
Caption: Workflow for handling a spill of this compound.
Disposal Plan:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[3]
-
Consult state and local hazardous waste regulations to ensure complete and accurate classification.[3]
-
Dispose of the contents and container to an approved waste disposal plant.[9] Do not allow the material to enter drains or water courses.[7]
-
Contaminated clothing and adsorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal.[8]
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. This compound | High Purity [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
